molecular formula C12H15NO2 B1335369 1-benzylpyrrolidine-3-carboxylic Acid CAS No. 5731-18-0

1-benzylpyrrolidine-3-carboxylic Acid

Cat. No.: B1335369
CAS No.: 5731-18-0
M. Wt: 205.25 g/mol
InChI Key: RLRDUQNUBMAYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzylpyrrolidine-3-carboxylic Acid is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRDUQNUBMAYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404946
Record name 1-benzylpyrrolidine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5731-18-0
Record name 1-benzylpyrrolidine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylpyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Benzylpyrrolidine-3-carboxylic Acid

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological significance of this compound. This versatile compound serves as a crucial building block in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutics.

Physicochemical Properties

This compound is a chiral molecule that exists as (R) and (S) enantiomers, as well as a racemic mixture. Its fundamental properties are summarized below. The data presented often refers to a specific enantiomer, which is noted where applicable.

Data Summary

The quantitative physicochemical properties of this compound are detailed in the table below. These values are critical for experimental design, including reaction setup, purification, and formulation.

PropertyValueNotes / Reference
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol [1]
CAS Number 5731-18-0 (Racemate)
161659-80-9 ((S)-enantiomer)[1]
1082055-65-9 ((R)-enantiomer HCl salt)[2]
Appearance White to yellowish solidFor (S)-enantiomer.[1]
Melting Point 79-83 °CFor (S)-enantiomer.[1]
Boiling Point 343.1 ± 35.0 °CPredicted value.[1]
Density 1.205 ± 0.06 g/cm³Predicted value.[1]
pKa 3.83 ± 0.20Predicted value.[1]
Flash Point 161.3 °C[1]
Vapor Pressure 2.76 x 10⁻⁵ mmHg at 25°C[1]
Solubility Readily soluble in organic solvents.General solubility for carboxylic acids.[1][3]

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure pyrrolidine-3-carboxylic acid derivatives is crucial for their application in pharmaceuticals. Asymmetric hydrogenation is a key method for achieving high enantiomeric purity.

General Synthesis Workflow

The following diagram outlines a generalized workflow for the enantioselective synthesis of this compound derivatives, based on established protocols for related structures.[4][5]

G cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation charge_reactor Charge Autoclave: 1. Dihydro-pyrrole Substrate 2. Chiral Ruthenium Catalyst 3. Methanol (Solvent) pressurize Pressurize with H₂ (e.g., 40 bar) charge_reactor->pressurize Under Argon heat Heat Reaction (e.g., 30-60°C) pressurize->heat react Run for 18-20 hours (Monitor for completion) heat->react depressurize Depressurize Reactor react->depressurize Reaction Complete evaporate Evaporate to Dryness depressurize->evaporate purify Purification: Adjust pH, Extract, Precipitate evaporate->purify final_product (R)- or (S)-1-benzylpyrrolidine- 3-carboxylic acid purify->final_product Yields Enantiomerically Enriched Product

Caption: Generalized workflow for the enantioselective synthesis of this compound.

Detailed Experimental Protocol: Enantioselective Hydrogenation

This protocol is adapted from the synthesis of structurally related (3S,4S)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids.[4][5]

  • Reactor Setup: A high-pressure autoclave (e.g., Hastelloy C4, 2-L) is charged with the starting material, 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (approx. 86 mmol), a chiral ruthenium catalyst such as [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] (S/C ratio ~1000-2000), and a suitable solvent like methanol (approx. 0.9 L) under an inert argon atmosphere.

  • Hydrogenation: The autoclave is sealed and pressurized with hydrogen gas to a specified pressure (e.g., 40 bar). The reaction mixture is stirred and heated to a controlled temperature (e.g., 30°C) for a duration sufficient to ensure high conversion (e.g., 18 hours). The temperature may be subsequently increased (e.g., to 60°C) for a shorter period (e.g., 2 hours) to drive the reaction to completion.

  • Work-up and Isolation: After cooling and carefully releasing the pressure, the resulting product suspension is typically evaporated to dryness.

  • Purification: The crude product can be purified by adjusting the pH of an aqueous solution to make it alkaline, followed by extraction with an organic solvent to remove catalyst residues. The desired product is then precipitated from the aqueous layer by adjusting the pH to its isoelectric point.

Biological Activity and Applications in Drug Development

This compound and its derivatives are valuable scaffolds in medicinal chemistry due to their rigid, three-dimensional structure, which allows for precise orientation of functional groups for interaction with biological targets.[6]

Key Applications:

  • Neurological Disorders: It serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological conditions.[2][7]

  • Analgesics and Anti-inflammatory Agents: The scaffold is utilized in the design of novel pain and inflammation modulators.[7][8]

  • Metabolic Diseases: Derivatives have shown significant potential in treating metabolic disorders like type 2 diabetes.[6]

Mechanism of Action: PPAR Agonism

Derivatives of 4-benzylpyrrolidine-3-carboxylic acid have been identified as potent dual agonists for Peroxisome Proliferator-Activated Receptors PPARα and PPARγ.[6] These nuclear receptors are critical regulators of lipid and glucose metabolism.

  • PPARα Activation: Primarily lowers triglyceride levels.

  • PPARγ Activation: Improves insulin sensitivity and lowers blood glucose.

The dual agonism of these compounds makes them promising candidates for treating type 2 diabetes by simultaneously addressing dyslipidemia and hyperglycemia.[6]

cluster_nucleus Cellular Action ligand Pyrrolidine-3-Carboxylic Acid Derivative (Ligand) ppar PPARα / PPARγ (Nuclear Receptor) ligand->ppar Binds & Activates rxr RXR ppar->rxr Heterodimerizes with dna DNA (PPRE) rxr->dna Binds to PPRE (Promoter Region) nucleus Nucleus transcription Gene Transcription dna->transcription Modulates outcome1 Improved Insulin Sensitivity transcription->outcome1 outcome2 Decreased Triglycerides transcription->outcome2 outcome3 Lowered Blood Glucose transcription->outcome3

Caption: Signaling pathway for PPARα/γ agonism by this compound derivatives.

Safety and Handling

This compound is classified as an acute toxicant (oral) and a potential skin sensitizer. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses). It should be stored in a cool, dry place, typically between 2-8°C.[1]

References

(R)-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (R)-1-benzylpyrrolidine-3-carboxylic acid hydrochloride is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of pyrrolidine, a privileged scaffold in drug discovery, its rigid, three-dimensional structure is ideal for exploring pharmacophore space.[1] This compound serves as a crucial intermediate in the stereoselective synthesis of complex, biologically active molecules.[2] Its inherent chirality, coupled with the functional handles of a secondary amine and a carboxylic acid, provides a versatile platform for creating diverse molecular architectures, particularly for therapeutics targeting neurological disorders.[2][3]

This technical guide outlines the physicochemical properties, core applications, and synthetic utility of (R)-1-benzylpyrrolidine-3-carboxylic acid hydrochloride, providing researchers and drug development professionals with a comprehensive overview of its role in modern pharmaceutical science.

Physicochemical Properties

The fundamental properties of (R)-1-benzylpyrrolidine-3-carboxylic acid hydrochloride are summarized below. This data is essential for its application in synthesis and as an analytical standard.[3]

PropertyValueReference(s)
CAS Number 1082055-65-9[3]
Molecular Formula C₁₂H₁₅NO₂·HCl[3]
Molecular Weight 241.72 g/mol [3]
Appearance White to off-white solid[3]
Purity ≥ 99%[3]
Storage Conditions 0-8 °C[3]

Core Applications in Drug Discovery and Research

(R)-1-benzylpyrrolidine-3-carboxylic acid hydrochloride is not typically an active pharmaceutical ingredient (API) itself but is a high-value starting material and intermediate.

  • Chiral Building Block: Its primary application is as a chiral building block for the synthesis of enantiomerically pure compounds.[3] The pyrrolidine ring is a core component of numerous drugs, and using a pre-existing chiral scaffold like this compound avoids the need for complex asymmetric synthesis or costly chiral resolution steps later in the synthetic sequence.[2]

  • Intermediate for Neurological Drugs: The compound is a key intermediate in the development of pharmaceuticals targeting neurological disorders.[3] Its structure allows for the modulation of receptor activity, making it a promising scaffold for drugs aimed at treating conditions like depression and anxiety or enhancing cognitive function.[3]

  • Biochemical Research: Researchers utilize this compound and its derivatives to investigate neurotransmitter systems, contributing to a deeper understanding of brain function and the mechanisms of mental health conditions.[3]

  • Analytical Reference Standard: Due to its stable, pure form, it can be used as a reference standard in analytical methods such as High-Performance Liquid Chromatography (HPLC) to ensure the accurate quantification of related compounds in complex mixtures.[3]

The logical flow from this chiral building block to a final drug candidate is a foundational concept in modern medicinal chemistry.

G cluster_0 Chiral Pool Synthesis cluster_1 Drug Discovery Pipeline start (R)-Pyrrolidine-3-Carboxylic Acid Scaffold intermediate (R)-1-benzylpyrrolidine- 3-carboxylic acid HCl (Target Compound) start->intermediate Protection/ Functionalization derivatives Diverse Functionalized Intermediates intermediate->derivatives Further Synthesis bioactive Biologically Active Molecules derivatives->bioactive drug Drug Candidate (e.g., Enzyme Inhibitor, Receptor Agonist) bioactive->drug Lead Optimization

Conceptual workflow from chiral scaffold to drug candidate.

Synthetic Utility and Experimental Protocols

The synthetic power of (R)-1-benzylpyrrolidine-3-carboxylic acid and related structures comes from the orthogonal reactivity of the secondary amine and carboxylic acid groups. The amine is typically protected before the carboxylic acid is modified (e.g., via amide coupling), or vice-versa.

Representative Experimental Protocol: Synthesis of a Related Pyrrolidine Derivative

Workflow Overview: This synthesis involves the activation of a hydroxyl group via mesylation, followed by its displacement with ammonia to install the amine group with an inversion of stereochemistry.

G A 1. Starting Material tert-butyl (S)-3-hydroxy- pyrrolidine-1-carboxylate B 2. Mesylation (Activation of -OH) A->B Mesyl Chloride, Triethylamine, Ethyl Acetate (0-5°C) C 3. Intermediate (S)-1-Boc-pyrrolidin-3-yl Mesylate B->C D 4. Nucleophilic Substitution (Amine Installation) C->D Ammonia (NH3), Autoclave (150°C), High Pressure E 5. Final Product tert-butyl (R)-3-amino- pyrrolidine-1-carboxylate D->E

Workflow for synthesis of a chiral aminopyrrolidine.

Step 1: Preparation of methanesulphonic acid (S)-1-carboxylic acid tert-butyl-pyrrolidin-3-yl ester [4]

  • Dissolve 34.1 g of tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate and 29.2 ml of triethylamine in 300 ml of ethyl acetate under an argon atmosphere.

  • Cool the solution to 0-5°C.

  • Add a solution of 3.91 ml of mesyl chloride in 20 ml of ethyl acetate dropwise over 30 minutes.

  • Stir the resulting suspension at 0-5°C for 1.5 hours, followed by stirring at room temperature for 16 hours.

  • Dilute the suspension with 150 ml of water and stir for 10 minutes.

  • Separate the organic phase and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and saturated NaCl solution.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate the filtrate to yield the mesylated intermediate (50.4 g).

Step 2: Preparation of tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate [4]

  • Place 5.0 g of the mesylated intermediate from Step 1 into a high-pressure autoclave.

  • Evacuate the autoclave and backfill with argon four times.

  • Cool the vessel in an acetone/CO₂ bath.

  • Introduce liquid ammonia into the autoclave.

  • Heat the reaction to 150°C, reaching a pressure of 1.32 x 10⁷ Pa.

  • Stir the reaction mixture for 2 hours under these conditions.

  • After cooling the autoclave, take up the residue in methylene chloride.

  • Filter the resulting suspension and concentrate the filtrate to yield the final product as a pale yellow oil (3.32 g, enantiomeric excess of 97%).

References

Probing the Pharmacological Landscape of the 1-Benzylpyrrolidine-3-Carboxylic Acid Scaffold: A Technical Overview of Derivative Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

While 1-benzylpyrrolidine-3-carboxylic acid is a well-established and versatile scaffold in medicinal chemistry, a comprehensive review of available scientific literature reveals a notable absence of data concerning its intrinsic mechanism of action. Its primary utility lies in its role as a foundational molecular framework for the synthesis of a diverse array of pharmacologically active derivatives. This technical guide consolidates the current understanding of the mechanisms of action for key derivatives of this compound, providing researchers, scientists, and drug development professionals with a detailed overview of the therapeutic potential unlocked by this versatile chemical entity.

Dopamine D2 Receptor Antagonism: A Key to Neuroleptic Potential

A significant derivative, cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl)-5-iodo-2-methoxy-4-(methylamino) benzamide, has been identified as a potent antagonist of the dopamine D2 receptor. This finding is critical for the development of novel antipsychotic agents.

Quantitative Data: Receptor Binding Affinity
CompoundReceptorBinding Affinity (Kd)
cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl)-5-iodo-2-methoxy-4-(methylamino) benzamideDopamine D20.04 nM[1]
Experimental Protocols

In Vitro Competitive Binding Assay: The binding affinity of the test compound for dopamine D2 receptors was determined using a competitive binding assay with [3H]spiperone as the radioligand. The experiments were conducted using rat striatal synaptosomal membranes. The assay buffer contained Tris-HCl (50 mM, pH 7.4), NaCl (120 mM), KCl (5 mM), CaCl2 (2 mM), MgCl2 (1 mM), and ascorbic acid (0.1%). Membranes were incubated with the radioligand and varying concentrations of the test compound. Non-specific binding was determined in the presence of a high concentration of a known D2 antagonist. After incubation, the membranes were filtered and washed, and the bound radioactivity was quantified by liquid scintillation counting. The Kd value was calculated from the IC50 value using the Cheng-Prusoff equation.[1]

Signaling Pathway

D2_Receptor_Antagonism cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Effector Downstream Effector Proteins cAMP->Effector Activates Derivative 1-Benzylpyrrolidine Derivative Derivative->D2R Blocks

Caption: Antagonism of the Dopamine D2 Receptor by a 1-benzylpyrrolidine derivative.

Induction of Apoptosis via Caspase-3 Activation: A Potential Anticancer Strategy

A series of 1-benzylpyrrolidin-3-ol analogues have demonstrated the ability to induce apoptosis in cancer cells. The underlying mechanism involves the activation of caspase-3, a key executioner caspase in the apoptotic pathway.

Experimental Protocols

Cell Viability Assay: The cytotoxic effects of the 1-benzylpyrrolidin-3-ol analogues were evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines were seeded in 96-well plates and treated with various concentrations of the compounds. After a specified incubation period, MTT solution was added, and the resulting formazan crystals were dissolved in a solubilization buffer. The absorbance was measured at a specific wavelength to determine cell viability relative to untreated controls.

Caspase Activity Assay: Caspase-3 activity was measured using a fluorometric assay. Cell lysates from treated and untreated cells were incubated with a specific caspase-3 substrate conjugated to a fluorescent reporter. The cleavage of the substrate by active caspase-3 results in the release of the fluorophore, and the fluorescence intensity was measured using a fluorometer. The increase in fluorescence is proportional to the caspase-3 activity.

Signaling Pathway

Apoptosis_Induction cluster_cell Intracellular Events Derivative 1-Benzylpyrrolidin-3-ol Analogue Cell Cancer Cell Derivative->Cell Enters Procaspase3 Procaspase-3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of apoptosis by 1-benzylpyrrolidin-3-ol analogues via caspase-3 activation.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Targeting Metabolic Diseases

Derivatives of 4-benzylpyrrolidine-3-carboxylic acid have been identified as potent dual agonists for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). This dual agonism is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and dyslipidemia.

Experimental Protocols

Trans-activation Assay: The agonist activity of the compounds on PPARα and PPARγ was determined using a cell-based trans-activation assay. Cells were co-transfected with expression vectors for the respective PPAR ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase). Transfected cells were treated with the test compounds, and the reporter gene activity was measured to quantify the level of receptor activation.

Signaling Pathway

PPAR_Agonism cluster_nucleus Nucleus Derivative 4-Benzylpyrrolidine Derivative PPAR PPARα / PPARγ Derivative->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene Target Gene Transcription PPRE->Gene Initiates

Caption: Mechanism of PPARα/γ agonism by 4-benzylpyrrolidine-3-carboxylic acid derivatives.

Conclusion

The this compound scaffold serves as a privileged structure in medicinal chemistry, enabling the development of compounds with diverse and potent biological activities. While the parent molecule's own mechanism of action remains to be elucidated, its derivatives have been shown to effectively modulate key biological targets, including dopamine D2 receptors, caspase-3, and PPARs. The data presented herein underscore the significant potential of this chemical class in the discovery of novel therapeutics for a range of diseases, from neurological disorders to cancer and metabolic conditions. Further exploration of this scaffold is warranted to fully realize its therapeutic promise.

References

The Multifaceted Biological Activities of 1-Benzylpyrrolidine-3-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzylpyrrolidine-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of biologically active compounds. Derivatives of this core have demonstrated significant potential across various therapeutic areas, including metabolic diseases, infectious diseases, and neurological disorders. This technical guide provides a comprehensive overview of the biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development efforts.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

A notable area of investigation for this compound derivatives is their activity as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly as dual agonists for PPARα and PPARγ. These nuclear receptors are key regulators of glucose and lipid metabolism, making them attractive targets for the treatment of type 2 diabetes and dyslipidemia.

Quantitative Data: PPARα/γ Dual Agonist Activity

The following table summarizes the in vitro activity of a series of 3,4-disubstituted pyrrolidine acid analogs. The cis-3R,4S stereoisomer has been identified as the preferred configuration for potent dual agonism.

Compound IDStereochemistryhPPARα EC50 (nM)hPPARγ EC50 (nM)
3k cis-3R,4S130180
4i cis-3R,4S1114

Data sourced from studies on novel pyrrolidine acid analogs as potent dual PPARα/γ agonists.

Experimental Protocol: PPARα/γ Dual Agonist Transactivation Assay

This protocol outlines a cell-based luciferase reporter assay to determine the EC50 values of test compounds for human PPARα and PPARγ.

Materials:

  • HEK293 cells (or other suitable host cells)

  • Expression plasmids for GAL4-hPPARα-LBD and GAL4-hPPARγ-LBD

  • Luciferase reporter plasmid with a GAL4 upstream activating sequence (UAS)

  • Transfection reagent (e.g., FuGENE 6)

  • DMEM supplemented with 10% charcoal-stripped fetal bovine serum

  • Test compounds dissolved in DMSO

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 80-90% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the appropriate PPAR-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., rosiglitazone for PPARγ, WY-14643 for PPARα).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.

  • Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability. Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathway: PPARα/γ Activation

The activation of PPARα and PPARγ by this compound derivatives initiates a cascade of events leading to the regulation of target genes involved in glucose and lipid metabolism.

PPAR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Derivative 1-Benzylpyrrolidine-3- carboxylic Acid Derivative PPAR PPARα / PPARγ Derivative->PPAR Binds to Ligand Binding Domain Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACO, LPL, GLUT4) PPRE->TargetGenes Regulates Transcription MetabolicEffects Metabolic Effects: - Increased Fatty Acid Oxidation - Improved Insulin Sensitivity - Reduced Triglyceride Levels TargetGenes->MetabolicEffects InhA_Inhibitor_Workflow cluster_workflow InhA Inhibitor Screening Workflow Start Compound Library (1-Benzylpyrrolidine-3-carboxylic Acid Derivatives) PrimaryScreen Primary Screen: InhA Enzymatic Assay (High-Throughput) Start->PrimaryScreen HitIdentification Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitIdentification HitIdentification->Start Inactive DoseResponse Dose-Response & IC50 Determination HitIdentification->DoseResponse Active SecondaryAssay Secondary Assay: Whole-Cell M. tuberculosis Growth Inhibition (MIC) DoseResponse->SecondaryAssay LeadSelection Lead Candidate Selection SecondaryAssay->LeadSelection MIC_Workflow cluster_mic_workflow Antimicrobial Susceptibility Testing Workflow Start Synthesized Derivatives SerialDilution Perform 2-fold Serial Dilution of Compounds in 96-well Plate Start->SerialDilution PrepareInoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plates with Bacteria PrepareInoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadMIC Read MIC (Lowest Concentration with No Growth) Incubate->ReadMIC RecordData Record and Analyze MIC Values ReadMIC->RecordData

1-Benzylpyrrolidine-3-carboxylic Acid: A Versatile Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and pharmaceutical development, the pyrrolidine ring stands out as a privileged scaffold, frequently incorporated into the architecture of numerous natural products and synthetic drugs.[1] Its inherent structural features, including its three-dimensional nature and capacity for stereoisomerism, make it an invaluable component in the design of novel therapeutic agents. Within this class of compounds, 1-benzylpyrrolidine-3-carboxylic acid, particularly in its enantiomerically pure forms, has emerged as a crucial chiral building block. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, provides a versatile platform for a wide array of chemical transformations.

This technical guide offers a comprehensive overview of this compound, focusing on its synthesis, chiral resolution, and applications as a foundational element in the construction of complex, biologically active molecules. The strategic use of such chiral pool starting materials is a powerful approach to obtain optically pure compounds, circumventing the need for complex asymmetric syntheses or resolutions at later stages.[1] This document will provide detailed experimental protocols, structured data, and logical workflows to aid researchers in leveraging the full potential of this versatile building block.

Physicochemical and Structural Data

This compound is a stable, solid compound at room temperature.[2] Its key properties are summarized in the table below, providing essential information for its handling, characterization, and use in synthesis.

PropertyValueReference
Molecular Formula C₁₂H₁₅NO₂[2]
Molecular Weight 205.25 g/mol [2]
CAS Number 5731-18-0
Appearance Solid
Boiling Point 343.1 ± 35.0 °C (Predicted)[2]
Density 1.205 ± 0.06 g/cm³ (Predicted)[2]
pKa 3.83 ± 0.20 (Predicted)[2]
SMILES String OC(=O)C1CCN(C1)Cc2ccccc2
InChI Key RLRDUQNUBMAYDS-UHFFFAOYSA-N

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound is paramount to its application in asymmetric synthesis. The general strategy involves the synthesis of the racemic mixture followed by chiral resolution, or a direct enantioselective synthesis.

Racemic Synthesis

The racemic form of this compound can be synthesized through various established organic chemistry routes. A common method involves the N-benzylation of a suitable pyrrolidine-3-carboxylic acid ester, followed by hydrolysis of the ester to yield the target carboxylic acid.

Chiral Resolution

Obtaining the individual (R)- and (S)-enantiomers is the most critical step for its use as a chiral building block. While specific resolution procedures for this exact compound are not detailed in the provided literature, general and effective methods for resolving chiral carboxylic acids can be applied. These methods typically involve:

  • Diastereomeric Salt Formation: The racemic acid is reacted with a chiral base (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine) to form a mixture of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts liberates the desired enantiomerically pure carboxylic acid.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative technique for separating enantiomers directly.[3] This method can provide high enantiomeric purity for both enantiomers from the racemic mixture.

The workflow for synthesis and resolution is depicted below.

G cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution start Pyrrolidine-3-carboxylic acid ester reagent1 Benzyl Bromide, Base racemate Racemic (R/S)- 1-benzylpyrrolidine-3- carboxylic acid ester reagent1->racemate reagent2 Hydrolysis (e.g., LiOH, H₂O) final_racemate Racemic (R/S)- This compound reagent2->final_racemate chiral_base Chiral Resolving Agent (e.g., Chiral Amine) final_racemate->chiral_base Resolution Step diastereomers Mixture of Diastereomeric Salts chiral_base->diastereomers separation Separation (e.g., Fractional Crystallization) diastereomers->separation salt_R Diastereomeric Salt 1 separation->salt_R salt_S Diastereomeric Salt 2 separation->salt_S acidification1 Acidification acidification2 Acidification enant_R (R)-1-benzylpyrrolidine- 3-carboxylic acid acidification1->enant_R enant_S (S)-1-benzylpyrrolidine- 3-carboxylic acid acidification2->enant_S

Caption: General workflow for the synthesis and chiral resolution of this compound.

Experimental Protocols

The utility of this compound stems from the orthogonal reactivity of its amine and carboxylic acid functional groups.[1] The following protocols are representative of common transformations performed on this scaffold.

Protocol 1: N-Boc Protection of a Pyrrolidine-3-Carboxylic Acid Derivative

This protocol describes the protection of the nitrogen atom, a common first step to prevent its interference in subsequent reactions involving the carboxylic acid group.

Materials:

  • (R)-pyrrolidine-3-carboxylic acid (or its benzyl-protected analog)

  • Dioxane

  • 1N Sodium Hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Diethyl ether

  • 3N Hydrochloric Acid (HCl)

Procedure:

  • Prepare a solution of the starting pyrrolidine carboxylic acid in a mixture of dioxane and 1N sodium hydroxide.[1]

  • Add a solution of di-tert-butyl dicarbonate dissolved in dioxane to the mixture at room temperature.[1]

  • Stir the reaction mixture for approximately 1.5 hours.[1]

  • After the reaction, dilute the mixture with diethyl ether and transfer to a separatory funnel.[1]

  • Wash the organic phase with 1N NaOH.[1]

  • Collect the aqueous phase, acidify it with 3N HCl, and then extract the product with diethyl ether.[1]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol 2: Amide Coupling with a Protected Pyrrolidine-3-Carboxylic Acid

This protocol details the formation of an amide bond, a key reaction for building larger molecules and a cornerstone of peptide and medicinal chemistry.

Materials:

  • N-Boc-(R)-pyrrolidine-3-carboxylic acid (or its N-benzyl analog)

  • Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Desired primary or secondary amine

  • Appropriate workup and purification solvents (e.g., ethyl acetate, brine)

Procedure:

  • Dissolve the N-protected pyrrolidine-3-carboxylic acid in a suitable solvent such as DMF.[1]

  • To this solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).[1]

  • Add the desired amine to the reaction mixture.[1]

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).[1]

  • Perform a standard aqueous workup, typically involving dilution with ethyl acetate and washing with water and brine.

  • Isolate and purify the resulting amide product using standard techniques such as column chromatography.[1]

Applications in Drug Discovery

The enantiopure forms of this compound are instrumental in the synthesis of various biologically active compounds. The pyrrolidine scaffold is a key structural feature in many potent and selective inhibitors and receptor agonists.[1]

Key Therapeutic Areas:

  • DPP-4 Inhibitors: Used in the treatment of type 2 diabetes, many dipeptidyl peptidase-4 (DPP-4) inhibitors incorporate a pyrrolidine core derived from chiral precursors like (R)-pyrrolidine-3-carboxylic acid.[1]

  • GABA Uptake Inhibitors: These compounds are investigated for their potential in treating neurological disorders. The pyrrolidine structure is crucial for their activity.[1]

  • PPAR Agonists: 4-benzylpyrrolidine-3-carboxylic acid derivatives have been developed as potent agonists at peroxisome proliferator-activated receptors (PPARs), which are targets for metabolic diseases.[4]

The logical flow from the chiral building block to a final drug candidate is illustrated below, highlighting how the initial chirality is transferred to the final product.

G cluster_rxn1 Step 1: Amide Coupling cluster_rxn2 Step 2: Deprotection cluster_rxn3 Step 3: Functionalization start (S)-1-Benzylpyrrolidine- 3-carboxylic acid reagent1 EDC, HOBt, Amine R₁-NH₂ start->reagent1 intermediate1 Intermediate Amide reagent1->intermediate1 reagent2 Hydrogenolysis (e.g., H₂, Pd/C) intermediate1->reagent2 intermediate2 Deprotected Pyrrolidine reagent2->intermediate2 reagent3 Reagent R₂-X intermediate2->reagent3 final_product Final Target Molecule (e.g., DPP-4 Inhibitor) reagent3->final_product

Caption: Multi-step synthesis workflow starting from a chiral pyrrolidine building block.

The chirality of the building block is fundamentally linked to the biological activity of the final molecule. Enantiomers interact differently with chiral biological targets like enzymes and receptors. One enantiomer may exhibit high potency while the other is inactive or even produces undesirable side effects. This principle underscores the importance of using enantiomerically pure starting materials.

G cluster_chiral Chiral Building Block cluster_molecule Resulting Molecule cluster_target Biological Target cluster_activity Biological Activity enant_R (R)-Enantiomer mol_R Molecule A (3D Shape from R) enant_R->mol_R enant_S (S)-Enantiomer mol_S Molecule B (3D Shape from S) enant_S->mol_S receptor Enzyme/Receptor (Chiral Binding Pocket) mol_R->receptor Optimal Fit mol_S->receptor Poor Fit high_activity High Potency / Therapeutic Effect receptor->high_activity Binding of Molecule A low_activity Low / No Activity receptor->low_activity Binding of Molecule B

Caption: Logical relationship between building block chirality and final biological activity.

Conclusion

This compound is a highly valuable and versatile chiral building block in modern organic synthesis and drug discovery.[1][5] Its ready accessibility in enantiomerically pure forms, combined with the presence of two distinct functional handles, makes it an attractive starting point for the synthesis of a diverse range of complex and biologically significant molecules.[1] The ability to introduce and maintain stereochemical integrity from an early stage is a cornerstone of efficient and effective pharmaceutical development. The protocols and conceptual workflows provided in this guide aim to equip researchers with the fundamental knowledge to successfully incorporate this important scaffold into their research and development programs.

References

Spectroscopic and Synthetic Profile of 1-benzylpyrrolidine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-benzylpyrrolidine-3-carboxylic acid, a key building block in medicinal chemistry and organic synthesis. Due to the limited availability of experimentally derived public data, this document presents a combination of predicted spectroscopic values based on the compound's structure and general experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in the fields of drug discovery, chemical synthesis, and analytical chemistry.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₁₂H₁₅NO₂ Molecular Weight: 205.25 g/mol CAS Number: 5731-18-0

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from established principles of NMR, IR, and Mass Spectrometry and by analogy with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Broad Singlet1HCarboxylic acid proton (-COOH)
~7.2-7.4Multiplet5HAromatic protons (C₆H₅)
~3.6Singlet2HBenzyl methylene protons (-CH₂-Ph)
~3.0-3.2Multiplet1HPyrrolidine C3 proton (-CH-)
~2.8-3.0Multiplet2HPyrrolidine C5 protons (-CH₂-)
~2.5-2.7Multiplet2HPyrrolidine C2 protons (-CH₂-)
~2.0-2.2Multiplet2HPyrrolidine C4 protons (-CH₂-)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~175-180Carboxylic acid carbonyl carbon (-COOH)
~138-140Aromatic quaternary carbon (C-ipso)
~128-130Aromatic methine carbons (-CH=)
~127-129Aromatic methine carbons (-CH=)
~60Benzyl methylene carbon (-CH₂-Ph)
~55-60Pyrrolidine C5 carbon (-CH₂-)
~50-55Pyrrolidine C2 carbon (-CH₂-)
~40-45Pyrrolidine C3 carbon (-CH-)
~30-35Pyrrolidine C4 carbon (-CH₂-)
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
3000-2850MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid)
1600, 1495, 1450Medium-WeakC=C stretch (aromatic ring)
~1200-1300MediumC-O stretch (carboxylic acid)
~700-750 and ~690-710StrongC-H bend (monosubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Expected Mass Spectrometry Data (Electrospray Ionization - ESI)

m/zIon
206.1125[M+H]⁺
228.0944[M+Na]⁺
204.0979[M-H]⁻

Expected Fragmentation Pattern: In positive ion mode, fragmentation would likely involve the loss of the carboxylic acid group (a loss of 45 Da) and cleavage of the benzyl group (a loss of 91 Da).

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This typically involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid this compound onto the crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Preparation (Electrospray Ionization - ESI):

    • Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.

    • Further dilute an aliquot of this solution with the same solvent to a final concentration of 1-10 µg/mL.

    • A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to aid ionization.

  • Data Acquisition:

    • Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

    • Ionization Mode: Positive and/or negative ion mode.

    • Mass Range: Scan a range appropriate for the expected molecular ion (e.g., m/z 50-500).

    • The instrument is typically coupled to a liquid chromatography (LC) system for sample introduction.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation start Starting Materials (e.g., Pyrrolidine-3-carboxylic acid, Benzyl bromide) reaction Chemical Reaction (e.g., N-alkylation) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Data Interpretation & Structure Confirmation nmr->analysis ir->analysis ms->analysis end end analysis->end Final Compound Confirmed

Caption: Synthesis and Characterization Workflow for this compound.

The Versatile Scaffold: 1-Benzylpyrrolidine-3-Carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-benzylpyrrolidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, offering a versatile three-dimensional framework for the design of novel therapeutic agents. Its inherent structural features and synthetic tractability have led to its exploration in a wide array of drug discovery programs, targeting a diverse range of biological entities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, with a focus on their development as modulators of key signaling pathways implicated in various diseases.

Core Applications in Drug Discovery

Derivatives of this compound have shown significant promise as modulators of several important drug targets. This guide will focus on three key areas where this scaffold has been successfully employed:

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: These compounds have been investigated for the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia.

  • CXCR4 Receptor Antagonists: Targeting the CXCR4 receptor has implications in cancer metastasis, inflammation, and HIV entry.

  • STAT3 Signaling Inhibitors: Inhibition of the STAT3 pathway is a key strategy in the development of novel anticancer therapeutics.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives often involves multi-step sequences, with a key focus on controlling the stereochemistry of the pyrrolidine ring, which is crucial for biological activity.

General Synthetic Workflow

A common approach to synthesizing substituted this compound derivatives is through a 1,3-dipolar cycloaddition reaction. This powerful method allows for the construction of the pyrrolidine ring with good control over the relative stereochemistry of the substituents.

Synthetic Workflow start Azomethine Ylide Precursor cycloaddition [3+2] Cycloaddition start->cycloaddition dipolarophile Alkenyl Dipolarophile dipolarophile->cycloaddition pyrrolidine_ester Pyrrolidine Ester Intermediate cycloaddition->pyrrolidine_ester hydrolysis Ester Hydrolysis pyrrolidine_ester->hydrolysis final_product This compound Derivative hydrolysis->final_product PPAR Signaling Pathway ligand PPAR Agonist (1-benzylpyrrolidine derivative) PPAR PPARα/γ ligand->PPAR Binds to complex PPAR-RXR Heterodimer PPAR->complex RXR RXR RXR->complex PPRE PPRE (DNA Response Element) complex->PPRE Binds to transcription Gene Transcription PPRE->transcription Initiates response Metabolic Regulation (Glucose uptake, Lipid metabolism) transcription->response Leads to CXCR4 Signaling Pathway ligand CXCL12 CXCR4 CXCR4 Receptor ligand->CXCR4 Activates antagonist CXCR4 Antagonist (1-benzylpyrrolidine derivative) antagonist->CXCR4 Blocks G_protein G-protein (Gαi, Gβγ) CXCR4->G_protein Activates downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) G_protein->downstream cellular_response Cellular Responses (Migration, Proliferation, Survival) downstream->cellular_response STAT3 Signaling Pathway cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor JAK JAK receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active dimer STAT3 Dimer STAT3_active->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to inhibitor STAT3 Inhibitor (1-benzylpyrrolidine derivative) inhibitor->dimer Prevents Dimerization transcription Gene Transcription nucleus->transcription Activates response Cell Proliferation & Survival transcription->response

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique three-dimensional structure, stereochemical complexity, and ability to engage in various biological interactions have made it a versatile building block in the design of novel therapeutic agents across a wide range of disease areas.[1][4] This technical guide provides a comprehensive overview of the pivotal role of the pyrrolidine scaffold in drug discovery, detailing its synthesis, diverse biological activities, mechanisms of action, and structure-activity relationships.

Synthesis of the Pyrrolidine Scaffold

The construction of the pyrrolidine ring is a well-established field in organic synthesis, with numerous methods available to access a diverse array of substituted derivatives. Key synthetic strategies include:

  • 1,3-Dipolar Cycloaddition: This is a classic and highly versatile method for constructing the pyrrolidine ring. It involves the reaction of an azomethine ylide with a dipolarophile, typically an alkene. This reaction allows for a high degree of control over the stereochemistry of the resulting pyrrolidine.[2]

  • Functionalization of Proline: The naturally occurring amino acid L-proline, which contains a pyrrolidine ring, is a readily available and chiral starting material for the synthesis of a wide variety of pyrrolidine derivatives.[5]

  • Ring-Closing Metathesis: This powerful reaction allows for the formation of the pyrrolidine ring from an acyclic diene precursor.

  • Reductive Amination of 1,4-Dicarbonyls: The reaction of a 1,4-dicarbonyl compound with an amine followed by reduction is a straightforward method for the synthesis of N-substituted pyrrolidines.

A representative experimental protocol for the synthesis of a spirooxindole-pyrrolidine derivative via a 1,3-dipolar cycloaddition is provided in the Experimental Protocols section.

Biological Activities and Mechanisms of Action

The pyrrolidine scaffold is a key pharmacophore in a vast number of biologically active molecules, demonstrating a remarkable breadth of therapeutic applications.[6][7]

Anticancer Activity

Pyrrolidine derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through diverse mechanisms of action.[8]

Quantitative Data on Anticancer Activity

Compound ClassTarget/MechanismCell LineIC50 (µM)Reference
Spirooxindole-pyrrolidinesMDM2/GPX4 InhibitionMCF-70.24 (Ki)[9]
Pyrrolidine-OxadiazolesAnthelminticH. contortus0.78[10]
Thiophene-containing PyrrolidinesCytotoxicityMCF-717[11]
Thiophene-containing PyrrolidinesCytotoxicityHeLa19[11]
Phenyl-containing PyrrolidinesCytotoxicityMCF-722-29[11]
Phenyl-containing PyrrolidinesCytotoxicityHeLa26-37[11]
Spirooxindole-pyrrolidine derivative 1EGFR Signaling InhibitionA5498.5[9]
Spirooxindole-pyrrolidine derivative 2EGFR Signaling InhibitionA5495.2[9]
Spirooxindole-pyrrolidine derivative 3EGFR Signaling InhibitionA54912.1[9]
Copper (II) complex 37aCytotoxicitySW4800.99[6]

Signaling Pathway: CXCR4 in Cancer Metastasis

The chemokine receptor CXCR4, a G-protein coupled receptor, plays a crucial role in cancer metastasis.[1][12] Its ligand, CXCL12, is highly expressed in common sites of metastasis, such as the lungs, liver, and bone marrow. The interaction between CXCR4 on cancer cells and CXCL12 in the target organ microenvironment triggers a signaling cascade that promotes cell migration, invasion, and survival.[3][13] Several pyrrolidine-based compounds have been developed as CXCR4 antagonists to inhibit this process.[10]

CXCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CXCL12 CXCL12 CXCR4 CXCR4 (G-protein coupled receptor) CXCL12->CXCR4 Binding G_protein G-protein (α, β, γ subunits) CXCR4->G_protein Activation PI3K PI3K G_protein->PI3K Activation PLC PLC G_protein->PLC Activation Akt Akt PI3K->Akt Activation Cell_Response Cell Migration, Invasion, Survival Akt->Cell_Response ERK ERK PLC->ERK Activation ERK->Cell_Response Pyrrolidine_Inhibitor Pyrrolidine-based CXCR4 Antagonist Pyrrolidine_Inhibitor->CXCR4 Inhibition

CXCR4 signaling pathway and its inhibition by a pyrrolidine-based antagonist.

Antimicrobial Activity

The pyrrolidine scaffold is a common feature in many antibacterial and antifungal agents.[6][7] These compounds often exert their effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

Quantitative Data on Antimicrobial Activity

Compound ClassOrganismMIC (µg/mL)Reference
Pyrrolidine-substituted halogenobenzenesS. aureus32-128[4]
Pyrrolidine-substituted halogenobenzenesC. albicans32-64[4]
Pyrrolidine-2,3-dione dimersS. aureus (MSSA)8-16[14]
N-benzoylthiourea-pyrrolidine derivativesA. baumannii31.25[7]
Pyrrolidine derivativesA. baumannii62.5[7]
Tetrazoles with pyrrolidine ringC. albicans-[7]
Antiviral Activity

Pyrrolidine-containing compounds have demonstrated efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and coronaviruses.[10][15][16] Their mechanisms of action often involve the inhibition of viral proteases or polymerases.

Quantitative Data on Antiviral Activity

Compound ClassVirusTargetEC50 (µM)Reference
Pyrrolidine derivativesSARS-CoV-2Main Protease (MPro)-[15][16]
7H-Pyrrolo[2,3-d]pyrimidine analogZika Virus (ZIKV)-5.21[17]
Pyrrolidine-based HCV NS3/4A Protease InhibitorsHCVNS3/4A Protease-[9]
Central Nervous System (CNS) Activity

The pyrrolidine scaffold is present in a variety of CNS-active drugs, including nootropics, anticonvulsants, and agents for neurodegenerative diseases.[7]

Quantitative Data on CNS Activity

Compound ClassTargetKᵢ (nM)Reference
Pyrrolidine-based benzenesulfonamidesAcetylcholinesterase (AChE)22.34[18]
Vareniclineα4β2-nAChR0.06[19]
Pyrrolidine-2,5-dione-acetamides-ED50 = 80.38 mg/kg (MES test)[20]

Signaling Pathway: PI3K/Akt in Neuronal Survival

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation in many cell types, including neurons.[1][21] Activation of this pathway, often initiated by growth factors, leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. Small molecule inhibitors of the PI3K/Akt pathway, some of which contain a pyrrolidine scaffold, are being investigated for various therapeutic applications, including cancer and neurological disorders.[13][22][23]

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binding PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP3->PIP2 Dephosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PI3K->PIP2 Phosphorylation PDK1->Akt Phosphorylation (Thr308) Downstream_Targets Downstream Targets (e.g., Bad, GSK3β) Akt->Downstream_Targets Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Cell_Response Cell Survival, Growth, Proliferation Downstream_Targets->Cell_Response Pyrrolidine_Inhibitor Pyrrolidine-based PI3K Inhibitor Pyrrolidine_Inhibitor->PI3K Inhibition PTEN PTEN Experimental_Workflow Start Design of Pyrrolidine Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Bioassay In vitro Biological Screening (e.g., MTT, MIC, Enzyme Assay) Purification->Bioassay Data_Analysis Data Analysis (IC50, MIC determination) Bioassay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR SAR->Start Iterative Design Lead_Optimization Lead Optimization SAR->Lead_Optimization In_Vivo In vivo Studies (Animal Models) Lead_Optimization->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

References

An In-depth Technical Guide to the Physicochemical Parameters of 1-Benzylpyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical parameters of 1-benzylpyrrolidine-3-carboxylic acid, a versatile building block in medicinal chemistry. The information is tailored for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Data

This compound (CAS No: 5731-18-0) is a derivative of proline with a benzyl group attached to the nitrogen atom. Its molecular structure influences its physical and chemical properties, which are crucial for its application in synthesis and drug design. The key physicochemical parameters are summarized in the tables below.

Identifier Value
IUPAC Name This compound
CAS Number 5731-18-0
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol
Canonical SMILES C1C(C(=O)O)CN(C1)CC2=CC=CC=C2
InChI Key RLRDUQNUBMAYDS-UHFFFAOYSA-N
Physical Property Value Notes
Melting Point 79-83 °C[1]For the (S)-enantiomer.
Boiling Point 343.1 ± 35.0 °C[2]Predicted value.
Density 1.205 ± 0.06 g/cm³[2]Predicted value.
Flash Point 161.3 °C[2]Predicted value.
Vapor Pressure 2.76E-05 mmHg at 25°C[2]Predicted value.
Solubility Easily soluble in solvents.[1]Specific quantitative data is not readily available.
Appearance White to yellowish solid.[1]For the (S)-enantiomer.
Chemical Property Value Notes
pKa 3.83 ± 0.20[2]Predicted value for the carboxylic acid group.
logP Not availableNo experimental or predicted values were found.

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters and for the synthesis of this compound are outlined below.

Synthesis of this compound

A common method for the synthesis of N-benzyl-pyrrolidine derivatives involves the reductive amination of a suitable precursor followed by hydrolysis or direct benzylation of the pyrrolidine ring. A general synthetic approach starting from pyrrolidine-3-carboxylic acid is described below.

G cluster_0 Synthesis Workflow Start Pyrrolidine-3-carboxylic acid Step1 Dissolve in a suitable solvent (e.g., methanol or water) Start->Step1 Starting Material Step2 Add Benzaldehyde and a reducing agent (e.g., Sodium cyanoborohydride or Hydrogen gas with a catalyst like Pd/C) Step1->Step2 Reagents Step3 Reaction under controlled temperature (e.g., room temperature or slightly elevated) Step2->Step3 Conditions Step4 Work-up: Quench reaction, extract with an organic solvent Step3->Step4 Isolation Step5 Purification: Column chromatography or recrystallization Step4->Step5 Purification End This compound Step5->End Final Product

A generalized workflow for the synthesis of this compound.

Protocol:

  • Dissolution: Dissolve pyrrolidine-3-carboxylic acid in a suitable solvent such as methanol or a mixture of water and methanol.

  • Reaction Mixture: To the solution, add benzaldehyde (1.1 equivalents) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

  • Reaction Conditions: Stir the reaction mixture at room temperature or a slightly elevated temperature for several hours to overnight, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a suitable reagent (e.g., dilute acid if using NaBH₃CN). Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the carboxylic acid group can be determined experimentally using potentiometric titration.

G cluster_1 pKa Determination Workflow Start Prepare a solution of This compound of known concentration Step1 Calibrate pH meter with standard buffers Start->Step1 Step2 Titrate with a standardized solution of a strong base (e.g., NaOH) while monitoring pH Step1->Step2 Step3 Record pH values after each addition of titrant Step2->Step3 Step4 Plot pH vs. volume of titrant added Step3->Step4 Step5 Determine the equivalence point Step4->Step5 Step6 The pH at the half-equivalence point is the pKa Step5->Step6 End pKa value Step6->End

Workflow for determining the pKa value using potentiometric titration.

Protocol:

  • Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is an issue.

  • Titration Setup: Calibrate a pH meter using standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments from a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH values against the volume of NaOH added. The equivalence point is the point of the steepest slope on the titration curve. The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point. The pKa is equal to the pH at the half-equivalence point.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the classical technique for its determination.

G cluster_2 logP Determination Workflow Start Prepare a stock solution of the compound in a suitable solvent Step1 Add a known amount of the stock solution to a mixture of n-octanol and water (or buffer) Start->Step1 Step2 Shake the mixture vigorously to allow for partitioning Step1->Step2 Step3 Allow the phases to separate completely Step2->Step3 Step4 Carefully separate the n-octanol and aqueous phases Step3->Step4 Step5 Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV) Step4->Step5 Step6 Calculate logP = log([concentration in octanol] / [concentration in aqueous phase]) Step5->Step6 End logP value Step6->End

Workflow for determining the logP value using the shake-flask method.

Protocol:

  • Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, typically at pH 7.4 for physiological relevance).

  • Partitioning: Dissolve a precisely weighed amount of this compound in one of the phases (usually the one in which it is more soluble). Add a known volume of this solution to a known volume of the other phase in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient amount of time to ensure that equilibrium is reached.

  • Phase Separation: Allow the mixture to stand until the two phases have completely separated.

  • Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Biological Activity and Signaling Pathway

This compound and its derivatives have been investigated for their potential as agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[3][4] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, cell differentiation, and inflammation. There are three main subtypes: PPARα, PPARγ, and PPARβ/δ.

Activation of PPARs by a ligand, such as a fatty acid or a synthetic agonist, leads to a cascade of events that ultimately modulates gene expression.

G cluster_3 PPAR Signaling Pathway Ligand 1-Benzylpyrrolidine- 3-carboxylic acid (Agonist) PPAR PPARα / PPARγ Ligand->PPAR Binds to Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer Forms complex with RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to DNA Coactivators Coactivator Recruitment PPRE->Coactivators Initiates Transcription Transcription of Target Genes Coactivators->Transcription Response Metabolic Regulation, Anti-inflammatory Effects Transcription->Response Leads to

A simplified diagram of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.

Pathway Description:

  • Ligand Binding: An agonist, such as this compound, enters the cell and binds to the ligand-binding domain of a PPAR subtype (e.g., PPARα or PPARγ) in the nucleus.

  • Heterodimerization: Ligand binding induces a conformational change in the PPAR, causing it to form a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding: This PPAR-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.

  • Coactivator Recruitment: The binding of the heterodimer to the PPRE facilitates the recruitment of coactivator proteins.

  • Gene Transcription: The complex of the heterodimer and coactivators initiates the transcription of target genes, leading to the synthesis of specific proteins.

  • Biological Response: These proteins are involved in various metabolic processes, such as lipid metabolism and glucose homeostasis, as well as in the regulation of inflammation.

The development of selective PPAR agonists is an active area of research for the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia, as well as inflammatory conditions. The structural features of this compound make it a valuable scaffold for the design of new and potent PPAR modulators.

References

The Versatile Precursor: A Technical Guide to 1-Benzylpyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 1-Benzylpyrrolidine-3-carboxylic acid is a pivotal chiral building block in medicinal chemistry, serving as a versatile precursor for a diverse range of bioactive molecules. This technical guide provides an in-depth overview of its application in the synthesis of potent therapeutic agents, including Peroxisome Proliferator-Activated Receptor (PPAR) agonists, Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, and Neurokinin-1 (NK1) receptor antagonists. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource complete with experimental protocols, quantitative data, and mechanistic insights.

Core Applications in Drug Discovery

The unique structural features of this compound, including its chiral center and modifiable carboxylic acid and benzyl groups, make it an ideal scaffold for the design and synthesis of targeted therapeutics. Its derivatives have shown significant promise in addressing a variety of pathological conditions.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Derivatives of 4-benzylpyrrolidine-3-carboxylic acid have been identified as potent dual agonists of PPARα and PPARγ, which are key regulators of glucose and lipid metabolism. These compounds have the potential to ameliorate dyslipidemia and restore glucose homeostasis, offering a promising avenue for the treatment of type 2 diabetes.

Table 1: Biological Activity of a Representative PPARα/γ Dual Agonist

CompoundTargetEC50 (nM)
cis-3R,4S-4-Benzylpyrrolidine-3-carboxylic acid derivativePPARα5 - 90
PPARγ5 - 90
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

The pyrrolidine core is a well-established pharmacophore for the inhibition of DPP-IV, an enzyme responsible for the degradation of incretin hormones that regulate blood glucose levels. By inhibiting DPP-IV, these compounds prolong the action of incretins, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.

Table 2: In Vitro Inhibitory Activity of a Pyrrolidine-Based DPP-IV Inhibitor

CompoundTargetIC50 (µM)
2-Benzylpyrrolidine DerivativeDPP-IV0.3 ± 0.03[1]
Neurokinin-1 (NK1) Receptor Antagonists

The 1-benzylpyrrolidine scaffold has been utilized in the development of antagonists for the NK1 receptor, which is implicated in pain transmission, inflammation, and emesis. These antagonists block the action of Substance P, the endogenous ligand for the NK1 receptor, and have therapeutic potential in managing these conditions.

Table 3: Biological Activity of a Pyrrolidine-Based NK1 Receptor Antagonist

CompoundTargetIC50 (nM)
3-Aryl-7-aralkyl-1-oxa-7-azaspiro[4.5]decane derivativeHuman NK1 Receptor0.4[1]

Experimental Protocols

Detailed methodologies for the synthesis of these bioactive molecules are crucial for their further development and optimization.

Synthesis of PPAR Agonists via 1,3-Dipolar Cycloaddition

A key synthetic strategy for accessing 4-benzylpyrrolidine-3-carboxylic acid derivatives is the 1,3-dipolar cycloaddition reaction. This method allows for the stereoselective construction of the pyrrolidine ring.

General Protocol:

  • Generation of the Azomethine Ylide: An N-benzyl substituted α-amino acid or ester is reacted with an aldehyde or ketone in the presence of a dehydrating agent or via thermal decarboxylation.

  • Cycloaddition: The in situ generated azomethine ylide is reacted with a dipolarophile, such as an α,β-unsaturated ester (e.g., ethyl acrylate), to form the substituted pyrrolidine ring.

  • Purification: The resulting cycloadduct is purified using standard techniques such as column chromatography.

Synthesis of DPP-IV Inhibitors via Amide Coupling

The synthesis of pyrrolidine-based DPP-IV inhibitors often involves the formation of an amide bond between the carboxylic acid of the pyrrolidine core and a suitable amine-containing fragment.

General Protocol:

  • Activation of the Carboxylic Acid: this compound is treated with a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Amine Addition: The desired amine is added to the reaction mixture.

  • Reaction and Work-up: The reaction is stirred at room temperature until completion, followed by an aqueous work-up and purification of the final amide product.

Synthesis of NK1 Receptor Antagonists

The synthesis of NK1 receptor antagonists based on the 1-benzylpyrrolidine scaffold can be achieved through multi-step sequences involving the introduction of key pharmacophoric elements.

General Protocol:

  • Scaffold Elaboration: The this compound is converted to a suitable intermediate, such as an amide or ester.

  • Introduction of Aromatic Moieties: Key aromatic groups, often containing trifluoromethyl substituents, are introduced via coupling reactions or by using appropriately substituted building blocks.

  • Final Modifications and Purification: Subsequent chemical transformations and purifications yield the final NK1 receptor antagonist.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these bioactive molecules exert their effects is fundamental to drug development.

PPAR Signaling Pathway

PPAR agonists, upon binding to their receptors, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription to regulate lipid and glucose metabolism.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PPAR_Agonist PPAR Agonist (1-Benzylpyrrolidine derivative) PPAR PPAR PPAR_Agonist->PPAR Binds PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (on DNA) PPAR_RXR_Complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Metabolic_Regulation Regulation of Lipid & Glucose Metabolism Gene_Transcription->Metabolic_Regulation

PPAR Signaling Pathway
DPP-IV Inhibition

DPP-IV inhibitors prevent the degradation of the incretin hormones GLP-1 and GIP. This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin release from pancreatic β-cells and suppress glucagon release from α-cells.

DPP_IV_Inhibition DPP_IV_Inhibitor DPP-IV Inhibitor (1-Benzylpyrrolidine derivative) DPP_IV DPP-IV Enzyme DPP_IV_Inhibitor->DPP_IV Inhibits Incretins Active Incretins (GLP-1, GIP) DPP_IV->Incretins Degrades Inactive_Incretins Inactive Incretins Incretins->Inactive_Incretins Pancreatic_Beta_Cells Pancreatic β-Cells Incretins->Pancreatic_Beta_Cells Stimulates Glucagon_Suppression Suppressed Glucagon Release Incretins->Glucagon_Suppression Insulin_Release Increased Insulin Release Pancreatic_Beta_Cells->Insulin_Release Glucose_Control Improved Glycemic Control Insulin_Release->Glucose_Control Glucagon_Suppression->Glucose_Control NK1_Receptor_Antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NK1_Antagonist NK1 Antagonist (1-Benzylpyrrolidine derivative) NK1_Receptor NK1 Receptor (GPCR) NK1_Antagonist->NK1_Receptor Blocks Substance_P Substance P Substance_P->NK1_Receptor Binds to G_Protein G-Protein (Gq) NK1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates Downstream_Signaling Downstream Signaling Blocked PLC->Downstream_Signaling

References

In Silico Exploration of 1-Benzylpyrrolidine-3-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzylpyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of biological entities, including enzymes and receptors implicated in neurological disorders. In silico methodologies provide a rapid and cost-effective avenue to explore the therapeutic potential of derivatives of this scaffold, enabling the prediction of their biological activity, pharmacokinetic properties, and potential toxicities before their synthesis. This technical guide offers an in-depth overview of the in silico studies of this compound derivatives, presenting key quantitative data, detailed experimental protocols for computational assays, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative In Silico and In Vitro Data

The following tables summarize key in silico and in vitro data for this compound derivatives and structurally related compounds, providing insights into their potential as therapeutic agents.

Table 1: Molecular Docking and Biological Activity Data of Pyrrolidine Derivatives

Compound IDTarget ProteinDocking Score (kcal/mol)Predicted ActivityExperimental Activity (IC₅₀, µM)Reference
Pyrrolidin-2-one Derivative 14a Acetylcholinesterase (AChE)-18.59Potent InhibitorNot Reported[1][2]
Pyrrolidin-2-one Derivative 14d Acetylcholinesterase (AChE)-18.057Potent InhibitorNot Reported[1][2]
Donepezil (Reference) Acetylcholinesterase (AChE)-17.257Known InhibitorNot Reported in this study[1][2]
Pyrrolidine Thiosemicarbazone 5d Dihydrofolate Reductase (DHFR)Not ReportedPotent Inhibitor12.37 ± 0.48[3]
Pyrrolidine Thiosemicarbazone 5l Dihydrofolate Reductase (DHFR)Not ReportedPotent Inhibitor12.38 ± 0.25[3]
Methotrexate (Reference) Dihydrofolate Reductase (DHFR)Not ReportedKnown Inhibitor0.086 ± 0.07[3]

Table 2: Predicted ADMET Properties of Pyrrolidin-2-one Derivatives

Compound IDCNS ActivityOral AbsorptionhERG BlockadeDrug-LikenessReference
Derivative 14a CNS ActiveGood to ExcellentNoDrug-like[1][2]
Derivative 14d CNS ActiveGood to ExcellentNoDrug-like[1][2]

Experimental Protocols

This section details the methodologies for key in silico experiments commonly employed in the study of this compound derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The following protocol is a generalized procedure based on the use of Glide, a popular docking program.

  • Receptor Preparation :

    • Obtain the 3D crystal structure of the target protein (e.g., Acetylcholinesterase, PDB ID: 4EY7) from the Protein Data Bank.

    • Using a molecular modeling suite like Schrödinger's Protein Preparation Wizard, preprocess the protein by adding hydrogen atoms, assigning bond orders, creating disulfide bonds, and removing all water molecules that are not involved in ligand binding.

    • Optimize the hydrogen bond network and perform a restrained minimization of the protein structure.

  • Ligand Preparation :

    • The 3D structures of the this compound derivatives are built using a molecular builder.

    • The ligands are prepared using a tool like LigPrep from Schrödinger, which generates various tautomers, stereoisomers, and ionization states at a specified pH range (e.g., 7.0 ± 2.0).

    • Energy minimization of the generated ligand conformations is performed.

  • Receptor Grid Generation :

    • A receptor grid is generated around the active site of the prepared protein. The active site is typically defined by a co-crystallized ligand or by identifying key catalytic residues.

    • The grid box is centered on the active site with dimensions sufficient to accommodate the ligands.

  • Ligand Docking :

    • The prepared ligands are docked into the receptor grid using a docking algorithm like Glide.

    • Docking can be performed at different precision levels (e.g., High Throughput Virtual Screening - HTVS, Standard Precision - SP, Extra Precision - XP) to balance speed and accuracy[4].

    • The docking poses are scored based on a scoring function (e.g., GlideScore) that estimates the binding affinity. The results are analyzed to identify the best binding poses and interactions with the receptor.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into its stability and the nature of the interactions.

  • System Preparation :

    • The best-docked pose of the ligand-protein complex from the molecular docking study is used as the starting structure.

    • The complex is placed in a periodic boundary box (e.g., a cubic or orthorhombic box) and solvated with an explicit water model (e.g., TIP3P).

    • Counter-ions (e.g., Na⁺ or Cl⁻) are added to neutralize the system.

  • Simulation Protocol :

    • The system is first subjected to energy minimization to remove any steric clashes.

    • A short period of NVT (constant number of particles, volume, and temperature) ensemble simulation is performed to heat the system to the desired temperature (e.g., 300 K).

    • This is followed by a longer NPT (constant number of particles, pressure, and temperature) ensemble simulation to equilibrate the system at the desired temperature and pressure (e.g., 1 atm).

    • Finally, a production MD run is performed for a significant duration (e.g., 100 ns) to collect trajectory data.

  • Analysis :

    • The trajectory from the production run is analyzed to evaluate the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand.

    • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are also analyzed over the course of the simulation.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-like properties of a compound.

  • Input Preparation :

    • The 3D structures of the this compound derivatives are used as input.

  • Property Calculation :

    • A specialized software like QikProp from Schrödinger is used to calculate a wide range of physicochemical and pharmacokinetic properties.

    • These properties include but are not limited to: molecular weight, logP (octanol/water partition coefficient), logS (aqueous solubility), blood-brain barrier permeability, Caco-2 cell permeability, human oral absorption, and potential for hERG K+ channel blockage[1][5][6].

  • Analysis :

    • The predicted properties are compared against the acceptable ranges for drug-like molecules (e.g., Lipinski's rule of five).

    • This analysis helps in identifying candidates with favorable ADMET profiles for further development and flagging those with potential liabilities.

Mandatory Visualizations

Signaling Pathway

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron Acetylcholine_Vesicle Acetylcholine Vesicles Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron Signal_Transmission Signal Transmission Postsynaptic_Neuron->Signal_Transmission Acetylcholine Acetylcholine (ACh) Acetylcholine_Vesicle->Acetylcholine Release ACh_Receptor ACh Receptor Acetylcholine->ACh_Receptor Binding AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis ACh_Receptor->Postsynaptic_Neuron Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor 1-Benzylpyrrolidine-3-carboxylic acid derivative Inhibitor->AChE Inhibition

Caption: Acetylcholinesterase Inhibition Pathway.

Experimental Workflow

In_Silico_Drug_Discovery_Workflow cluster_design Compound Design & Preparation cluster_screening Virtual Screening & Evaluation cluster_refinement Hit Refinement & Analysis Library Virtual Library of 1-Benzylpyrrolidine-3-carboxylic acid derivatives LigPrep Ligand Preparation (Tautomers, Stereoisomers) Library->LigPrep Docking Molecular Docking (e.g., Glide) LigPrep->Docking Target Target Identification (e.g., Acetylcholinesterase) Target->Docking Scoring Binding Affinity Estimation (GlideScore) Docking->Scoring MD_Sim Molecular Dynamics Simulation Scoring->MD_Sim Top Hits ADMET ADMET Prediction (e.g., QikProp) MD_Sim->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt Synthesis Synthesis of Promising Candidates Lead_Opt->Synthesis Bioassay In Vitro/In Vivo Biological Assays Synthesis->Bioassay

Caption: In Silico Drug Discovery Workflow.

Logical Relationship

ADMET_Filtering_Logic Input Virtual Compound Library Filter1 Physicochemical Properties (Lipinski's Rule of Five) Input->Filter1 Filter2 Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Filter1->Filter2 Pass Filter3 Toxicity Prediction (hERG, Hepatotoxicity, etc.) Filter2->Filter3 Pass Output Drug-like Candidates with Favorable ADMET Profile Filter3->Output Pass

Caption: ADMET Filtering Logic for Virtual Screening.

References

The Pivotal Role of (3S)-1-Benzylpyrrolidine-3-carboxylic Acid in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3S)-1-Benzylpyrrolidine-3-carboxylic acid, a chiral β-amino acid derivative, stands as a versatile and valuable scaffold in the realm of asymmetric synthesis. Its rigid, stereochemically defined pyrrolidine ring, coupled with the synthetic handles of a secondary amine and a carboxylic acid, renders it an important building block for the synthesis of complex, biologically active molecules and a potential organocatalyst for stereoselective transformations. This technical guide provides an in-depth exploration of its synthesis, applications, and the mechanistic principles that underpin its utility in creating chiral molecules, which are of paramount importance in drug discovery and development.

Core Concepts: The Power of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged structural motif found in numerous natural products and pharmaceuticals.[1] The inherent chirality of molecules like (3S)-1-benzylpyrrolidine-3-carboxylic acid allows them to serve as powerful tools in asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule. This stereochemical control is crucial, as different enantiomers of a drug can exhibit vastly different biological activities.

(3S)-1-Benzylpyrrolidine-3-carboxylic acid can be employed in two primary ways in asymmetric synthesis:

  • As a Chiral Building Block: Its pre-defined stereocenter can be incorporated into a larger molecule, transferring its chirality to the final product. This "chiral pool" approach is an efficient strategy for the synthesis of enantiomerically pure compounds.[1]

  • As an Organocatalyst: The secondary amine and carboxylic acid functionalities can act in concert to catalyze chemical reactions in a stereoselective manner. This mode of action is central to the field of organocatalysis, which utilizes small organic molecules to accelerate and control chemical transformations.

Synthesis of (3S)-1-Benzylpyrrolidine-3-carboxylic Acid

The synthesis of (3S)-1-benzylpyrrolidine-3-carboxylic acid typically starts from the commercially available (S)-pyrrolidine-3-carboxylic acid. The key transformation is the N-benzylation of the secondary amine.

Experimental Protocol: N-Benzylation of (S)-Pyrrolidine-3-carboxylic Acid

This protocol describes a general procedure for the synthesis of (3S)-1-benzylpyrrolidine-3-carboxylic acid.

Materials:

  • (S)-Pyrrolidine-3-carboxylic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve (S)-pyrrolidine-3-carboxylic acid (1.0 eq) and potassium carbonate (2.5 eq) in a mixture of methanol and water.

  • Addition of Benzyl Bromide: To the stirred solution, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Wash the remaining aqueous solution with diethyl ether to remove any unreacted benzyl bromide.

    • Carefully acidify the aqueous layer to pH 3-4 with 1M HCl.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Isolation:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure (3S)-1-benzylpyrrolidine-3-carboxylic acid.

Application in Asymmetric Organocatalysis

While direct catalytic applications of (3S)-1-benzylpyrrolidine-3-carboxylic acid are not extensively documented, its structural similarity to proline and other pyrrolidine-based organocatalysts suggests its potential in promoting various asymmetric transformations. The following sections provide representative protocols for asymmetric aldol and Michael addition reactions, catalyzed by closely related proline derivatives, which illustrate the likely catalytic role of the target molecule.

Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of carbon-carbon bond formation. Proline and its derivatives are well-known to catalyze this reaction with high stereoselectivity. The proposed catalytic cycle involves the formation of a chiral enamine intermediate.

Catalytic Cycle of a Proline-Catalyzed Aldol Reaction

Aldol_Cycle Catalyst (3S)-1-Benzylpyrrolidine- 3-carboxylic acid Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Iminium->Catalyst + H₂O - Aldol Product Product Aldol Product Iminium->Product Michael_Addition_Cycle Catalyst (3S)-1-Benzylpyrrolidine- 3-carboxylic acid Enamine Chiral Enamine Intermediate Catalyst->Enamine + Donor - H₂O Donor Michael Donor (e.g., Aldehyde) Iminium Iminium Ion Intermediate Enamine->Iminium + Acceptor Acceptor Michael Acceptor (e.g., Nitroolefin) Iminium->Catalyst + H₂O - Michael Adduct Product Michael Adduct Iminium->Product

References

Methodological & Application

Synthesis of 1-benzylpyrrolidine-3-carboxylic acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for the Synthesis of 1-benzylpyrrolidine-3-carboxylic acid from Key Precursors

This document provides detailed application notes and experimental protocols for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development.[1] The methodologies outlined below are intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive guide to two primary synthetic routes starting from commercially available precursors.

Introduction

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] Its unique structure, featuring a chiral center and both acidic and basic functionalities, makes it an attractive scaffold for the design of novel therapeutic compounds with enhanced efficacy and reduced side effects.[1] The following sections detail two reliable methods for its preparation: direct N-benzylation of pyrrolidine-3-carboxylic acid and a multi-step synthesis involving the reduction of a keto-ester precursor.

Synthetic Pathways Overview

Two principal synthetic routes for the preparation of this compound are presented.

Route 1: Direct N-Benzylation of Pyrrolidine-3-carboxylic Acid

This is a straightforward approach where the secondary amine of pyrrolidine-3-carboxylic acid is directly alkylated using a benzylating agent. This method is efficient and proceeds in a single step.

Route 2: Synthesis from N-benzylglycine ethyl ester and Ethyl Acrylate

This pathway involves the initial formation of a pyrrolidinone intermediate followed by reduction and hydrolysis to yield the target compound. This route offers an alternative for accessing the desired product and may be suitable for scaling up.

Data Presentation

The following tables summarize the key quantitative data associated with the described synthetic protocols.

Table 1: Summary of Reagents for Route 1

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equiv.
Pyrrolidine-3-carboxylic acidC₅H₉NO₂115.1310.0 g1.0
Benzyl BromideC₇H₇Br171.0415.6 mL1.2
Potassium CarbonateK₂CO₃138.2123.9 g2.0
AcetonitrileCH₃CN41.05200 mL-

Table 2: Reaction Conditions and Yield for Route 1

ParameterValue
Reaction Temperature80 °C
Reaction Time4 hours
Product FormWhite to off-white solid
Expected Yield85-95%
Purity (by HPLC)>98%

Table 3: Summary of Reagents for Route 2

StepReagentMolecular FormulaMolar Mass ( g/mol )
Step 1 N-benzylglycine ethyl esterC₁₁H₁₅NO₂193.24
Ethyl acrylateC₅H₈O₂100.12
Sodium EthoxideC₂H₅NaO68.05
Step 2 Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylateC₁₄H₁₇NO₃247.29
Sodium BorohydrideNaBH₄37.83
Step 3 Ethyl 1-benzyl-4-hydroxypyrrolidine-3-carboxylateC₁₄H₁₉NO₃249.30
Sodium HydroxideNaOH40.00

Table 4: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₅NO₂
Molar Mass205.25 g/mol
AppearanceWhite to yellowish solid
Melting Point79-83 °C[2]
Boiling Point343.1±35.0 °C (Predicted)[2]
Density1.205±0.06 g/cm³ (Predicted)[2]

Experimental Protocols

Route 1: Direct N-Benzylation of Pyrrolidine-3-carboxylic Acid

This protocol is adapted from established procedures for the N-alkylation of amino acids.

Materials:

  • Pyrrolidine-3-carboxylic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrrolidine-3-carboxylic acid (10.0 g, 86.8 mmol) and acetonitrile (200 mL).

  • Add potassium carbonate (23.9 g, 173.6 mmol) to the suspension.

  • Slowly add benzyl bromide (12.4 mL, 104.2 mmol) to the reaction mixture at room temperature.

  • Heat the mixture to 80 °C and maintain under reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Dissolve the residue in deionized water (100 mL) and wash with ethyl acetate (2 x 50 mL) to remove unreacted benzyl bromide.

  • Adjust the pH of the aqueous layer to approximately 5-6 with 1M HCl.

  • The product will precipitate out of the solution. If no precipitation occurs, extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white to off-white solid.

Route 2: Synthesis from N-benzylglycine ethyl ester and Ethyl Acrylate

This multi-step synthesis provides an alternative route to the target compound.

Step 1: Synthesis of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

This step involves a Michael addition followed by a Dieckmann condensation.

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve N-benzylglycine ethyl ester in anhydrous ethanol.

  • Add sodium ethoxide as a base.

  • Cool the mixture in an ice bath and add ethyl acrylate dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate.

Step 2: Reduction of the Ketone

The ketone functionality is reduced to a hydroxyl group.

Procedure:

  • Dissolve ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate in methanol.

  • Cool the solution in an ice bath and add sodium borohydride portion-wise.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers and concentrate to yield ethyl 1-benzyl-4-hydroxypyrrolidine-3-carboxylate.

Step 3: Deoxygenation and Hydrolysis (Conceptual)

A subsequent deoxygenation of the hydroxyl group (e.g., via a Barton-McCombie deoxygenation or conversion to a halide followed by hydrogenolysis) and hydrolysis of the ester would be required to obtain the final product. A more direct route from the keto-ester would involve a Wolff-Kishner or Clemmensen reduction of the ketone followed by ester hydrolysis. For the purpose of this protocol, we will focus on the initial steps that form the core pyrrolidine structure. The final steps would need to be optimized based on the specific intermediates.

Visualizations

The following diagrams illustrate the synthetic pathways described.

Synthesis_Route_1 precursor Pyrrolidine-3-carboxylic Acid product This compound precursor->product Acetonitrile, 80°C reagent Benzyl Bromide, K₂CO₃

Caption: Direct N-benzylation of pyrrolidine-3-carboxylic acid.

Synthesis_Route_2 cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Reduction cluster_step3 Step 3: Further Transformation precursor1 N-benzylglycine ethyl ester intermediate1 Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate precursor1->intermediate1 NaOEt, EtOH precursor2 Ethyl acrylate precursor2->intermediate1 NaOEt, EtOH intermediate2 Ethyl 1-benzyl-4-hydroxypyrrolidine-3-carboxylate intermediate1->intermediate2 NaBH₄, MeOH product This compound intermediate2->product 1. Deoxygenation 2. Hydrolysis

Caption: Multi-step synthesis from N-benzylglycine ethyl ester.

References

Application Note: A Robust Protocol for the N-Boc Protection of Pyrrolidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and peptidomimetics. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under moderately acidic conditions[1][2]. Pyrrolidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, and its N-Boc protected form is a key intermediate for the synthesis of various bioactive molecules[3][4]. This application note provides a detailed, reliable, and efficient protocol for the N-Boc protection of pyrrolidine-3-carboxylic acid using di-tert-butyl dicarbonate (Boc anhydride).

Reaction Scheme

The overall reaction involves the treatment of pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base to yield N-Boc-pyrrolidine-3-carboxylic acid.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected outcomes for the N-Boc protection of pyrrolidine-3-carboxylic acid. The data has been compiled from various established methodologies for the N-Boc protection of amino acids and related compounds[1][5][6][7].

ParameterValueNotes
Reactants
Pyrrolidine-3-carboxylic acid1.0 equivalentStarting material.
Di-tert-butyl dicarbonate ((Boc)₂O)1.05 - 1.2 equivalentsThe Boc-protecting agent.
Base (e.g., NaOH, NaHCO₃, TEA)1.1 - 2.0 equivalentsTo facilitate the reaction.
Solvent System
Dioxane/Water or THF/Water1:1 (v/v)A common solvent mixture.
Dichloromethane (DCM)-An alternative for anhydrous conditions with an organic base.
Reaction Conditions
Temperature0 °C to Room TemperatureInitially cooled, then allowed to warm.
Reaction Time1.5 - 12 hoursMonitored by TLC until completion.
Work-up & Purification
ProcedureAcidification & ExtractionTo isolate the product.
Expected Outcome
Yield>90%Typically high for this reaction.
Purity>97%Can be achieved without column chromatography.
Product Characterization
Molecular FormulaC₁₀H₁₇NO₄[4]
Molecular Weight215.25 g/mol [4]
Melting Point133-138 °C[4]

Experimental Protocol

This protocol details a standard procedure for the N-Boc protection of pyrrolidine-3-carboxylic acid on a laboratory scale.

Materials and Equipment:

  • Reagents: Pyrrolidine-3-carboxylic acid, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃), 1 M Hydrochloric acid (HCl), Dioxane, Water, Ethyl acetate, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice bath, separatory funnel, rotary evaporator, standard laboratory glassware.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve pyrrolidine-3-carboxylic acid (1.0 eq.) in a 1:1 mixture of dioxane and water. Add sodium hydroxide (2.0 eq.) or sodium bicarbonate and stir until all solids have dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Reagent Addition: To the cooled solution, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise over 15-20 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up - Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dioxane.

  • Work-up - Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 3-4 with 1 M HCl. The product may precipitate as a white solid.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product, N-Boc-pyrrolidine-3-carboxylic acid, typically as a white to off-white solid[4].

Visualizations

Reaction Workflow Diagram:

N_Boc_Protection_Workflow Workflow for N-Boc Protection of Pyrrolidine-3-Carboxylic Acid A 1. Dissolve Pyrrolidine-3-carboxylic acid and Base in Dioxane/Water B 2. Cool the solution to 0°C in an ice bath A->B Stir until dissolved C 3. Add Di-tert-butyl dicarbonate ((Boc)₂O) B->C Portion-wise addition D 4. Stir at room temperature for 2-4 hours (Monitor by TLC) C->D Allow to warm E 5. Concentrate to remove Dioxane D->E Reaction complete F 6. Acidify with 1M HCl to pH 3-4 E->F G 7. Extract with Ethyl Acetate (3x) F->G Product may precipitate H 8. Wash combined organic layers with Brine G->H I 9. Dry over anhydrous MgSO₄, filter, and concentrate H->I J N-Boc-pyrrolidine-3-carboxylic acid (Final Product) I->J

Caption: Experimental workflow for the N-Boc protection of pyrrolidine-3-carboxylic acid.

Signaling Pathway (Reaction Mechanism):

reaction_mechanism General Mechanism of N-Boc Protection cluster_reactants Reactants cluster_products Products & Byproducts amine Pyrrolidine-3-COOH (Amine Nucleophile) boc2o (Boc)₂O (Electrophile) intermediate Tetrahedral Intermediate boc2o->intermediate boc_amine N-Boc-pyrrolidine-3-COOH intermediate->boc_amine Collapse of intermediate byproducts CO₂ + t-Butanol (from unstable intermediate) intermediate->byproducts

Caption: Simplified reaction mechanism for N-Boc protection of an amine.

Safety and Handling

  • Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is flammable and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care and appropriate PPE.

  • 1 M Hydrochloric Acid (HCl): Corrosive. Avoid inhalation of vapors and contact with skin and eyes.

  • Organic Solvents (Dioxane, Ethyl Acetate, DCM): Flammable and may be harmful if inhaled or absorbed through the skin. Use in a fume hood.

  • It is crucial to perform a thorough risk assessment for all chemicals and procedures before commencing any experimental work[8].

This protocol provides a standardized and efficient method for the synthesis of N-Boc-pyrrolidine-3-carboxylic acid, a key intermediate for further synthetic transformations in drug discovery and development.

References

Application Notes and Protocols for Amide Coupling of 1-Benzylpyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common and effective methods for the amide coupling of 1-benzylpyrrolidine-3-carboxylic acid. This document includes a comparison of different coupling reagents, detailed experimental protocols, and diagrams to illustrate the reaction workflows.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of a wide range of biologically active compounds. The formation of an amide bond by coupling the carboxylic acid moiety with a primary or secondary amine is a crucial transformation in the elaboration of these molecules. The choice of coupling method is critical to ensure high yield, purity, and integrity of the final product, especially when dealing with complex or sensitive substrates. This document outlines three widely used and effective methods for this transformation:

  • Carbodiimide-mediated coupling using EDC and HOBt

  • Uronium salt-mediated coupling using HATU

  • Acyl chloride mediated coupling

Data Presentation: Comparison of Amide Coupling Methods

Due to the absence of specific comparative studies for this compound in the available literature, the following table summarizes typical, expected outcomes for the coupling of a generic carboxylic acid with a primary amine. These values are illustrative and can serve as a baseline for optimization.

Coupling MethodCoupling ReagentAdditiveBaseTypical SolventTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
CarbodiimideEDCHOBtDIPEA or Et₃NDMF, DCM4 - 24 h70 - 95%Cost-effective, water-soluble byproductsCan lead to racemization, may require longer reaction times
Uronium SaltHATUNoneDIPEA or Et₃NDMF, NMP1 - 4 h85 - 98%High efficiency, fast reaction, low racemizationHigher cost, potential for side reactions with primary amines if not pre-activated
Acyl ChlorideSOCl₂ or (COCl)₂NonePyridine or Et₃NDCM, THF1 - 3 h75 - 90%Highly reactive, useful for unreactive aminesHarsh conditions, not suitable for sensitive substrates, safety concerns (HCl gas)

Abbreviations: EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: 1-Hydroxybenzotriazole, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate, DIPEA: N,N-Diisopropylethylamine, Et₃N: Triethylamine, DMF: N,N-Dimethylformamide, DCM: Dichloromethane, NMP: N-Methyl-2-pyrrolidone, SOCl₂: Thionyl chloride, (COCl)₂: Oxalyl chloride, Pyridine, THF: Tetrahydrofuran.

Mandatory Visualization

General Amide Coupling Workflow

The following diagram illustrates the general workflow for a typical amide coupling reaction.

AmideCouplingWorkflow Reactants Carboxylic Acid + Amine Activation Activation of Carboxylic Acid Reactants->Activation Coupling Reagent, Base, Solvent Coupling Nucleophilic Attack by Amine Activation->Coupling Workup Aqueous Workup Coupling->Workup Quenching Purification Purification (e.g., Chromatography) Workup->Purification Product Pure Amide Product Purification->Product

Caption: General workflow for amide bond formation.

Signaling Pathway for Carbodiimide (EDC/HOBt) Coupling

This diagram shows the key intermediates in the EDC/HOBt mediated amide coupling reaction.

EDC_HOBt_Pathway cluster_reactants Reactants cluster_activation Activation cluster_product Product Formation CarboxylicAcid R-COOH (1-Benzylpyrrolidine- 3-carboxylic acid) O_Acylisourea O-Acylisourea (Active Intermediate) CarboxylicAcid->O_Acylisourea + EDC Amine R'-NH₂ EDC EDC HOBt_Ester HOBt-Ester (More Stable Active Ester) O_Acylisourea->HOBt_Ester + HOBt Amide R-CO-NHR' (Amide Product) HOBt_Ester->Amide + R'-NH₂ HOBt HOBt

Caption: EDC/HOBt mediated amide coupling pathway.

Experimental Protocols

Protocol 1: Amide Coupling using EDC and HOBt

This method is a widely used, cost-effective procedure for amide bond formation. The addition of HOBt minimizes racemization and improves reaction efficiency.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (2.5 equiv)

  • Anhydrous DMF or DCM

  • Saturated aqueous NaHCO₃ solution

  • 1 M aqueous HCl solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA or triethylamine (2.5 equiv) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Amide Coupling using HATU

HATU is a highly efficient coupling reagent, often preferred for challenging substrates or when rapid reaction times are desired. It is known to suppress racemization effectively.[3]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA or Triethylamine (2.5 equiv)

  • Anhydrous DMF

  • Saturated aqueous NaHCO₃ solution

  • 1 M aqueous HCl solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Add DIPEA or triethylamine (2.5 equiv) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Amide Coupling via Acyl Chloride Formation

This classical method involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the amine. This approach is particularly useful for unreactive amines but may not be suitable for substrates with sensitive functional groups.[4]

Materials:

  • This compound (1.0 equiv)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 - 2.0 equiv)

  • Anhydrous DCM or THF

  • Catalytic amount of DMF (for oxalyl chloride)

  • Amine (1.1 equiv)

  • Pyridine or Triethylamine (2.0 equiv)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

Step A: Formation of the Acyl Chloride

  • To a solution of this compound (1.0 equiv) in anhydrous DCM or THF, add thionyl chloride (1.2 equiv) or oxalyl chloride (1.2 equiv) dropwise at 0 °C. If using oxalyl chloride, add a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride. It is recommended to use this intermediate immediately in the next step.

Step B: Amide Formation

  • Dissolve the crude acyl chloride in anhydrous DCM or THF and cool to 0 °C.

  • In a separate flask, dissolve the amine (1.1 equiv) and pyridine or triethylamine (2.0 equiv) in the same anhydrous solvent.

  • Add the amine solution dropwise to the cooled acyl chloride solution.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.

  • Separate the organic layer and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Conclusion

The choice of an appropriate amide coupling method for this compound depends on several factors, including the nature of the amine, the scale of the reaction, cost considerations, and the presence of other functional groups in the substrates. For general purposes, the EDC/HOBt method offers a good balance of efficiency and cost. For more challenging couplings or when minimizing racemization is critical, HATU is an excellent choice. The acyl chloride method, while effective, should be reserved for cases where the substrates are robust and other methods have failed. It is always recommended to perform small-scale optimization studies to determine the best conditions for a specific substrate combination.

References

Application Notes and Protocols for the Synthesis of DPP-IV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of prominent Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents used in the management of type 2 diabetes. This document details the synthetic pathways, experimental protocols for key reactions, and quantitative data for five major DPP-IV inhibitors: Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin. Furthermore, it illustrates the underlying mechanism of action through a depiction of the DPP-IV signaling pathway.

Mechanism of Action: The Incretin Pathway and DPP-IV Inhibition

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis. It inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released from the gut in response to food intake.[1] GLP-1 and GIP stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[2] By cleaving the N-terminal dipeptides of active GLP-1 and GIP, DPP-IV renders them inactive.[1]

DPP-IV inhibitors block the action of the DPP-IV enzyme, thereby increasing the circulating levels of active GLP-1 and GIP.[3][4] This enhancement of the incretin effect leads to improved glycemic control. The glucose-dependent nature of this mechanism results in a low risk of hypoglycemia.[5]

DPP_IV_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_bloodstream Bloodstream Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates Active GLP-1/GIP Active GLP-1/GIP L-cells->Active GLP-1/GIP secretes K-cells->Active GLP-1/GIP secretes Beta-cells Beta-cells Insulin Release Insulin Release Beta-cells->Insulin Release Alpha-cells Alpha-cells Glucagon Release Glucagon Release Alpha-cells->Glucagon Release Active GLP-1/GIP->Beta-cells stimulates Active GLP-1/GIP->Alpha-cells inhibits DPP-IV Enzyme DPP-IV Enzyme Active GLP-1/GIP->DPP-IV Enzyme substrate Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-IV Enzyme->Inactive GLP-1/GIP inactivates DPP-IV Inhibitor DPP-IV Inhibitor DPP-IV Inhibitor->DPP-IV Enzyme inhibits

DPP-IV signaling pathway and the mechanism of DPP-IV inhibitors.

Comparative Data of DPP-IV Inhibitors

The following table summarizes the inhibitory potency of the five discussed DPP-IV inhibitors against the target enzyme.

DPP-IV InhibitorIC50 (nM)
Sitagliptin18
Vildagliptin62
Saxagliptin0.6
Linagliptin1
Alogliptin<10

Synthetic Schemes and Protocols

This section provides an overview of the synthetic routes and detailed experimental protocols for the preparation of Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin.

Sitagliptin Synthesis

A common and efficient route to Sitagliptin involves the asymmetric hydrogenation of a prochiral enamine intermediate.[6]

Sitagliptin_Synthesis Start 2,4,5-Trifluorophenylacetic acid Intermediate1 ß-Ketoamide Start->Intermediate1 Amide Coupling Intermediate2 Enamine Amide Intermediate1->Intermediate2 Condensation Sitagliptin Sitagliptin Intermediate2->Sitagliptin Asymmetric Hydrogenation

Simplified workflow for the synthesis of Sitagliptin.
Experimental Protocol: Synthesis of Sitagliptin

Step 1: Preparation of the Enamine Amide Intermediate

A one-pot process starting from 2,4,5-trifluorophenylacetic acid is often employed to synthesize the key dehydrositagliptin intermediate.[7] This typically involves activation of the carboxylic acid, reaction with a suitable partner to form a β-ketoester derivative, followed by amidation and cyclization to yield the enamine amide. This process can achieve a high yield of over 80%.[6]

Step 2: Asymmetric Hydrogenation to Sitagliptin

The prochiral enamine amide is subjected to asymmetric hydrogenation using a chiral rhodium catalyst, such as one with a Josiphos-type ligand.[6] This step is crucial for establishing the desired stereochemistry of the final product. The reaction is typically carried out in a suitable solvent like methanol under hydrogen pressure.

  • Materials: Dehydrositagliptin, Rh(I)/t-Bu JOSIPHOS catalyst, Methanol, Hydrogen gas.

  • Procedure:

    • In a suitable reactor, dissolve dehydrositagliptin in methanol.

    • Add the Rh(I)/t-Bu JOSIPHOS catalyst (as low as 0.15 mol%).

    • Pressurize the reactor with hydrogen gas (e.g., 100 psig).

    • Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by HPLC.

    • Upon completion, the catalyst is recovered, and the sitagliptin free base is isolated.

    • The final product can be converted to its phosphate salt, with an enantiomeric excess often exceeding 99%.[6]

Quantitative Data: Sitagliptin Synthesis
StepProductYieldPurityEnantiomeric Excess
1Dehydrositagliptin82%>99.6 wt%N/A
2Sitagliptinup to 65% (overall)>99.9 A%>99.9%

Vildagliptin Synthesis

The synthesis of Vildagliptin often starts from L-proline and involves the formation of a key chloroacetyl pyrrolidine carbonitrile intermediate.[4]

Vildagliptin_Synthesis Start L-Proline Intermediate1 (S)-1-(2-chloroacetyl) pyrrolidine-2-carboxylic acid Start->Intermediate1 Acylation Intermediate2 (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile Intermediate1->Intermediate2 Nitrile Formation Vildagliptin Vildagliptin Intermediate2->Vildagliptin Coupling with 3-aminoadamantanol

Simplified workflow for the synthesis of Vildagliptin.
Experimental Protocol: Synthesis of Vildagliptin

Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

  • Materials: L-proline, Chloroacetyl chloride, Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of L-proline in THF at 0 °C, slowly add chloroacetyl chloride.

    • Stir the mixture and then heat to reflux for several hours.

    • After completion, cool the reaction and perform an aqueous work-up to isolate the product. A yield of around 90% can be achieved.[8]

Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This step involves the conversion of the carboxylic acid to a nitrile. One reported method involves reaction with acetonitrile in the presence of sulfuric acid.[4]

Step 3: Synthesis of Vildagliptin

The final step is the coupling of the chloroacetyl pyrrolidine carbonitrile intermediate with 3-aminoadamantanol.

  • Materials: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, 3-aminoadamantanol, Potassium carbonate, 2-Butanone.

  • Procedure:

    • Dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-aminoadamantanol in 2-butanone.

    • Add potassium carbonate and a catalytic amount of potassium iodide.

    • Heat the mixture to reflux for several hours.

    • After the reaction is complete, filter the mixture and evaporate the solvent.

    • The crude product is purified by recrystallization to afford Vildagliptin. A yield of approximately 77% with a purity of over 98% has been reported for this step.[9]

Quantitative Data: Vildagliptin Synthesis
StepProductYieldPurity
1(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid~90%-
2(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile--
3Vildagliptin~77% (for this step)>98%

Saxagliptin Synthesis

A common route for Saxagliptin synthesis involves the coupling of N-Boc-3-hydroxyadamantylglycine with a methanoprolinamide derivative.[10]

Saxagliptin_Synthesis Start1 N-Boc-3-hydroxy- adamantylglycine Intermediate1 Coupled Amide Start1->Intermediate1 Amide Coupling Start2 Methanoprolinamide derivative Start2->Intermediate1 Saxagliptin Saxagliptin Intermediate1->Saxagliptin Dehydration & Deprotection

Simplified workflow for the synthesis of Saxagliptin.
Experimental Protocol: Synthesis of Saxagliptin

Step 1: Amide Coupling

  • Materials: (S)-2-((tert-butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)acetic acid, (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate, Propylphosphonic anhydride (T3P), Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of the methanoprolinamide derivative in DCM, add the N-Boc-3-hydroxyadamantylglycine and DIPEA.

    • Add a solution of T3P in DCM and stir the mixture for several hours at room temperature.

    • Upon completion, perform an aqueous work-up to isolate the crude coupled amide. This step can achieve a purity of over 94%.[11]

Step 2: Dehydration and Deprotection

The primary amide of the coupled product is dehydrated to a nitrile, followed by the deprotection of the Boc group to yield Saxagliptin.

  • Materials: Coupled amide intermediate, T3P, DIPEA, DCM, Aqueous HCl.

  • Procedure:

    • The crude amide from the previous step is dissolved in DCM, and T3P and DIPEA are added.

    • The reaction is stirred at room temperature until the dehydration is complete.

    • The resulting intermediate is then treated with aqueous HCl to remove the Boc protecting group.

    • The final product, Saxagliptin hydrochloride, is isolated by filtration. A yield of 92.3% with a purity of 99.85% has been reported for the final deprotection and salt formation step.[12]

Quantitative Data: Saxagliptin Synthesis
StepProductYieldPurity
1Coupled Amide->94%
2Saxagliptin HCl92.3%99.85%

Linagliptin Synthesis

The synthesis of Linagliptin is often achieved through a convergent route involving the preparation of a xanthine core followed by coupling with a chiral aminopiperidine.[13]

Linagliptin_Synthesis Start 8-Bromo-3-methylxanthine Intermediate1 8-Bromo-7-(2-butynyl)- 3-methylxanthine Start->Intermediate1 Alkylation Intermediate2 Bromo-xanthine derivative Intermediate1->Intermediate2 Alkylation with 2-(chloromethyl)-4-methylquinazoline Linagliptin Linagliptin Intermediate2->Linagliptin Coupling with (R)-3-aminopiperidine

Simplified workflow for the synthesis of Linagliptin.
Experimental Protocol: Synthesis of Linagliptin

Step 1: Synthesis of 8-bromo-7-(2-butynyl)-3-methylxanthine

  • Materials: 8-bromo-3-methylxanthine, 1-bromo-2-butyne, N,N-diisopropylethylamine (DIPEA), Acetone.

  • Procedure:

    • In a reaction vessel, combine 8-bromo-3-methylxanthine, DIPEA, and 1-bromo-2-butyne in acetone.

    • Heat the mixture to reflux and stir for several hours.

    • Cool the reaction mixture, filter the solid, and wash with methanol to obtain the product. Yields of over 100% (crude) with purities around 95% have been reported.[5]

Step 2: Synthesis of the Bromo-xanthine derivative

The product from Step 1 is further alkylated with 2-(chloromethyl)-4-methylquinazoline.

Step 3: Synthesis of Linagliptin

The final step involves the coupling of the bromo-xanthine derivative with (R)-3-aminopiperidine.

  • Materials: Bromo-xanthine derivative, (R)-3-Boc-aminopiperidine, Potassium carbonate, Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Combine the bromo-xanthine intermediate, (R)-3-Boc-aminopiperidine, and potassium carbonate in DMSO.

    • Heat the mixture to around 120 °C for several hours.

    • After cooling, the reaction mixture is worked up with water to precipitate the Boc-protected Linagliptin.

    • The Boc protecting group is then removed using an acidic aqueous methanol solution to yield Linagliptin. A final purity of 99.6% has been achieved.[2]

Quantitative Data: Linagliptin Synthesis
StepProductYieldPurity
18-bromo-7-(2-butynyl)-3-methylxanthine~106% (crude)~94-96%
2 & 3Linagliptin~77% (three-step total)>99.6%

Alogliptin Synthesis

A common synthetic route to Alogliptin starts with 6-chloro-3-methyluracil.[1][14]

Alogliptin_Synthesis Start 6-chloro-3-methyluracil Intermediate1 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile Start->Intermediate1 N-Alkylation with 2-(bromomethyl)benzonitrile Alogliptin Alogliptin Intermediate1->Alogliptin Nucleophilic Substitution with (R)-3-aminopiperidine

Simplified workflow for the synthesis of Alogliptin.
Experimental Protocol: Synthesis of Alogliptin

Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

  • Materials: 6-chloro-3-methyluracil, 2-(bromomethyl)benzonitrile, Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of 6-chloro-3-methyluracil in DMF, add potassium carbonate.

    • Add 2-(bromomethyl)benzonitrile to the mixture.

    • Heat the reaction mixture (e.g., 60-80 °C) for several hours, monitoring by HPLC.

    • Upon completion, cool the mixture and pour it into water to precipitate the product. Filter, wash with water, and dry.

Step 2: Synthesis of Alogliptin

  • Materials: 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, (R)-3-aminopiperidine dihydrochloride, Potassium Carbonate (K₂CO₃), Isopropanol, Water.

  • Procedure:

    • Suspend the intermediate from Step 1 and (R)-3-aminopiperidine dihydrochloride in a mixture of isopropanol and water.

    • Add potassium carbonate to the suspension.

    • Heat the mixture to reflux for several hours.

    • Cool the reaction, filter to remove inorganic salts, and concentrate the filtrate.

    • The crude Alogliptin can be purified by recrystallization. The final product can be converted to its benzoate salt. The overall yield for a three-stage process is reported to be around 20-25%.[15]

Quantitative Data: Alogliptin Synthesis
StepProductYieldPurity
N-Alkylation & Methylation1,3-disubstituted uracil72%-
OverallAlogliptin Benzoate~20-25%>99%

References

Application Notes and Protocols: 1-Benzylpyrrolidine-3-carboxylic Acid in Neurological Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-benzylpyrrolidine-3-carboxylic acid as a versatile scaffold in the synthesis of novel neurological drug candidates. The focus is on its application in the development of Gamma-Aminobutyric Acid (GABA) uptake inhibitors and Glycine Transporter 1 (GlyT1) inhibitors, which are promising targets for treating a range of neurological and psychiatric disorders.

Introduction

This compound is a valuable chiral building block in medicinal chemistry.[1][2] Its rigid pyrrolidine core serves as a privileged scaffold, providing a defined three-dimensional orientation for pendant functional groups that can interact with biological targets. The secondary amine and carboxylic acid moieties offer orthogonal handles for synthetic elaboration, allowing for the creation of diverse chemical libraries. This scaffold has been particularly successful in the design of inhibitors for neurotransmitter transporters, which are crucial for regulating synaptic communication.

Key Applications in Neurological Drug Synthesis

The primary applications of the this compound scaffold in neurological drug discovery are centered on the inhibition of two key neurotransmitter transporters:

  • GABA Transporters (GATs): GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS).[2] Its reuptake from the synaptic cleft is mediated by GABA transporters (GATs). Inhibition of GATs, particularly GAT-1 and GAT-3, increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission. This mechanism is a therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy. Pyrrolidine-based structures have been extensively explored for the design of potent GABA uptake inhibitors.[2]

  • Glycine Transporter 1 (GlyT1): GlyT1 is responsible for the reuptake of the neurotransmitter glycine from the synaptic cleft. In glutamatergic synapses, glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. Inhibition of GlyT1 elevates synaptic glycine levels, which in turn potentiates NMDA receptor function. This is a promising approach for treating the negative and cognitive symptoms of schizophrenia, which are associated with NMDA receptor hypofunction.

Quantitative Data Summary

The following table summarizes the biological activity of representative neurological drug candidates synthesized using pyrrolidine-3-carboxylic acid and related scaffolds.

Compound ClassTargetCompound ExampleIC50 / pIC50 / KiReference
GABA Uptake InhibitormGAT1rac-(u)-13cpIC50 = 5.67[3]
GABA Uptake InhibitorhGAT-1rac-(u)-13cpIC50 = 6.14[3]
GABA Uptake InhibitormGAT1rac-(u)-13cpKi = 6.99[3]
GABA Uptake InhibitorhGAT-1rac-(u)-13cpKi = 7.18[3]
GABA Uptake InhibitormGAT4rac-(u)-13dHigh Potency[3]
GlyT1 InhibitorhGLYT1Analogue 23tKi = 0.001 µM

Experimental Protocols

While a complete, step-by-step synthesis of a marketed drug from this compound is proprietary, the following protocols represent key transformations and a representative synthesis of a neurological drug candidate scaffold.

N-Boc Protection of (R)-pyrrolidine-3-carboxylic acid

This is a common initial step to protect the secondary amine of the pyrrolidine ring, allowing for selective modification of the carboxylic acid group.

Materials:

  • (R)-pyrrolidine-3-carboxylic acid

  • Dioxane

  • 1N Sodium Hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc)2O

  • Diethyl ether

  • 3N Hydrochloric Acid (HCl)

Procedure: [2]

  • Prepare a solution of (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N sodium hydroxide.[2]

  • Add a solution of di-tert-butyl dicarbonate in dioxane at room temperature.[2]

  • Stir the mixture for 1.5 hours.[2]

  • Dilute the reaction mixture with ether and wash the organic phase with 1N NaOH.[2]

  • Acidify the aqueous phase with 3N HCl and extract with ether.[2]

  • Combine the ether extracts, wash, dry, and concentrate to yield tert-butyl (R)-3-carboxy-pyrrolidine-1-carboxylate.[2]

General Protocol for Amide Coupling

Amide bond formation is a crucial step in the synthesis of many neurological drug candidates from the this compound scaffold.

Materials:

  • N-Boc-protected this compound

  • Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Desired amine

Procedure: [2]

  • Dissolve the N-Boc-protected this compound in a suitable solvent such as DMF.[2]

  • Add EDC and HOBt to the solution.[2]

  • Add the desired amine to the reaction mixture.[2]

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).[2]

  • Isolate and purify the product using standard techniques such as chromatography.[2]

Representative Synthesis of a GlyT1 Inhibitor Scaffold

The following is a representative synthesis of a core scaffold used in the development of GlyT1 inhibitors, adapted from a multi-step synthesis of related compounds.

Step 1: Reductive Amination

  • To a solution of 1-benzylpyrrolidin-3-one in dichloroethane, add the desired primary amine and sodium triacetoxyborohydride.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the N-substituted 1-benzylpyrrolidin-3-amine.

Step 2: Amide Coupling

  • Dissolve the product from Step 1 in DMF.

  • Add a substituted benzoic acid, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), and diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Dilute the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the final compound by column chromatography.

Visualizations

Signaling Pathways

GABA_Transporter_Signaling GABA_synapse GABA in Synaptic Cleft GAT GABA Transporter (GAT-1/GAT-3) GABA_synapse->GAT Reuptake GABA_Receptor GABAA/GABAB Receptors GABA_synapse->GABA_Receptor Binding Presynaptic_Neuron Presynaptic Neuron GAT->Presynaptic_Neuron Recycling Postsynaptic_Neuron Postsynaptic Neuron Inhibitory_Signal Increased Inhibitory Signal (Hyperpolarization) Postsynaptic_Neuron->Inhibitory_Signal Leads to GABA_Receptor->Postsynaptic_Neuron Activates GAT_Inhibitor GAT Inhibitor (e.g., from 1-benzylpyrrolidine -3-carboxylic acid) GAT_Inhibitor->GAT Blocks

Caption: GABA Transporter (GAT) Signaling Pathway Inhibition.

GlyT1_Signaling Glycine_synapse Glycine in Synaptic Cleft GlyT1 Glycine Transporter 1 (GlyT1) Glycine_synapse->GlyT1 Reuptake NMDA_Receptor NMDA Receptor Glycine_synapse->NMDA_Receptor Co-agonist Binding Astrocyte Astrocyte GlyT1->Astrocyte Internalization Postsynaptic_Neuron Postsynaptic Neuron NMDA_Receptor->Postsynaptic_Neuron Activates Enhanced_Signaling Enhanced Glutamatergic Signaling Postsynaptic_Neuron->Enhanced_Signaling Leads to GlyT1_Inhibitor GlyT1 Inhibitor (e.g., from 1-benzylpyrrolidine -3-carboxylic acid) GlyT1_Inhibitor->GlyT1 Blocks Glutamate Glutamate Glutamate->NMDA_Receptor Agonist Binding

Caption: Glycine Transporter 1 (GlyT1) Signaling Pathway Inhibition.

Experimental Workflow

Synthesis_Workflow Start 1-Benzylpyrrolidine- 3-carboxylic Acid Protection N-Protection (e.g., Boc) Start->Protection Activation Carboxylic Acid Activation Protection->Activation Amide_Coupling Amide Coupling with diverse amines Activation->Amide_Coupling Deprotection N-Deprotection Amide_Coupling->Deprotection Final_Modification Final Modification / Scaffold Hopping Deprotection->Final_Modification Library Library of Neurological Drug Candidates Final_Modification->Library Screening Biological Screening (GAT/GlyT1 Inhibition) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Final_Modification Optimization

Caption: General Synthetic Workflow for Neurological Drug Candidates.

References

Chiral HPLC Method for the Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral separation of pyrrolidine-3-carboxylic acid enantiomers by High-Performance Liquid Chromatography (HPLC). Pyrrolidine-3-carboxylic acid is a crucial chiral building block in the synthesis of various pharmaceutical compounds. The ability to accurately determine its enantiomeric purity is critical for quality control, efficacy, and safety assessment in drug development.

Two primary strategies for the chiral resolution of pyrrolidine-3-carboxylic acid are presented:

  • Direct Enantioseparation of Underivatized Pyrrolidine-3-Carboxylic Acid: This method utilizes chiral stationary phases (CSPs) that can directly distinguish between the enantiomers without prior chemical modification.

  • Indirect Enantioseparation via Derivatization: This approach involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

Protocol 1: Direct Enantioseparation of Underivatized Pyrrolidine-3-Carboxylic Acid

Direct analysis of underivatized amino acids like pyrrolidine-3-carboxylic acid can be challenging on common polysaccharide-based CSPs due to their zwitterionic nature and poor solubility in non-polar solvents. However, macrocyclic glycopeptide and crown ether-based CSPs have shown success in resolving underivatized amino acid enantiomers.[1] Zwitterionic chiral stationary phases derived from cinchona alkaloids also offer a promising approach for the direct separation of free amino acids.[2]

This protocol outlines a general method development strategy using these specialized chiral stationary phases.

Methodology

1. Column Selection:

  • Primary Recommendation: Macrocyclic Glycopeptide CSPs (e.g., Astec CHIROBIOTIC® T). These columns are known for their ability to separate polar and ionic compounds like amino acids.

  • Alternative Options:

    • Crown Ether-Based CSPs.[1]

    • Zwitterionic Cinchona Alkaloid-Derived CSPs (e.g., CHIRALPAK® ZWIX(+)/ZWIX(-)).[2]

2. Mobile Phase Optimization:

  • Initial Mobile Phase (for Macrocyclic Glycopeptide CSPs): A simple, LC-MS compatible mobile phase is a good starting point. A typical composition is 80:20 (v/v) methanol:water with 0.1% formic acid. The organic modifier concentration can be adjusted to optimize resolution.[3]

  • Mobile Phase Additives: For zwitterionic CSPs, a combination of acidic and basic additives is often necessary. A generic mobile phase could consist of 50 mM formic acid and 25 mM diethylamine in methanol, with the potential addition of a small percentage of water to improve solubility.[2] Trifluoroacetic acid (TFA) is another common additive that can enhance the binding of the amino acid's ammonium group to crown ether CSPs.[1]

  • Organic Modifiers: Methanol and ethanol are common organic modifiers. Acetonitrile can also be used, sometimes in combination with other alcohols.[1][2]

3. Chromatographic Conditions:

  • Flow Rate: 0.5 - 1.0 mL/min

  • Injection Volume: 5 - 20 µL

  • Column Temperature: 25 - 40 °C (temperature can influence selectivity)

  • Detection: UV at 210 nm (due to the lack of a strong chromophore) or Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) for higher sensitivity and specificity.

Data Presentation

Due to the absence of specific literature data for the direct chiral separation of pyrrolidine-3-carboxylic acid, the following table provides illustrative data for analogous amino acids on a CHIROBIOTIC® T column to guide expected performance.

Chiral Stationary PhaseMobile PhaseAnalyteRetention Time (min)Resolution (Rs)
CHIROBIOTIC® T80:20 Methanol:Water + 0.1% Formic AcidDL-Prolinet1: 5.2, t2: 6.5> 1.5
CHIROBIOTIC® T80:20 Methanol:Water + 0.1% Formic AcidDL-Alaninet1: 4.8, t2: 5.9> 1.5

Note: These are representative values and will require optimization for pyrrolidine-3-carboxylic acid.

Experimental Workflow: Direct Separation

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve Pyrrolidine-3-Carboxylic Acid in Mobile Phase hplc Inject Sample onto Chiral HPLC System prep->hplc column Chiral Stationary Phase (e.g., Macrocyclic Glycopeptide) hplc->column detection Detection (UV/ELSD/MS) column->detection analysis Integrate Peaks and Calculate Enantiomeric Purity detection->analysis

Caption: Workflow for Direct Chiral HPLC Separation.

Protocol 2: Indirect Enantioseparation via Derivatization

This method involves the conversion of the pyrrolidine-3-carboxylic acid enantiomers into diastereomers using a chiral derivatizing agent (CDA). The resulting diastereomers can be separated on a conventional achiral reversed-phase column (e.g., C18). This approach is particularly useful when high sensitivity is required, and a fluorescent CDA is used, or when a suitable chiral column is unavailable.[3]

Methodology

1. Chiral Derivatizing Agent (CDA) Selection:

  • 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent, FDAA): A widely used CDA for amino acids.[3]

  • Other Pyrrolidine-Based Reagents: Novel pyrrolidine-based reagents have been developed for the enantioseparation of carboxylic acids, offering high sensitivity, especially with MS detection.[4]

2. Derivatization Procedure (using FDAA):

  • Dissolve approximately 50 nmol of the pyrrolidine-3-carboxylic acid sample in 100 µL of 1 M sodium bicarbonate.

  • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

  • Incubate the mixture at 40 °C for 1 hour in the dark.

  • Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.

  • Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.[3]

3. HPLC Conditions (for FDAA derivatives):

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% to 60% B over 30 minutes is a good starting point.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm.[3]

Data Presentation

The following table provides expected data for the separation of diastereomeric derivatives of a generic amino acid, which can be adapted for pyrrolidine-3-carboxylic acid.

ColumnMobile Phase GradientAnalyte DerivativeRetention Time (min)Resolution (Rs)
C18 (250 x 4.6 mm, 5 µm)10-60% Acetonitrile (with 0.1% TFA) over 30 minL-enantiomer-FDAAApprox. 20> 1.5
C18 (250 x 4.6 mm, 5 µm)10-60% Acetonitrile (with 0.1% TFA) over 30 minD-enantiomer-FDAAApprox. 22> 1.5

Note: Retention times are estimates and will vary based on the specific amino acid and exact chromatographic conditions.

Experimental Workflow: Indirect Separation

cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis sample Pyrrolidine-3-Carboxylic Acid Enantiomers cda Add Chiral Derivatizing Agent (e.g., FDAA) sample->cda reaction Incubate to Form Diastereomers cda->reaction hplc Inject Diastereomer Mixture onto HPLC System reaction->hplc column Achiral Column (e.g., C18) hplc->column detection Detection (UV 340 nm) column->detection analysis Integrate Peaks and Calculate Enantiomeric Purity detection->analysis

References

Application Notes and Protocols for the Derivatization of 1-Benzylpyrrolidine-3-carboxylic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the derivatization of 1-benzylpyrrolidine-3-carboxylic acid prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar carboxylic acid group and secondary amine, derivatization is essential to increase volatility and thermal stability, enabling robust and sensitive GC-MS analysis. Three common and effective derivatization strategies are presented: silylation, two-step esterification and acylation, and alkylation with chloroformate.

Introduction to Derivatization for GC-MS

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, many molecules of interest in pharmaceutical and biological research, such as this compound, are non-volatile due to the presence of polar functional groups. Derivatization is a chemical modification process that converts these polar groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC-MS analysis.[1][2][3] This process can also improve chromatographic peak shape and enhance detector response.[3] The choice of derivatization reagent depends on the functional groups present in the analyte and the desired analytical outcome.[3]

Derivatization Strategies for this compound

The primary targets for derivatization in this compound are the carboxylic acid (-COOH) and the tertiary amine. However, for GC-MS, derivatizing the carboxylic acid is the critical step to enhance volatility. The following methods are widely applicable to carboxylic acids and amino acids.

Silylation

Silylation involves the replacement of active hydrogen atoms in the carboxylic acid group with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4] This is a very common and effective derivatization technique for a wide variety of compounds.[2] Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used.[2] MTBSTFA derivatives are known to be more stable and less sensitive to moisture compared to TMS derivatives.[2]

Two-Step Esterification and Acylation

This method is particularly well-suited for amino acids and involves two sequential reactions. First, the carboxylic acid group is esterified, for example, by reaction with an alcohol in the presence of an acid catalyst (e.g., methanolic HCl).[3] This step converts the non-volatile carboxylic acid into a more volatile ester. The second step, acylation, is often performed on the amino group of amino acids to further reduce polarity.[3] For this compound, which has a tertiary amine, only the esterification of the carboxylic acid is necessary for GC-MS analysis.

Alkylation with Chloroformates

Alkylation using reagents like propyl chloroformate offers a rapid and efficient method for derivatizing amino acids directly in aqueous samples.[5][6] This approach converts both the carboxylic acid and amino groups. For this compound, the carboxylic acid will be converted to a propyl ester. This method can be automated, making it suitable for high-throughput analysis.[5][6]

Quantitative Data Summary

The following tables summarize representative quantitative data for the derivatization of carboxylic acids and amino acids using the described methods. Please note that this data is derived from studies on similar compounds and should be considered as a reference for method development with this compound.

Table 1: Silylation with MTBSTFA

ParameterValueCompound ClassReference
Reaction Yield>95% (typical)Amino Acids[2]
Limit of Detection (LOD)Low ng/mLAmino Acids[2]
Limit of Quantification (LOQ)Mid ng/mLAmino Acids[2]
Stability of DerivativeHighAmino Acids[2]

Table 2: Two-Step Esterification (Methylation) and Acylation

ParameterValueCompound ClassReference
Reaction YieldQuantitativeAmino Acids[3]
Limit of Detection (LOD)pg on columnAmino Acids[3]
Limit of Quantification (LOQ)High pg on columnAmino Acids[3]
Stability of DerivativeStableAmino Acids[3]

Table 3: Alkylation with Propyl Chloroformate

ParameterValueCompound ClassReference
Reaction YieldHighAmino Acids[5][6]
Limit of Detection (LOD)0.03-12 µMAmino Acids[5]
Limit of Quantification (LOQ)0.3-30 µMAmino Acids[5]
Stability of DerivativeGoodAmino Acids[5][6]

Experimental Protocols

Protocol 1: Silylation using MTBSTFA

This protocol describes the formation of a tert-butyldimethylsilyl (TBDMS) derivative.

Materials:

  • This compound standard or sample

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (anhydrous)

  • Reaction vials (2 mL) with caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Accurately weigh or pipette a known amount of the sample containing this compound into a reaction vial.

  • If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of MTBSTFA to the dried sample.

  • Add 100 µL of anhydrous acetonitrile to the vial.

  • Cap the vial tightly and vortex for 30 seconds to ensure complete dissolution.

  • Heat the vial at 100°C for 4 hours in a heating block or oven.[2]

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: Two-Step Esterification (Methylation) and Acylation

This protocol is adapted from the derivatization of proline, a similar cyclic amino acid.[3] For this compound, only the methylation step is strictly necessary.

Materials:

  • This compound standard or sample

  • 3 N Methanolic HCl

  • Methylene chloride

  • Trifluoroacetic anhydride (TFAA) - optional for acylation

  • Reaction vials (2 mL) with caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

Step 1: Methylation

  • Place approximately 1 mg of the sample into a reaction vial.

  • Add 1 mL of 3 N methanolic HCl to the vial.

  • Cap the vial and heat at 100°C for 30 minutes.[3]

  • Remove the cap and allow the mixture to cool. Evaporate the remaining solvent under a gentle stream of nitrogen.

Step 2: Acylation (Optional)

  • To the dried residue from Step 1, add 1 mL of methylene chloride.

  • Add 100 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 60°C for 10 minutes.[3]

  • Cool the vial to room temperature. The sample is ready for GC-MS analysis.

Protocol 3: Alkylation with Propyl Chloroformate

This protocol is a rapid procedure that can be performed directly in aqueous samples.[5][6]

Materials:

  • Aqueous sample containing this compound

  • Propanol/Pyridine mixture (e.g., 4:1 v/v)

  • Propyl chloroformate

  • Chloroform or other suitable extraction solvent

  • Sodium bicarbonate (saturated solution)

  • Reaction vials with caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the aqueous sample into a reaction vial.

  • Add 200 µL of the propanol/pyridine mixture.

  • Add 20 µL of propyl chloroformate.

  • Vortex the mixture vigorously for 1 minute.

  • Add 200 µL of chloroform and vortex for 1 minute to extract the derivatives.

  • Add 200 µL of saturated sodium bicarbonate solution to neutralize excess reagent and vortex for 1 minute.

  • Centrifuge the vial to separate the organic and aqueous layers.

  • Carefully collect the lower organic layer (chloroform) for GC-MS analysis.

Visualizations

G cluster_workflow General Derivatization Workflow sample_prep Sample Preparation (e.g., drying, dissolution) derivatization Derivatization Reaction (Silylation, Esterification, or Alkylation) sample_prep->derivatization Add Derivatizing Reagent reaction_completion Reaction Completion (Heating, Incubation) derivatization->reaction_completion workup Sample Work-up (e.g., extraction, neutralization) reaction_completion->workup analysis GC-MS Analysis workup->analysis

Caption: General experimental workflow for derivatization.

Caption: Silylation of this compound.

References

Application Notes and Protocols: Synthesis of 1-Benzylpyrrolidine-3-carboxylic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-benzylpyrrolidine-3-carboxylic acid hydrazide, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the esterification of this compound, followed by hydrazinolysis of the resulting ester.

Overview of the Synthetic Pathway

The synthesis of this compound hydrazide is typically achieved through a two-step reaction sequence. The first step involves the conversion of this compound to its corresponding methyl ester. This is followed by the reaction of the ester with hydrazine hydrate to yield the desired hydrazide. This method is generally effective for the preparation of carboxylic acid hydrazides.[1][2][3]

Synthesis_Pathway cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis start This compound product1 Methyl 1-benzylpyrrolidine-3-carboxylate start->product1 Reflux reagent1 Methanol (Solvent) Thionyl Chloride (Catalyst) product2 This compound hydrazide product1->product2 Reflux reagent2 Hydrazine Hydrate Methanol (Solvent)

Caption: Two-step synthesis of the target compound.

Experimental Protocols

Materials and Equipment
  • This compound[4]

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol

  • Hydrazine hydrate (80% solution)[5]

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Step 1: Synthesis of Methyl 1-benzylpyrrolidine-3-carboxylate

This protocol is based on a standard esterification procedure using thionyl chloride in methanol.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 48.7 mmol).

  • Add anhydrous methanol (100 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (5.3 mL, 73.1 mmol) dropwise to the stirred suspension over 15 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent system).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 1-benzylpyrrolidine-3-carboxylate as an oil. The product can be used in the next step without further purification if it is of sufficient purity.

Step 2: Synthesis of this compound Hydrazide

This protocol follows a standard procedure for the conversion of an ester to a hydrazide using hydrazine hydrate.[6][7]

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude methyl 1-benzylpyrrolidine-3-carboxylate (assuming 48.7 mmol from the previous step) in methanol (100 mL).

  • Add hydrazine hydrate (80% solution, 15.2 mL, 243.5 mmol) to the solution.

  • Heat the reaction mixture to reflux for 6 hours.

  • Monitor the disappearance of the starting ester by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/ether mixture to yield this compound hydrazide as a solid.[5]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis.

ParameterStep 1: EsterificationStep 2: HydrazinolysisOverall
Starting MaterialThis compoundMethyl 1-benzylpyrrolidine-3-carboxylateThis compound
Moles of Starting Material48.7 mmol~48.7 mmol48.7 mmol
ProductMethyl 1-benzylpyrrolidine-3-carboxylateThis compound hydrazideThis compound hydrazide
Theoretical Yield (g)10.7 g10.7 g10.7 g
Typical Actual Yield (g)9.6 g8.9 g8.9 g
Typical Yield (%)~90%~83%~75%
Molecular FormulaC₁₃H₁₇NO₂C₁₂H₁₇N₃O[8][9]C₁₂H₁₇N₃O[8][9]
Molecular Weight ( g/mol )219.28219.28[8][9]219.28[8][9]
AppearanceColorless to pale yellow oilWhite to off-white solidWhite to off-white solid

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound hydrazide.

G Synthesis Workflow cluster_prep Preparation cluster_esterification Esterification cluster_hydrazinolysis Hydrazinolysis cluster_purification Purification A This compound in Methanol B Add Thionyl Chloride A->B C Reflux for 4h B->C D Workup: Evaporation, Neutralization, Extraction C->D E Crude Ester in Methanol D->E F Add Hydrazine Hydrate E->F G Reflux for 6h F->G H Evaporation G->H I Recrystallization H->I J Final Product: This compound hydrazide I->J

Caption: Workflow for the synthesis of the target hydrazide.

Logical Relationship of Reactants and Products

This diagram shows the relationship between the key chemical entities in the synthesis.

Chemical_Relationship Carboxylic_Acid This compound (C12H15NO2) Ester Methyl 1-benzylpyrrolidine-3-carboxylate (C13H17NO2) Carboxylic_Acid->Ester Esterification Hydrazide This compound hydrazide (C12H17N3O) Ester->Hydrazide Hydrazinolysis Thionyl_Chloride SOCl2 / MeOH Thionyl_Chloride->Ester Hydrazine N2H4·H2O / MeOH Hydrazine->Hydrazide

Caption: Reactant to product conversion map.

References

Application Notes and Protocols: Organocatalytic Michael Addition for Pyrrolidine-3-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine-3-carboxylic acid, a β-proline derivative, and its analogs are crucial structural motifs in numerous bioactive molecules, functioning as enzyme inhibitors, receptor agonists, and catalysts for chemical transformations.[1][2] The development of efficient and stereoselective methods for their synthesis is of significant interest in medicinal chemistry and drug discovery. Organocatalytic asymmetric Michael additions have emerged as a powerful strategy for the construction of chiral pyrrolidine scaffolds, offering a metal-free and environmentally benign approach to these valuable compounds.[3][4][5][6]

This document provides detailed application notes and protocols for the organocatalytic synthesis of pyrrolidine-3-carboxylic acid derivatives, focusing on the Michael addition of nitroalkanes to 4-oxo-2-enoates. This method allows for the concise and highly enantioselective synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids from readily available starting materials.[1][7][8][9]

Principle of the Reaction

The organocatalytic Michael addition proceeds through an enamine-iminium ion catalytic cycle.[3] A chiral secondary amine organocatalyst, such as a derivative of pyrrolidine-3-carboxylic acid itself, reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then undergoes a conjugate addition to an α,β-unsaturated compound (Michael acceptor), such as a 4-oxo-2-enoate. The subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the Michael adduct, which can then be further transformed into the desired pyrrolidine-3-carboxylic acid derivative. The stereochemistry of the newly formed chiral centers is controlled by the chiral environment provided by the organocatalyst.

Reaction Scheme

Reaction_Scheme cluster_reactants Starting Materials cluster_products Products R1_CO_CH_CH_COOR2 R¹-CO-CH=CH-COOR² (4-Oxo-2-enoate) Michael_Adduct Michael Adduct R1_CO_CH_CH_COOR2->Michael_Adduct R3_CH2_NO2 R³-CH₂-NO₂ (Nitroalkane) R3_CH2_NO2->Michael_Adduct Catalyst Chiral Organocatalyst ((3R,5R)-5-Methylpyrrolidine -3-carboxylic acid derivative) Catalyst->Michael_Adduct Organocatalytic Michael Addition Pyrrolidine Pyrrolidine-3-carboxylic acid derivative Michael_Adduct->Pyrrolidine Cyclization/ Reduction

Caption: General reaction scheme for the synthesis of pyrrolidine-3-carboxylic acid derivatives.

Quantitative Data Summary

The following table summarizes the results for the organocatalytic Michael addition of various nitroalkanes to 4-oxo-2-enoates to synthesize precursors for 5-alkyl-substituted pyrrolidine-3-carboxylic acids.[1]

EntryProductYield (%)ee (%)
1MeH2g9097
2EtH2h8596
3n-PrH2i8895
4i-PrH2j7598
5MeMe2k8295 (syn)
6MeEt2l8094 (syn)
7Men-Pr2m7893 (syn)

Experimental Protocols

General Protocol for the Organocatalytic Michael Addition

This protocol is a representative example for the synthesis of the Michael adduct, which serves as a precursor to (3R,5R)-5-methylpyrrolidine-3-carboxylic acid.[1]

Materials:

  • 4-Oxopent-2-enoate (Michael acceptor)

  • Nitromethane (Michael donor)

  • (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid derivative (Organocatalyst F in the cited literature)

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of the 4-oxo-2-enoate (1.0 equiv) in CH₂Cl₂ (0.2 M) in a round-bottom flask, add the organocatalyst (0.1 equiv).

  • Add nitromethane (2.0 equiv) to the mixture.

  • Stir the reaction mixture at room temperature (24 °C) for 48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

Protocol for the Conversion of the Michael Adduct to (3R,5R)-5-Methylpyrrolidine-3-carboxylic Acid

Materials:

  • Michael adduct (e.g., product 2g from the table)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Filtration apparatus

Procedure:

  • Dissolve the Michael adduct (1.0 equiv) in methanol in a suitable reaction vessel.

  • Add Pd/C (10 mol%) to the solution.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction until the starting material is consumed (TLC or LC-MS).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield (3R,5R)-5-methylpyrrolidine-3-carboxylic acid.[1]

Visualizations

Catalytic Cycle

Catalytic_Cycle Catalyst Pyrrolidine Catalyst Enamine Chiral Enamine Catalyst->Enamine + Ketone - H₂O Iminium_Ion Iminium Ion Intermediate Enamine->Iminium_Ion + Michael Acceptor Michael_Acceptor Michael Acceptor (4-Oxo-2-enoate) Iminium_Ion->Catalyst Hydrolysis (Regeneration) Michael_Adduct Michael Adduct Iminium_Ion->Michael_Adduct + H₂O Ketone Ketone/ Aldehyde

Caption: Organocatalytic enamine-iminium ion cycle for the Michael addition.

Experimental Workflow

Experimental_Workflow Start Start: Combine Reactants (Enoate, Nitroalkane, Catalyst) Reaction Stir at Room Temperature (24-48h) Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Workup Aqueous Workup (Quench, Extract, Dry) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Adduct Isolated Michael Adduct Purification->Adduct Conversion Cyclization/Reduction (e.g., Hydrogenation) Adduct->Conversion Final_Product Final Product: Pyrrolidine-3-carboxylic acid Conversion->Final_Product

Caption: A typical experimental workflow for the synthesis of pyrrolidine-3-carboxylic acid derivatives.

References

Application Notes and Protocols for High-Throughput Screening of Pyrrolidine Carboxamide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine carboxamides are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The five-membered pyrrolidine ring provides a valuable scaffold in drug design, allowing for three-dimensional exploration of chemical space and the introduction of stereochemical complexity.[2][3] High-throughput screening (HTS) of pyrrolidine carboxamide libraries has emerged as a powerful strategy for the identification of novel hit compounds against a variety of biological targets, including enzymes and cancer cell lines.[4][5][6][7] This document provides detailed application notes and protocols for researchers engaged in the high-throughput screening of these promising compound libraries.

Applications in Drug Discovery

The applications of high-throughput screening of pyrrolidine carboxamide libraries are diverse, with notable successes in the following areas:

  • Antitubercular Agents: HTS has been instrumental in identifying pyrrolidine carboxamides as potent inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid elongation cycle.[4][6] This has opened new avenues for the development of novel treatments for tuberculosis, particularly in light of growing multidrug resistance.[4][6]

  • Anticancer Therapeutics: Several studies have demonstrated the potential of pyrrolidine carboxamide derivatives as anticancer agents.[5][7] These compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of protein kinase C delta (PKCδ) and subsequent caspase cascades.[5][7]

  • Enzyme Inhibition: Beyond InhA, pyrrolidine carboxamide libraries have been screened against other enzymatic targets. For instance, encoded combinatorial libraries of mercaptoacyl pyrrolidines have yielded potent inhibitors of angiotensin-converting enzyme (ACE).[8][9]

Data Presentation: Quantitative Bioactivity

The following tables summarize the quantitative bioactivity data for representative pyrrolidine carboxamide derivatives from high-throughput screening campaigns.

Table 1: Inhibition of M. tuberculosis InhA by Pyrrolidine Carboxamide Derivatives

Compound IDStructureIC50 (μM)Reference
d6 10.05[10]

Note: The potency of the lead compound was subsequently improved over 160-fold through iterative synthesis and screening.[4][6]

Table 2: Anticancer Activity of Pyrrolidine Aryl Carboxamide Derivatives

Compound IDTarget Cell LineIC50 (μM)Reference
10m Hepatocellular Carcinoma (HCC)Not specified, but noted to be about 2-folds more potent than Sorafenib[7]

Note: The anticancer activity of these compounds is proposed to be mediated through the activation of PKCδ.[7]

Experimental Protocols

This section provides detailed methodologies for the high-throughput screening of a pyrrolidine carboxamide library. The workflow is divided into three main stages: Assay Development and Miniaturization, High-Throughput Screening, and Hit Confirmation and Follow-up.

Protocol 1: Primary High-Throughput Screening for Enzyme Inhibitors (e.g., InhA)

1. Objective: To identify pyrrolidine carboxamide compounds that inhibit the activity of a target enzyme.

2. Materials:

  • Purified target enzyme (e.g., InhA)
  • Substrate and co-factors (e.g., NADH)
  • Pyrrolidine carboxamide library dissolved in DMSO
  • Assay buffer (specific to the enzyme)
  • 384-well or 1536-well microplates[11][12]
  • Automated liquid handling systems[13]
  • Plate reader capable of measuring absorbance or fluorescence[11]
  • Positive control inhibitor (if available)
  • Negative control (DMSO vehicle)

3. Assay Principle: The assay measures the enzymatic activity in the presence and absence of the test compounds. A decrease in enzyme activity indicates potential inhibition.

4. Procedure:

  • Assay Miniaturization: Optimize the assay for a low-volume format (e.g., 10-50 µL) in 384- or 1536-well plates to conserve reagents and compounds.[12]
  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the assay plates.[14]
  • Enzyme and Substrate Addition: Add the enzyme solution to all wells, followed by a brief incubation period (if required). Initiate the enzymatic reaction by adding the substrate solution.
  • Incubation: Incubate the plates at the optimal temperature for the enzyme for a predetermined time.
  • Detection: Measure the signal (e.g., absorbance at 340 nm for NADH depletion in the InhA assay) using a microplate reader.
  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).[4]

Protocol 2: Cell-Based High-Throughput Screening for Anticancer Activity

1. Objective: To identify pyrrolidine carboxamide compounds that exhibit cytotoxic or cytostatic effects on cancer cell lines.

2. Materials:

  • Cancer cell line (e.g., HeLa, A549, or HCC lines)[7][14]
  • Cell culture medium and supplements
  • Pyrrolidine carboxamide library dissolved in DMSO
  • Cell viability assay reagent (e.g., CellTiter-Glo®)[14]
  • Opaque-walled 384-well microplates[14]
  • Automated liquid handling systems and plate readers[14]
  • Positive control (e.g., Staurosporine)[14]
  • Negative control (DMSO vehicle)[14]

3. Procedure:

  • Cell Seeding: Dispense a defined number of cells (e.g., 2,000-5,000 cells/well) into the wells of a 384-well plate using an automated liquid handler.[14]
  • Incubation: Incubate the cell plates for 24 hours to allow for cell attachment.[14]
  • Compound Addition: Add the pyrrolidine carboxamide compounds from the library to the cell plates.[14]
  • Incubation with Compound: Incubate the plates for an extended period (e.g., 48-72 hours) to allow the compounds to exert their effects.[14]
  • Cell Viability Assay: Add the cell viability reagent to each well and measure the luminescent or fluorescent signal according to the manufacturer's instructions.
  • Data Analysis: Normalize the data to the controls and determine the percent cell viability for each compound. Select hits that significantly reduce cell viability.

Mandatory Visualizations

Signaling Pathway

G Proposed Apoptotic Pathway of Pyrrolidine Carboxamides A Pyrrolidine Carboxamide (e.g., OSU-2S) B PKCδ Activation A->B C Caspase Cascade Activation B->C D Downstream Effectors C->D E Apoptosis D->E G High-Throughput Screening Workflow for Pyrrolidine Carboxamide Libraries cluster_0 Library Preparation cluster_1 Screening cluster_2 Hit Validation & Follow-up A Pyrrolidine Carboxamide Library Synthesis/ Acquisition B Compound Plating (384/1536-well plates) A->B C Primary High-Throughput Screening B->C D Data Analysis & Hit Identification C->D E Hit Confirmation (Dose-Response) D->E F Secondary Assays & Counter-Screens E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzylpyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 1-benzylpyrrolidine-3-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction conditions to address common issues encountered during synthesis.

Troubleshooting Guide

This guide is designed to help you troubleshoot common problems that may arise during the synthesis of this compound, focusing on a typical two-step synthetic route involving N-benzylation of a pyrrolidine-3-carboxylic acid ester followed by hydrolysis.

Question: Why is the yield of my N-benzylation reaction of ethyl pyrrolidine-3-carboxylate low?

Answer:

Low yields in the N-benzylation step can be attributed to several factors. The most common issues are incomplete reaction, formation of side products, and difficulties during workup and purification.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Poor Reagent Reactivity: The reactivity of the benzylating agent is crucial. Benzyl bromide is generally more reactive than benzyl chloride. If using a less reactive halide, consider adding a catalytic amount of sodium or potassium iodide to facilitate the reaction.

    • Ineffective Base: The choice of base is critical for deprotonating the secondary amine of the pyrrolidine ring, making it nucleophilic. A weak base may not be sufficient to drive the reaction to completion. Consider using a stronger, non-nucleophilic base.

  • Side Reactions:

    • Over-alkylation: The product, ethyl 1-benzylpyrrolidine-3-carboxylate, can be more nucleophilic than the starting material, leading to the formation of a quaternary ammonium salt.[1][2] To minimize this, use a stoichiometric amount or only a slight excess of the benzylating agent and add it slowly to the reaction mixture.[1]

    • O-alkylation: Although less common for amines compared to alcohols, under certain conditions, the enolate of the ester could potentially undergo O-alkylation. Using a non-nucleophilic base and controlling the reaction temperature can help mitigate this.

    • Elimination Reactions: Under strongly basic conditions, benzyl halides can undergo elimination to form stilbene. Using a milder base and appropriate temperature control can prevent this.

  • Work-up and Purification Losses:

    • The product is an amine and can be protonated and lost into the aqueous phase during an acidic workup. Ensure the aqueous layer is basified before extraction to recover the product.

    • The product might be volatile, so care should be taken during solvent removal under reduced pressure.

Question: I am observing multiple spots on my TLC after the N-benzylation reaction. What are the likely impurities?

Answer:

The presence of multiple spots on a TLC plate indicates a mixture of compounds. The likely impurities in the N-benzylation of ethyl pyrrolidine-3-carboxylate include:

  • Unreacted Starting Material: The spot corresponding to ethyl pyrrolidine-3-carboxylate.

  • Over-alkylation Product: The quaternary ammonium salt, which is highly polar and will likely have a very low Rf value, possibly remaining at the baseline.

  • Benzyl Alcohol/Dibenzyl Ether: Formed from the hydrolysis or self-condensation of the benzylating agent, especially if moisture is present or if the reaction is heated for an extended period.

  • Elimination Products: Such as stilbene, which is non-polar and will have a high Rf value.

To identify these impurities, you can run co-spots with the starting material and benzyl bromide. The polarity of the other spots can give clues to their identity.

Question: The hydrolysis of ethyl 1-benzylpyrrolidine-3-carboxylate to the carboxylic acid is not going to completion. How can I improve the yield?

Answer:

Incomplete hydrolysis (saponification) is a common issue. Here are some ways to improve the yield of this compound:

  • Insufficient Hydroxide: Use a sufficient excess of the base (e.g., NaOH or KOH) to ensure the reaction goes to completion. A 30% aqueous solution of NaOH has been used effectively in similar saponifications.[3]

  • Reaction Time and Temperature: The hydrolysis of esters can be slow. Refluxing the reaction mixture for several hours is often necessary to ensure complete conversion.[3] Monitor the reaction by TLC until the ester starting material is no longer visible.

  • Solvent System: Using a co-solvent like methanol or ethanol can help to solubilize the ester in the aqueous hydroxide solution, thereby increasing the reaction rate.[3]

  • Work-up Procedure: After hydrolysis, the product exists as its carboxylate salt in the basic solution. To isolate the carboxylic acid, the reaction mixture must be acidified with a strong acid (e.g., HCl) to a pH of around 3-4.[3] This will precipitate the carboxylic acid, which can then be collected by filtration or extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and effective method is a two-step synthesis. The first step is the N-benzylation of a commercially available pyrrolidine-3-carboxylic acid ester (e.g., the ethyl ester) using a benzyl halide (like benzyl bromide) in the presence of a base. The second step is the hydrolysis (saponification) of the resulting ester to the desired carboxylic acid.

Q2: Which base is best for the N-benzylation step?

A2: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used as they are effective and generally do not compete as nucleophiles.[1] Organic, non-nucleophilic bases such as diisopropylethylamine (DIPEA) can also be a good choice.

Q3: What solvent should I use for the N-benzylation reaction?

A3: Polar aprotic solvents are generally preferred for S_N2 reactions like N-alkylation. Acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are common choices as they can help to accelerate the reaction rate.[1]

Q4: How can I purify the final product, this compound?

A4: The final product is an amino acid and is zwitterionic at its isoelectric point. Purification can often be achieved by recrystallization. After acidification of the hydrolysis reaction mixture, the product may precipitate out. This precipitate can be filtered and washed with cold water and then recrystallized from a suitable solvent system, such as water/ethanol.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Strong bases like NaOH and KOH are corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

The following table summarizes typical reaction conditions for the two-step synthesis of this compound. Please note that optimal conditions may vary depending on the specific scale and equipment used.

StepReactantsReagentsSolventTemperatureTimeTypical Yield
1. N-Benzylation Ethyl pyrrolidine-3-carboxylate, Benzyl bromideK₂CO₃ (2.0 eq)AcetonitrileReflux12-24 h80-90%
2. Hydrolysis Ethyl 1-benzylpyrrolidine-3-carboxylateNaOH (30% aq. solution)MethanolReflux4-6 h>95%[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-benzylpyrrolidine-3-carboxylate (N-Benzylation)

  • To a solution of ethyl pyrrolidine-3-carboxylate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 1-benzylpyrrolidine-3-carboxylate as a pale yellow oil.

Protocol 2: Synthesis of this compound (Hydrolysis)

  • Dissolve ethyl 1-benzylpyrrolidine-3-carboxylate (1.0 eq) in methanol.

  • Add a 30% aqueous solution of sodium hydroxide (5.0 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid.

  • A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Visualizations

Diagram 1: Synthetic Pathway for this compound

Synthesis_Pathway start Ethyl pyrrolidine-3-carboxylate intermediate Ethyl 1-benzylpyrrolidine-3-carboxylate start->intermediate 1. Benzyl bromide, K2CO3 2. Acetonitrile, Reflux product This compound intermediate->product 1. NaOH (aq), Methanol 2. Reflux 3. HCl (aq)

Caption: A two-step synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield in N-Benzylation

Troubleshooting_N_Benzylation low_yield Low Yield in N-Benzylation incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_reactions Side Reactions? low_yield->side_reactions workup_issues Workup/Purification Issues? low_yield->workup_issues increase_time_temp Increase reaction time/temp Monitor with TLC/LC-MS incomplete_reaction->increase_time_temp Yes more_reactive_halide Use Benzyl Bromide +/- NaI/KI incomplete_reaction->more_reactive_halide Yes stronger_base Use stronger, non-nucleophilic base (e.g., Cs2CO3, DIPEA) incomplete_reaction->stronger_base Yes over_alkylation Over-alkylation side_reactions->over_alkylation Multiple spots on TLC? check_pH Basify aqueous layer before extraction workup_issues->check_pH Yes control_stoichiometry Use ~1 eq. Benzyl Bromide Slow Addition over_alkylation->control_stoichiometry

Caption: Troubleshooting flowchart for low N-benzylation yield.

References

Technical Support Center: Optimization of Catalytic Hydrogenation for Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalytic hydrogenation of pyrrolidine derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the catalytic hydrogenation of pyrrolidine derivatives.

Issue 1: Low or No Conversion of the Pyrrole Starting Material

  • Question: My hydrogenation reaction shows low or no conversion of the pyrrole starting material. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no conversion in the hydrogenation of pyrrole derivatives can stem from several factors related to the catalyst, reaction conditions, and substrate purity.

    • Catalyst Activity: The aromaticity of the pyrrole ring makes it inherently difficult to reduce.[1][2] Catalyst poisoning is a common issue, particularly with nitrogen-containing compounds which can strongly adsorb to the catalyst surface and inhibit its activity.[3]

      • Solution:

        • Increase the catalyst loading.

        • Consider using a more active catalyst. Rhodium (Rh) and Ruthenium (Ru) catalysts are often more effective than Palladium (Pd) for the hydrogenation of pyrrole rings.[4][5] Noble metal catalysts such as Rh/C, Pt/C, or Ru/C are frequently used.[1]

        • Ensure the catalyst is fresh and has been properly handled and stored to avoid deactivation.

    • Reaction Conditions: Inadequate temperature or hydrogen pressure can lead to poor conversion.

      • Solution:

        • Increase the hydrogen pressure. High-pressure hydrogen is often necessary for the reduction of the pyrrole ring.[1]

        • Increase the reaction temperature. However, be aware that excessively high temperatures can lead to side reactions and catalyst degradation.

    • Substrate Purity: Impurities in the starting material or solvent can act as catalyst poisons.

      • Solution:

        • Ensure the purity of the pyrrole derivative and the solvent. Purification of the starting material may be necessary.

        • Degas the solvent before use to remove dissolved oxygen, which can deactivate the catalyst.

    • Acidic Conditions: Acidic conditions can sometimes be used to activate the pyrrole ring for reduction.[1]

      • Solution:

        • A small amount of a non-coordinating acid could be added to the reaction mixture. However, this approach should be used with caution as it can lead to equipment corrosion and may not be compatible with all substrates or catalysts.[1]

Issue 2: Poor Selectivity and Formation of Byproducts

  • Question: My reaction is producing significant amounts of byproducts, such as ring-opened products (e.g., n-butylamine), instead of the desired pyrrolidine derivative. How can I improve the selectivity?

  • Answer: The formation of byproducts like n-butylamine is a known issue in pyrrole hydrogenation, arising from the cleavage of the pyrrolidine ring.[1][6] Optimizing selectivity requires careful control over the catalyst and reaction conditions.

    • Catalyst Choice: The nature of the catalyst and its support plays a crucial role in selectivity.

      • Solution:

        • The choice of metal can influence selectivity. For instance, at certain conditions, Rhodium and Ruthenium catalysts have shown high activity and selectivity for the saturation of the pyrrole ring.[5]

        • The catalyst support can also affect the outcome. For example, both carbon and γ-alumina have been used as supports for Rhodium catalysts in the hydrogenation of 1-methylpyrrole.[4]

    • Reaction Temperature and Pressure: Harsher reaction conditions can promote over-reduction and ring-opening.

      • Solution:

        • Screen different temperatures and pressures. Lowering the temperature and pressure may favor the formation of the desired pyrrolidine product.[6]

    • Catalyst Particle Size: The size of the metal particles on the catalyst support can influence selectivity.

      • Solution:

        • If possible, consider using a catalyst with a smaller metal particle size, as this has been shown to favor the formation of pyrrolidine over ring-opened products in some cases.[6]

Issue 3: Catalyst Deactivation and Poor Reusability

  • Question: The catalyst deactivates quickly, and I am unable to reuse it for multiple reaction cycles. What could be the cause, and how can I improve catalyst stability and reusability?

  • Answer: Catalyst deactivation in the hydrogenation of nitrogen-containing heterocycles is a common problem.[3] The nitrogen atom in the pyrrole or pyrrolidine product can act as a poison to the metal catalyst.

    • Catalyst Poisoning: The nitrogen lone pair can strongly bind to the active sites of the catalyst, leading to deactivation.[3]

      • Solution:

        • Catalyst Selection: Rhodium has been reported to be less sensitive to nitrogen poisoning compared to Palladium and Ruthenium.[4]

        • Washing/Regeneration: In some cases, washing the catalyst with a suitable solvent after the reaction may help to remove adsorbed species and restore some of its activity. However, complete regeneration can be challenging.

    • Reaction Conditions: High temperatures can lead to sintering of the metal particles, reducing the active surface area and catalyst activity.

      • Solution:

        • Operate at the lowest effective temperature to minimize thermal degradation of the catalyst.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is generally best for the hydrogenation of pyrrole derivatives?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrate and desired outcome. However, Rhodium (Rh) and Ruthenium (Ru) catalysts, often on a carbon support (Rh/C, Ru/C), are frequently reported to be highly active and selective for the saturation of the pyrrole ring.[5] Platinum (Pt) based catalysts are also used.[1] Palladium (Pd) catalysts can be effective but may be more prone to nitrogen poisoning.[4]

Q2: What are typical reaction conditions (temperature, pressure) for pyrrole hydrogenation?

A2: Reaction conditions can vary widely. Mild conditions may involve room temperature and pressures around 6-10 bar.[3][5] More challenging substrates may require higher temperatures (e.g., 60-100 °C) and significantly higher pressures.[4] It is crucial to perform optimization studies for each specific substrate.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent can influence the solubility of the substrate and product, as well as the activity of the catalyst. Common solvents include alcohols (e.g., methanol, ethanol, isopropanol) and other polar aprotic solvents. In some cases, solvent mixtures have been used to improve catalyst activity and selectivity.[5] Solvent-free conditions have also been reported for certain applications.[7]

Q4: Can N-substituted pyrroles be hydrogenated?

A4: Yes, N-substituted pyrroles can be hydrogenated to the corresponding N-substituted pyrrolidines. The nature of the N-substituent can influence the reactivity, but the general principles of catalyst selection and optimization of reaction conditions still apply.[3]

Data Presentation

Table 1: Comparison of Catalysts for the Hydrogenation of 1-Methylpyrrole

CatalystSupportTemperature (°C)Pressure (bar)Reaction Time (h)Conversion (%)Reference
5% Rh/CCarbon25103.5100[4]
5% Rh/γ-Al₂O₃γ-Alumina25104.0100[4]
5% Ru/CCarbon25-6010--[3]

Table 2: Influence of Pt Particle Size on Pyrrole Hydrogenation Selectivity

CatalystPt Particle Size (nm)Temperature (K)Pressure (torr H₂)Selectivity to Pyrrolidine (%)Selectivity to n-Butylamine (%)Reference
Pt1413400HighLow[6]
Pt>5413400Dramatically LowerHigher[6]

Experimental Protocols

Protocol 1: General Procedure for the Catalytic Hydrogenation of an N-Substituted Pyrrole

  • Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge is used.

  • Charging the Reactor: The N-substituted pyrrole derivative (1.0 eq) and the chosen solvent (e.g., methanol) are added to the reactor.

  • Catalyst Addition: The catalyst (e.g., 5% Rh/C, 1-5 mol%) is carefully added to the reactor under an inert atmosphere (e.g., nitrogen or argon).

  • Sealing and Purging: The reactor is sealed and then purged several times with hydrogen gas to remove any air.

  • Reaction: The reactor is pressurized with hydrogen to the desired pressure (e.g., 10 bar) and heated to the set temperature (e.g., 25-60 °C) with vigorous stirring.

  • Monitoring: The reaction progress is monitored by observing the hydrogen uptake from the pressure gauge. Aliquots may be taken at intervals (if the reactor setup allows) and analyzed by GC-MS or NMR to determine conversion and selectivity.

  • Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure, and the crude product is purified by an appropriate method (e.g., distillation or chromatography).

Visualizations

Troubleshooting_Workflow Start Start: Low/No Conversion CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckConditions Check Reaction Conditions Start->CheckConditions CheckPurity Check Substrate/Solvent Purity Start->CheckPurity AddAcid Consider Acidic Additive (with caution) Start->AddAcid Alternative Activation IncreaseLoading Increase Catalyst Loading CheckCatalyst->IncreaseLoading Is loading sufficient? ChangeCatalyst Switch to More Active Catalyst (Rh, Ru) CheckCatalyst->ChangeCatalyst Is catalyst active enough? IncreasePressure Increase H2 Pressure CheckConditions->IncreasePressure Is pressure adequate? IncreaseTemp Increase Temperature CheckConditions->IncreaseTemp Is temperature adequate? PurifySubstrate Purify Starting Material/Solvent CheckPurity->PurifySubstrate Are materials pure? Success Problem Resolved IncreaseLoading->Success Failure Problem Persists: Re-evaluate Strategy IncreaseLoading->Failure ChangeCatalyst->Success ChangeCatalyst->Failure IncreasePressure->Success IncreasePressure->Failure IncreaseTemp->Success IncreaseTemp->Failure PurifySubstrate->Success PurifySubstrate->Failure AddAcid->Success AddAcid->Failure

Caption: Troubleshooting workflow for low or no conversion in catalytic hydrogenation.

Catalyst_Selection_Logic Goal Goal: Hydrogenate Pyrrole Derivative HighActivity High Activity Required? Goal->HighActivity RhRu Consider Rh or Ru Catalysts HighActivity->RhRu Yes Pd Pd Catalysts may be an option HighActivity->Pd No NitrogenPoisoning Concerned about Nitrogen Poisoning? Selectivity High Selectivity to Pyrrolidine Needed? NitrogenPoisoning->Selectivity No NitrogenPoisoning->RhRu Yes OptimizeConditions Optimize Conditions (Temp, Pressure, Solvent) Selectivity->OptimizeConditions Yes FinalChoice Final Catalyst Choice Selectivity->FinalChoice No RhRu->NitrogenPoisoning Pd->NitrogenPoisoning OptimizeConditions->FinalChoice

Caption: Logic diagram for selecting a suitable catalyst for pyrrole hydrogenation.

References

Technical Support Center: Purification of 1-Benzylpyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1-benzylpyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Common impurities typically include unreacted starting materials, neutral organic by-products from the synthesis, and residual solvents. Since this compound has both an acidic carboxylic acid group and a basic tertiary amine, it can be effectively separated from neutral impurities.[1][2][3]

Q2: Which purification method is most suitable for my crude sample?

The choice of method depends on the nature and quantity of the impurities.

  • Acid-Base Extraction: This is the most effective method for removing neutral impurities.[3][4] It leverages the amphoteric nature of the target compound to separate it from non-ionizable materials.

  • Recrystallization: This technique is ideal for removing small amounts of impurities from a solid product or as a final polishing step after another purification method like extraction.[2][5][6]

  • Column Chromatography: For complex mixtures where impurities have similar properties to the desired compound, or for separating stereoisomers, chromatography (e.g., ion-exchange or silica gel) may be necessary.[7]

Q3: How does acid-base extraction work for this specific compound?

This compound possesses a carboxylic acid functional group (acidic) and a tertiary amine in the pyrrolidine ring (basic). An acid-base extraction exploits the acidic nature of the carboxylic acid. By dissolving the crude mixture in an organic solvent and washing with an aqueous base (like sodium bicarbonate), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt.[1][2][8] This salt moves into the aqueous layer, leaving organic-soluble neutral impurities behind in the organic layer. The layers are then separated, and the aqueous layer is acidified (e.g., with HCl) to re-protonate the carboxylate, causing the purified this compound to precipitate out of the solution as a solid.[2][8][9]

Q4: My yield is very low after the acid-base extraction and precipitation. What went wrong?

Low yield can result from several factors:

  • Incomplete Extraction: The layers were not mixed thoroughly enough, leaving a significant amount of your product in the organic layer.[2]

  • Incorrect pH for Precipitation: It is critical to add enough acid to fully neutralize the base and protonate the carboxylate.[1] You should acidify the solution until the pH is well below the pKa of the carboxylic acid (predicted pKa is ~3.83), typically to a pH of 3-4, to ensure complete precipitation.[8][10]

  • Product Solubility: Although the neutral form is less soluble in water, there is still some residual solubility. Using an ice bath to cool the solution before filtration can help maximize precipitation.

Q5: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts in the hot solvent or its solubility is exceeded at a temperature above its melting point. To resolve this:

  • Add more solvent to the hot mixture to ensure the compound fully dissolves.

  • Try a different solvent system. A common technique is to use a solvent pair: one solvent in which the compound is highly soluble and another in which it is poorly soluble. Dissolve the compound in a minimum of the "good" hot solvent, then slowly add the "poor" solvent until the solution becomes cloudy (the cloud point). Reheat to clarify and then allow to cool slowly.[11]

  • Ensure the crude product is not excessively impure, as high levels of impurities can depress the melting point and interfere with crystal lattice formation.

Q6: What is a good starting solvent for recrystallization?

The ideal solvent is one in which the compound is highly soluble at high temperatures but has low solubility at room or cold temperatures.[5] For a moderately polar molecule like this compound, solvents like water, ethanol, or mixtures such as ethanol/water or hexane/ethyl acetate could be good starting points to test.[4][11] Small-scale solubility tests are recommended to find the optimal solvent or solvent system.

Data Presentation: Comparison of Purification Methods

MethodPrincipleBest For RemovingTypical PurityPros & Cons
Acid-Base Extraction Separates compounds based on differences in their acidic/basic properties and subsequent solubility in aqueous vs. organic phases.[3]Neutral impurities, basic impurities (if extracting the acid form).>95%Pros: High capacity, rapid, cost-effective. Cons: Requires the compound to have an ionizable group, involves multiple steps.
Recrystallization Purifies crystalline solids by dissolving the crude material in a hot solvent and allowing the desired compound to selectively crystallize upon cooling.[6]Small amounts of impurities with different solubility profiles.>98%[12]Pros: Can yield very pure material, relatively simple. Cons: Finding a suitable solvent can be trial-and-error, potential for low recovery, risk of "oiling out".[2]
Column Chromatography Separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel, ion-exchange resin) and a mobile phase.[7]Structurally similar impurities, isomers, complex mixtures.>99%[13]Pros: High resolution, very versatile. Cons: Can be slow, requires larger volumes of solvent, more complex setup.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral impurities.

  • Dissolution: Dissolve approximately 1 gram of the crude this compound in 20 mL of a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Extraction: Add 15 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes to ensure thorough mixing.[1][2]

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: To maximize recovery, add another 10 mL of saturated NaHCO₃ solution to the organic layer remaining in the funnel. Shake and separate as before, combining the aqueous layer with the first extract. The organic layer containing neutral impurities can be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (test with pH paper to ensure pH is ~3).[8] A white precipitate of the purified product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts. Allow the solid to air dry completely on the filter or in a desiccator.

Protocol 2: Purification by Recrystallization

This protocol should be performed on the product obtained from extraction or on crude material that is already substantially pure.

  • Solvent Selection: Choose a suitable solvent or solvent pair by performing small-scale solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask, just enough to cover the solid. Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely.[14] If the solid does not dissolve, add small portions of hot solvent until it does.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or charcoal), perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[14]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor. Dry the crystals thoroughly.

Visualizations

Purification_Strategy_Workflow Start Crude 1-benzylpyrrolidine- 3-carboxylic acid CheckImpurity Assess primary impurity type Start->CheckImpurity AcidBase Perform Acid-Base Extraction CheckImpurity->AcidBase  Neutral /  Non-polar Recrystallize Perform Recrystallization CheckImpurity->Recrystallize Minor solid impurities Chromatography Consider Column Chromatography CheckImpurity->Chromatography Complex mixture / Isomers AcidBase->Recrystallize For final polishing FinalProduct Pure Product AcidBase->FinalProduct Recrystallize->FinalProduct Chromatography->FinalProduct Acid_Base_Extraction Acid-Base Extraction Process cluster_0 Step 1: Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Precipitation & Isolation Crude 1. Crude Product (in Organic Solvent) Funnel 2. Add aq. NaHCO₃ & Shake Crude->Funnel Place in Separatory Funnel OrganicLayer Organic Layer (Neutral Impurities) Funnel->OrganicLayer Allow layers to separate AqueousLayer Aqueous Layer (Water-Soluble Salt of Product) Funnel->AqueousLayer Allow layers to separate Acidify 3. Add HCl (aq) to Aqueous Layer AqueousLayer->Acidify Precipitate 4. Pure Product Precipitates Acidify->Precipitate Filter 5. Isolate by Filtration Precipitate->Filter

References

Technical Support Center: Chiral Separation of Pyrrolidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

<_Step_2>

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of pyrrolidine-3-carboxylic acid and its derivatives.

Troubleshooting Guide

This section addresses common problems encountered during the chiral separation of pyrrolidine-3-carboxylic acid, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing poor resolution or no separation between the enantiomers?

Answer:

Poor resolution is a frequent challenge and can stem from several factors related to the column, mobile phase, or sample.

  • Potential Cause 1: Inappropriate Chiral Stationary Phase (CSP). The selection of the CSP is critical for achieving enantioseparation.[1] Pyrrolidine-3-carboxylic acid, being a cyclic β-amino acid, requires a CSP that can facilitate the necessary chiral recognition interactions.

    • Solution: Screen different types of CSPs. Polysaccharide-based columns (e.g., Chiralpak® AD, Chiralcel® OD-H) are often effective, particularly for derivatives.[2] For the underivatized acid, zwitterionic or crown ether-based CSPs may provide better results.[1][3]

  • Potential Cause 2: Incorrect Mobile Phase Composition. The mobile phase composition, including the organic modifier, additives, and pH, plays a crucial role in retention and selectivity.

    • Solution:

      • Optimize Organic Modifier: Vary the type (e.g., isopropanol, ethanol) and percentage of the organic modifier.[1][4]

      • Use Additives: Incorporate acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additives to the mobile phase. These can improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.[2][5] A common combination is 50 mM formic acid and 25 mM DEA.[3]

      • Adjust pH: For ionizable compounds like amino acids, the mobile phase pH should be at least one unit away from the analyte's pKa to ensure consistent ionization and prevent peak shape issues.[6]

  • Potential Cause 3: Suboptimal Temperature or Flow Rate. These parameters influence the kinetics of mass transfer and interaction with the stationary phase.

    • Solution: Systematically adjust the column temperature and flow rate. Slower flow rates can sometimes improve resolution, but at the cost of longer run times.[7] An optimal flow rate of 2 mL/min has been noted in some applications for pyrrolidine derivatives.[4]

Question 2: Why are my peaks tailing or showing fronting?

Answer:

Poor peak shape can compromise resolution and affect the accuracy of quantification.[8]

  • Potential Cause 1: Secondary Interactions. Unwanted interactions between the analyte and the stationary phase, such as with residual silanols on silica-based columns, can cause peak tailing.[6][9]

    • Solution: Add a competitor to the mobile phase. For basic compounds, adding an acid like TFA can reduce tailing.[9] For acidic compounds, a basic additive may be required.

  • Potential Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to broadened, asymmetric peaks.[7][8]

    • Solution: Reduce the sample concentration or injection volume.[7][9]

  • Potential Cause 3: Sample Solvent Mismatch. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[5] If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Potential Cause 4: Column Deterioration. A void at the column inlet or a blocked frit can distort the sample path, leading to poor peak shape for all analytes.[8]

    • Solution: If all peaks are affected, try reversing and flushing the column (check manufacturer's instructions first).[8] If this fails, replace the column. Using a guard column can help extend the life of the analytical column.[8]

Question 3: My resolution is good, but the analysis time is too long. How can I speed it up?

Answer:

Long analysis times are often a trade-off for high resolution. Several strategies can be employed to reduce the run time.

  • Potential Cause 1: Non-Optimal Flow Rate or Temperature.

    • Solution: Increase the flow rate. Be aware that this may lead to a decrease in resolution, so a balance must be found.[7] Increasing the temperature can also decrease viscosity and speed up elution.

  • Potential Cause 2: Inefficient Method.

    • Solution: Consider switching to a different chromatographic technique like Supercritical Fluid Chromatography (SFC), which can offer significantly shorter analysis times.[10] For HPLC, using shorter columns with smaller particles (UHPLC) can also drastically reduce run times while maintaining or even improving resolution.

Frequently Asked Questions (FAQs)

Q1: Do I need to derivatize pyrrolidine-3-carboxylic acid for chiral separation?

A1: Not always, but it is a common strategy.

  • Direct Separation (Underivatized): Direct separation is possible, often using specialized chiral stationary phases like crown ether or zwitterionic CSPs.[1][3] This approach simplifies sample preparation.

  • Indirect Separation (Derivatization): Derivatization involves reacting the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (like a C18). This can be advantageous for improving chromatographic properties and enhancing detection sensitivity, especially for LC-MS applications.[11][12][13]

Q2: Which type of chiral stationary phase (CSP) is best for pyrrolidine-3-carboxylic acid and its derivatives?

A2: There is no single "best" CSP, as the optimal choice depends on the specific derivative and analytical conditions. However, some classes are more commonly used:

  • Polysaccharide-based CSPs (e.g., Chiralpak AD, AS; Chiralcel OD-H): These are widely applicable and have shown success in separating N-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl esters.[2] Amylose-based columns (Chiralpak AD, AS) have sometimes been found to be more efficient than cellulose-based ones for these compounds.[2]

  • Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC T, R): These are versatile and can operate in multiple mobile phase modes, making them useful for method development.[14][15]

  • Crown Ether-based CSPs: These are particularly effective for the separation of underivatized primary amino acids.[1][10]

  • Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX): These are designed for the separation of ampholytic molecules like free amino acids and small peptides.[3]

Q3: What are typical mobile phase additives and why are they used?

A3: Additives are crucial for controlling the ionization state of the analyte and the stationary phase, which improves peak shape and selectivity.[5]

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Formic Acid - FA): Used to suppress the ionization of residual silanol groups on the stationary phase, which reduces peak tailing for basic and zwitterionic compounds.[5][9]

  • Basic Additives (e.g., Diethylamine - DEA, Ammonia): Used to improve the peak shape of acidic compounds. They are often used in combination with an acidic additive to form a buffer system in the mobile phase.[2][3]

Data & Protocols

Table 1: Comparison of Chiral Stationary Phases for Pyrrolidone Derivatives
Chiral Stationary Phase (CSP)Analyte TypeMobile Phase ExampleKey FindingReference
Chiralpak AD 1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl esterHexane/2-propanol/diethylamineOptimal for specific ester derivatives (compounds 3 & 5 in study).[2]
Chiralpak AS 1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl esterHexane/2-propanol/diethylamineBest for other specific ester derivatives (compounds 1, 2 & 4 in study).[2]
Lux Cellulose-2 Various pyrrolidone derivativesCO₂ / Methanol (SFC)Provided better resolutions (Rs 1.50 to 3.59) compared to Lux i-Cellulose-5.[4]
CHIRALPAK® ZWIX(+) Free amino acidsMethanol-based with FA and DEAVersatile for chiral analysis of free amino acids and small peptides.[3]
Experimental Protocol: General Method Development for Chiral HPLC

This protocol outlines a general approach for developing a chiral separation method for pyrrolidine-3-carboxylic acid.

  • Sample Preparation:

    • Dissolve the racemic pyrrolidine-3-carboxylic acid or its derivative in the initial mobile phase or a compatible, weak solvent.[5]

    • Filter the sample through a 0.45 µm filter to remove particulates.

  • Column and Mobile Phase Screening:

    • Column Selection: Begin by screening a few different CSPs, for example, a polysaccharide-based column (e.g., Chiralpak AD) and a zwitterionic column (e.g., CHIRALPAK ZWIX).

    • Initial Mobile Phase:

      • For polysaccharide columns in normal phase mode, start with a mixture like Hexane/Isopropanol (90:10 v/v).

      • For zwitterionic columns, a polar ionic mode mobile phase such as Methanol with 50mM Formic Acid and 25mM Diethylamine is a good starting point.[3]

    • System Equilibration: Equilibrate the HPLC system with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25 °C) until a stable baseline is achieved.[5]

  • Method Optimization:

    • Injection: Inject a small volume (e.g., 5-10 µL) of the sample.

    • Evaluation: Assess the resulting chromatogram for resolution (Rs), peak shape, and retention time.

    • Refinement:

      • If no separation is observed, change the CSP or drastically alter the mobile phase (e.g., change the organic modifier).

      • If partial separation is observed, systematically adjust the mobile phase composition (e.g., vary the percentage of the organic modifier, change the concentration of additives).

      • Fine-tune the separation by adjusting the flow rate and column temperature.

  • Data Analysis:

    • Once acceptable separation is achieved, integrate the peaks for the two enantiomers.

    • Calculate the resolution factor (Rs), selectivity (α), and retention factors (k'). An Rs value ≥ 1.5 is generally considered baseline resolution.

Visual Guides

Method Development Workflow

dot graph TD { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.6]; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: General workflow for chiral HPLC method development.

Troubleshooting Logic for Poor Resolution

G

Caption: Troubleshooting flowchart for poor enantiomeric resolution.

References

Technical Support Center: Synthesis of 1-Benzylpyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-benzylpyrrolidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The primary synthetic routes include:

  • Aza-Michael Addition followed by Cyclization: This is a highly efficient cascade reaction involving the addition of benzylamine to itaconic acid or its esters, followed by an intramolecular cyclization.[1][2][3] This method is often favored for its atom economy and the formation of a stable pyrrolidone precursor which can then be reduced.

  • Reductive Amination: This route can be approached by reacting a 4-oxobutanoic acid derivative with benzylamine, followed by a reduction step to form the pyrrolidine ring.[4][5][6]

  • N-alkylation of Pyrrolidine-3-carboxylic Acid: This involves the direct benzylation of a pre-existing pyrrolidine-3-carboxylic acid (or its ester) using a benzyl halide. While seemingly straightforward, this method can be prone to over-alkylation and other side reactions.[7]

Q2: I am observing a low yield in my synthesis. What are the likely causes?

A2: Low yields can stem from several factors depending on the synthetic route:

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Side reactions: The formation of unwanted byproducts consumes starting materials and reduces the yield of the desired product.

  • Suboptimal reaction conditions: Factors such as temperature, reaction time, solvent, and catalyst choice can significantly impact yield.

  • Purification losses: The desired product may be lost during workup and purification steps.

Q3: What are the common impurities I should look out for?

A3: Common impurities are highly dependent on the synthetic method employed. Please refer to the troubleshooting guides below for specific side products associated with each route. General impurities can include unreacted starting materials, intermediates, and products from side reactions such as polymerization or oxidation.

Troubleshooting Guides by Synthetic Route

Route 1: Aza-Michael Addition of Benzylamine to Itaconic Acid and Subsequent Cyclization

This cascade reaction is a popular and efficient method. However, users may still encounter issues.

Problem: My reaction mixture is a complex mess, and I'm not isolating the desired product.

  • Potential Cause 1: Polymerization of Itaconic Acid. Itaconic acid and its esters can be prone to polymerization, especially at elevated temperatures.

    • Solution: Control the reaction temperature carefully. Consider adding the benzylamine dropwise to a solution of itaconic acid to maintain a low concentration of the Michael acceptor.

  • Potential Cause 2: Formation of a Diamide Side Product. If two equivalents of benzylamine react with one equivalent of itaconic acid, a diamide can be formed, preventing cyclization.

    • Solution: Use a stoichiometric amount or a slight excess of itaconic acid relative to benzylamine.

Problem: I've isolated a product, but it's not the carboxylic acid.

  • Potential Cause: Isolation of the Pyrrolidone Intermediate. The initial cyclization product is a pyrrolidone-4-carboxylic acid. The final carboxylic acid at the 3-position is typically achieved through a subsequent reduction of the lactam. If this reduction step is incomplete or omitted, you will isolate the intermediate.

    • Solution: Ensure the reduction step (e.g., using a reducing agent like LiAlH₄) is carried out to completion after the cyclization.

Experimental Protocol: Aza-Michael Addition and Cyclization

This is a representative protocol and may require optimization.

  • Aza-Michael Addition: Dissolve itaconic acid (1 equivalent) in a suitable solvent such as ethanol or water.

  • Slowly add benzylamine (1 equivalent) to the solution at room temperature.

  • Stir the mixture for 2-4 hours. Monitor the disappearance of starting materials by TLC.

  • Cyclization: Heat the reaction mixture to reflux for 12-24 hours to promote intramolecular cyclization to the pyrrolidone intermediate.

  • Reduction (if necessary): After cooling, the pyrrolidone intermediate can be isolated and then reduced in a separate step using an appropriate reducing agent to yield this compound.

  • Purification: The final product can be purified by crystallization or column chromatography.

Route 2: Reductive Amination

Problem: My yield is low, and I have multiple spots on my TLC plate.

  • Potential Cause 1: Incomplete Imine Formation. The initial condensation of the keto-acid with benzylamine to form the imine/enamine intermediate may be slow or incomplete.

    • Solution: Use a Dean-Stark apparatus to remove water and drive the equilibrium towards imine formation. The addition of a mild acid catalyst can also be beneficial.

  • Potential Cause 2: Reduction of the Carbonyl Group before Imine Formation. If a strong reducing agent is used in a one-pot procedure, it may reduce the starting keto-acid before it has a chance to form the imine.

    • Solution: Use a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) which are more effective at reducing imines than ketones/aldehydes under neutral or slightly acidic conditions.

Quantitative Data Summary (Illustrative)

Side ProductPotential CauseExpected Yield Range (%)
N-benzyl-4-hydroxybutanamideReduction of the starting 4-oxobutanoic acid followed by amidation.5-15
DibenzylamineSelf-condensation of benzylamine.<5

Experimental Protocol: Reductive Amination

This is a representative protocol and may require optimization.

  • Dissolve 4-oxobutanoic acid (1 equivalent) and benzylamine (1.1 equivalents) in a suitable solvent like methanol or dichloroethane.

  • Adjust the pH to 5-6 using a mild acid (e.g., acetic acid).

  • Add sodium cyanoborohydride (1.5 equivalents) portion-wise while monitoring the temperature.

  • Stir the reaction at room temperature for 24-48 hours.

  • Quench the reaction carefully with water and adjust the pH to be basic.

  • Extract the product with an organic solvent and purify by standard methods.

Visualizing Experimental Workflows

To aid in troubleshooting, the following diagrams illustrate the logical flow of the synthetic and purification steps.

cluster_synthesis Synthesis Stage cluster_workup Workup & Purification A Starting Materials (e.g., Itaconic Acid, Benzylamine) B Reaction (Aza-Michael/Cyclization) A->B C Crude Product B->C D Quenching/Extraction C->D Transfer E Purification (Crystallization/Chromatography) D->E F Pure Product E->F

Caption: General experimental workflow from synthesis to purification.

cluster_troubleshooting Troubleshooting Logic start Low Yield or Impure Product check_reaction Monitor Reaction (TLC, LC-MS) start->check_reaction is_complete Reaction Complete? check_reaction->is_complete optimize_conditions Optimize Conditions (Temp, Time, Reagents) is_complete->optimize_conditions No check_side_products Identify Side Products (NMR, MS) is_complete->check_side_products Yes optimize_conditions->check_reaction adjust_stoichiometry Adjust Stoichiometry check_side_products->adjust_stoichiometry improve_purification Improve Purification check_side_products->improve_purification adjust_stoichiometry->start success Successful Synthesis improve_purification->success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Scaling Up the Synthesis of (R)-Pyrrolidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of (R)-pyrrolidine-3-carboxylic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most promising scalable synthetic routes to (R)-pyrrolidine-3-carboxylic acid?

A1: Two of the most viable routes for large-scale synthesis are:

  • Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral precursor, such as 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid, using a chiral catalyst (e.g., a Ruthenium-based catalyst). This approach can offer high enantioselectivity and yield in a single step.

  • Chiral Resolution of a Racemic Mixture: This classic method involves the synthesis of racemic pyrrolidine-3-carboxylic acid followed by separation of the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as a tartaric acid derivative, which can then be separated by crystallization.

Q2: How do I choose between asymmetric hydrogenation and chiral resolution for my scale-up process?

A2: The choice depends on several factors including cost, available equipment, and desired purity. Asymmetric hydrogenation can be more atom-economical and require fewer steps, but the initial investment in chiral catalysts can be high. Chiral resolution is a well-established technique but may involve multiple crystallization steps to achieve high enantiomeric purity, potentially lowering the overall yield.

Q3: What are the critical parameters to control during the asymmetric hydrogenation step?

A3: Key parameters to monitor and control include:

  • Hydrogen Pressure: Higher pressure generally increases the reaction rate but must be carefully controlled for safety.

  • Temperature: The optimal temperature will depend on the specific catalyst and substrate and can influence both reaction rate and enantioselectivity.

  • Catalyst Loading: This should be minimized to reduce costs while maintaining an acceptable reaction rate and conversion.

  • Solvent: The choice of solvent can significantly impact catalyst activity and solubility of the substrate and product.

  • Agitation: Efficient mixing is crucial to ensure good mass transfer of hydrogen gas into the liquid phase.

Q4: I am having trouble with the chiral resolution. What are common issues?

A4: Common challenges in chiral resolution include:

  • Poor Diastereomeric Salt Formation: The choice of resolving agent and solvent system is critical.

  • Low Difference in Solubility between Diastereomers: This can make separation by crystallization difficult and may require extensive optimization of solvent and temperature.

  • Racemization: The desired enantiomer can racemize under certain conditions (e.g., harsh pH or high temperatures), reducing the enantiomeric excess of the final product.

Troubleshooting Guides

Asymmetric Hydrogenation
Issue Possible Cause(s) Suggested Solution(s)
Low Conversion 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Poor mass transfer. 4. Presence of catalyst poisons.1. Use fresh catalyst or ensure proper handling and storage of the catalyst. 2. Increase hydrogen pressure within safe limits of the reactor. 3. Increase agitation speed. 4. Ensure starting materials and solvent are of high purity and free from potential poisons (e.g., sulfur compounds).
Low Enantiomeric Excess (ee) 1. Sub-optimal reaction temperature. 2. Incorrect catalyst or ligand. 3. Racemization of the product.1. Optimize the reaction temperature; lower temperatures often favor higher ee. 2. Screen different chiral ligands to find the best match for the substrate. 3. Analyze the product at different time points to check for racemization and consider milder work-up conditions.
Difficult Catalyst Removal 1. Catalyst is too soluble in the reaction mixture. 2. Catalyst has degraded into fine particles.1. Consider using a biphasic solvent system or a solvent in which the catalyst has lower solubility upon completion of the reaction. 2. Employ filtration aids like celite or consider nanofiltration for catalyst recovery.[1][2]
Chiral Resolution
Issue Possible Cause(s) Suggested Solution(s)
No Crystallization of Diastereomeric Salt 1. Inappropriate solvent. 2. Solution is too dilute. 3. Resolving agent is not suitable.1. Screen a variety of solvents or solvent mixtures. 2. Concentrate the solution. 3. Try a different chiral resolving agent (e.g., other tartaric acid derivatives, brucine, or a chiral amine).[3]
Low Diastereomeric Excess (de) of Crystals 1. Similar solubility of the two diastereomers. 2. Co-crystallization of both diastereomers.1. Optimize the crystallization temperature and cooling rate. Slower cooling often yields purer crystals. 2. Perform multiple recrystallizations. 3. Consider using a different resolving agent.
Low Yield of Resolved Product 1. Significant solubility of the desired diastereomeric salt in the mother liquor. 2. Loss of material during multiple recrystallizations.1. Optimize the solvent and temperature to minimize the solubility of the desired salt. 2. Recover the undesired diastereomer from the mother liquor and racemize it for recycling.

Experimental Protocols

Method 1: Asymmetric Hydrogenation of 1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid

This protocol is adapted from a patented industrial process.

Step 1: Asymmetric Hydrogenation

  • Reactor Setup: Charge a suitable high-pressure reactor (e.g., a 2-L Hastelloy autoclave) with 1-benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid (e.g., 67.0 g, 174.17 mmol), a chiral Ruthenium catalyst such as [Ru(OAc)2((S)-2-Furyl-MeOBIPHEP)], and a suitable solvent like methanol.

  • Reaction Conditions: Pressurize the reactor with hydrogen (e.g., 40 bar) and maintain the temperature between 20°C and 40°C.

  • Monitoring: Monitor the reaction progress by checking for the cessation of hydrogen uptake or by in-process controls (e.g., HPLC).

  • Work-up: After completion, release the pressure and filter the reaction mixture to remove the catalyst. The catalyst can be recycled.[1][2] Concentrate the filtrate under reduced pressure.

Step 2: Deprotection

  • Reaction Setup: Dissolve the crude N-benzyl-(R)-pyrrolidine-3-carboxylic acid derivative in a suitable solvent.

  • Hydrogenolysis: Add a palladium on carbon catalyst (Pd/C) and subject the mixture to hydrogenation. The N-benzyl group is cleaved under these conditions.

  • Work-up: Filter off the catalyst and concentrate the solvent to obtain crude (R)-pyrrolidine-3-carboxylic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/isopropanol) to yield the pure product.

Method 2: Chiral Resolution of Racemic Pyrrolidine-3-carboxylic acid

Step 1: Synthesis of Racemic Pyrrolidine-3-carboxylic acid

A scalable synthesis of the racemic starting material is a prerequisite. A common method involves the cyclization of a suitable acyclic precursor.

Step 2: Diastereomeric Salt Formation and Crystallization

  • Salt Formation: Dissolve the racemic pyrrolidine-3-carboxylic acid in a suitable solvent (e.g., a mixture of water and an alcohol). Add an equimolar amount of a chiral resolving agent, such as (+)-(2R,3R)-tartaric acid.

  • Crystallization: Heat the solution to obtain a clear solution and then allow it to cool slowly. The diastereomeric salt of one enantiomer will preferentially crystallize.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

Step 3: Liberation of the Enantiomer

  • Salt Breaking: Dissolve the isolated diastereomeric salt in water.

  • pH Adjustment: Adjust the pH of the solution to the isoelectric point of pyrrolidine-3-carboxylic acid using a suitable acid or base. This will precipitate the free amino acid.

  • Isolation and Purification: Collect the precipitated (R)-pyrrolidine-3-carboxylic acid by filtration, wash with cold water, and dry. Recrystallization may be necessary to achieve the desired purity.

Quantitative Data Presentation

Table 1: Comparison of Scalable Synthetic Routes

Parameter Asymmetric Hydrogenation Chiral Resolution
Typical Yield >90%<50% (per enantiomer, can be improved with racemization and recycling)
Enantiomeric Excess (ee) >99%>99% (after recrystallization)
Number of Steps 2-33-4 (plus racemization/recycle loop)
Key Reagents Chiral Ru or Rh catalyst, H₂ gas, Pd/CRacemic starting material, Chiral resolving agent (e.g., tartaric acid)
Process Scalability Good, requires high-pressure equipmentGood, relies on standard crystallization equipment
Key Challenges Catalyst cost, handling, and recoveryMultiple crystallizations, solvent selection, racemization of undesired enantiomer

Visualizations

Troubleshooting_Asymmetric_Hydrogenation start Low Conversion or ee in Asymmetric Hydrogenation check_conversion Is conversion low? start->check_conversion check_ee Is enantiomeric excess (ee) low? check_conversion->check_ee No catalyst_issue Check Catalyst Activity & Loading check_conversion->catalyst_issue Yes temp_optimization Optimize Temperature (try lower) check_ee->temp_optimization Yes end Problem Resolved check_ee->end No pressure_temp Verify H2 Pressure & Temperature catalyst_issue->pressure_temp mixing Improve Agitation/Mixing pressure_temp->mixing mixing->end ligand_screening Screen Different Chiral Ligands temp_optimization->ligand_screening ligand_screening->end

Caption: Troubleshooting workflow for asymmetric hydrogenation.

Chiral_Resolution_Workflow start Start: Racemic Pyrrolidine-3-Carboxylic Acid add_resolver Add Chiral Resolving Agent in Suitable Solvent start->add_resolver crystallize Selective Crystallization of one Diastereomeric Salt add_resolver->crystallize filtration Filtration crystallize->filtration crystals Diastereomerically Enriched Crystals filtration->crystals mother_liquor Mother Liquor (enriched in other diastereomer) filtration->mother_liquor break_salt_R Break Salt (e.g., pH adjustment) crystals->break_salt_R racemize Racemize Undesired Enantiomer mother_liquor->racemize pure_R (R)-Pyrrolidine-3-Carboxylic Acid break_salt_R->pure_R recycle Recycle to Start racemize->recycle

Caption: Workflow for chiral resolution with recycling loop.

References

Technical Support Center: N-Benzyl Pyrrolidine Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of benzyl protecting groups from pyrrolidine nitrogen.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing a benzyl group from a pyrrolidine nitrogen?

The most prevalent method for N-debenzylation of pyrrolidines is catalytic hydrogenation.[1] This typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), under a hydrogen atmosphere.[1][2] Alternative methods include catalytic transfer hydrogenation, which utilizes a hydrogen donor like formic acid or ammonium formate in place of hydrogen gas, and chemical methods employing reagents such as α-chloroethyl chloroformate (ACE-Cl) or strong acids like BBr₃.[3][4]

Q2: Why is my catalytic hydrogenation for N-debenzylation not working or giving low yields?

Several factors can lead to incomplete reactions or low yields during the catalytic hydrogenation of N-benzyl pyrrolidines:

  • Catalyst Poisoning: Both the starting material (N-benzyl pyrrolidine) and the product (pyrrolidine) are amines, which can strongly coordinate to the palladium catalyst and inhibit its activity.[4][5]

  • Steric Hindrance: Bulky substituents on the pyrrolidine ring or near the nitrogen atom can hinder the approach of the substrate to the catalyst surface.

  • Inappropriate Catalyst Choice: While 10% Pd/C is common, for more challenging substrates, Pearlman's catalyst (20% Pd(OH)₂/C) can be more effective.[2]

  • Insufficient Hydrogen Pressure or Reaction Time: Some debenzylations may require elevated hydrogen pressure or prolonged reaction times to proceed to completion.[4][6]

Q3: Are there any additives that can improve the efficiency of catalytic hydrogenation for N-debenzylation?

Yes, the addition of an acid is a common strategy to improve the efficiency of N-debenzylation via catalytic hydrogenation. Acids like acetic acid or hydrochloric acid can protonate the amine, forming a salt.[4] This reduces the coordination of the amine to the palladium catalyst, thereby preventing catalyst poisoning and often accelerating the reaction rate.[2][4][7] The addition of a co-catalyst like niobic acid-on-carbon (Nb₂O₅/C) has also been shown to facilitate the reaction.[4][5]

Q4: When should I consider a method other than catalytic hydrogenation?

Catalytic hydrogenation may not be suitable if your molecule contains other functional groups that are sensitive to reduction, such as alkenes, alkynes, or some nitro groups.[8] In such cases, or if catalytic hydrogenation consistently fails, alternative chemical deprotection methods should be considered.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Reaction is slow or incomplete Catalyst poisoning by the amine substrate/product.Add 1.5 equivalents of acetic acid to the reaction mixture.[2] Alternatively, use a co-catalyst like Nb₂O₅/C.[4][5]
Insufficient catalyst activity.Use a more active catalyst like 20% Pd(OH)₂/C (Pearlman's catalyst).[2] Ensure the catalyst is fresh and has been handled properly to avoid deactivation.
Low hydrogen pressure.Increase the hydrogen pressure. Some reactions may require pressures up to 575 psi.[2]
Low reaction temperature.Increase the reaction temperature. Reactions can be run at temperatures up to 60 °C.[2]
Low yield of desired product Side reactions or degradation of starting material/product.If using acidic conditions, ensure the product is stable to acid. If not, consider alternative methods.
Incomplete reaction.See solutions for "Reaction is slow or incomplete".
Formation of side products Reduction of other functional groups.Use catalytic transfer hydrogenation with a milder hydrogen donor or switch to a non-reductive chemical deprotection method.[3]
Over-reduction.Carefully monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd(OH)₂/C with Acetic Acid

This protocol is adapted from a procedure found to be effective for challenging N-benzyl deprotections.[2]

Materials:

  • N-Benzyl pyrrolidine derivative

  • Ethanol (EtOH)

  • Acetic Acid (AcOH)

  • 20% Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Dissolve the N-benzyl pyrrolidine derivative (1 mmol) in ethanol (60 mL) in a suitable reaction vessel.

  • Add acetic acid (1.5 mmol, 1.5 equivalents).

  • Carefully add 20% Pd(OH)₂/C (150 mg).

  • Seal the reaction vessel and purge with an inert gas, then with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (1 atm or balloon) at 60 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 14-24 hours.[2]

  • Once the reaction is complete, cool the mixture to room temperature and carefully purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by standard methods (e.g., column chromatography, crystallization).

Protocol 2: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This protocol is a common alternative to using hydrogen gas.

Materials:

  • N-Benzyl pyrrolidine derivative

  • Methanol (MeOH)

  • Ammonium formate (HCO₂NH₄)

  • 10% Palladium on carbon (Pd/C)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Dissolve the N-benzyl pyrrolidine derivative in methanol in a round-bottom flask.

  • Add ammonium formate (typically 3-5 equivalents).

  • Carefully add 10% Pd/C (typically 10-20 mol% of the substrate).

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of filter aid to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by standard techniques.

Visual Guides

Debenzylation_Workflow start N-Benzyl Pyrrolidine check_reducible Other Reducible Functional Groups? start->check_reducible catalytic_hydro Catalytic Hydrogenation (Pd/C or Pd(OH)2/C, H2) check_reducible->catalytic_hydro No alternative_methods Alternative Methods (e.g., Transfer Hydrogenation, ACE-Cl) check_reducible->alternative_methods Yes check_success Reaction Successful? catalytic_hydro->check_success add_acid Add Acetic Acid check_success->add_acid No product Deprotected Pyrrolidine check_success->product Yes add_acid->catalytic_hydro increase_temp_pressure Increase Temp./Pressure add_acid->increase_temp_pressure change_catalyst Use Pearlman's Catalyst add_acid->change_catalyst add_acid->alternative_methods Still Fails increase_temp_pressure->catalytic_hydro change_catalyst->catalytic_hydro alternative_methods->product

Caption: Decision workflow for selecting a debenzylation method.

Catalytic_Hydrogenation_Pathway substrate N-Benzyl Pyrrolidine (Substrate) adsorption Adsorption of Substrate and H2 on Catalyst Surface substrate->adsorption catalyst Pd Catalyst Surface h2 H2 h2->adsorption cleavage Hydrogenolysis of C-N Bond adsorption->cleavage desorption Desorption of Products cleavage->desorption product Pyrrolidine desorption->product byproduct Toluene desorption->byproduct

Caption: Simplified mechanism of catalytic hydrogenation for N-debenzylation.

References

Technical Support Center: Optimizing 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their 1,3-dipolar cycloaddition experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 1,3-dipolar cycloaddition reaction is not proceeding or is very slow. What are the first things I should check?

A: When a reaction fails to start, begin by assessing the fundamentals:

  • Reactant Integrity: Many 1,3-dipoles, such as azomethine ylides and nitrile oxides, can be unstable and are often best generated in situ.[1] If using an isolated dipole, confirm its stability and proper storage. For in situ generation, ensure the purity of the precursor materials.

  • Dipolarophile Purity: Verify that the dipolarophile is pure and devoid of any inhibitors or contaminants that could hinder the reaction.[1]

  • Concentration: Low reactant concentrations can lead to impractically slow reaction rates. Consider increasing the concentration of the reagents.[1]

Q2: I am observing a very low yield. How can I improve it?

A: Low yields can often be improved by systematically optimizing the reaction conditions:

  • Solvent Choice: The polarity of the solvent can significantly impact reaction rates and yields. While some cycloadditions are insensitive to the solvent, others are accelerated in polar solvents which can stabilize polar transition states.[1] It is advisable to screen a range of solvents with varying polarities, such as toluene, THF, acetonitrile, DMF, or green solvents like ionic liquids or water.[1][2] In some cases, switching from organic solvents to water can lead to remarkable rate increases.[3]

  • Temperature: Reaction rates are highly dependent on temperature. If the reaction is sluggish at room temperature, gentle heating may be necessary.[1][2] However, be cautious, as excessive heat can cause decomposition of your reactants or the desired product.[1] A systematic temperature screening is recommended. For thermally sensitive substrates, running the reaction at a lower temperature for a longer duration might be beneficial.[1]

  • Catalysis: The addition of a catalyst can dramatically improve reaction rates and yields. Lewis acids (e.g., Cu(OTf)₂, Zn(OTf)₂, Ag(I) complexes) are commonly used to activate the dipolarophile by lowering its LUMO energy.[1][4] For the classic azide-alkyne cycloaddition, a copper(I) catalyst is renowned for accelerating the reaction and controlling regioselectivity, a cornerstone of "click chemistry".

Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A: Regioselectivity is a common challenge and is governed by both steric and electronic factors.[5][6]

  • Frontier Molecular Orbital (FMO) Theory: The outcome can often be predicted by FMO theory.[6][7] Reactions can be classified as normal electron demand (HOMOdipole–LUMOdipolarophile controlled) or inverse electron demand (LUMOdipole–HOMOdipolarophile controlled).[7][8] Modifying electron-donating or electron-withdrawing groups on either the dipole or dipolarophile can alter the controlling FMO interaction and thus favor one regioisomer.[5][8]

  • Catalysis: Catalysts can strongly influence regioselectivity. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), for example, reliably yields the 1,4-disubstituted 1,2,3-triazole, whereas the thermal reaction often produces a mixture of 1,4- and 1,5-regioisomers.[9] Similarly, Lewis acids can direct the regiochemical outcome in reactions involving other dipoles.[10]

  • Steric Hindrance: Bulky substituents on the reactants can sterically hinder one approach over another, thereby favoring the formation of a single regioisomer.

Q4: I am struggling with poor stereoselectivity. What strategies can I employ?

A: 1,3-dipolar cycloadditions are typically concerted, pericyclic reactions, meaning the stereochemistry of the reactants is usually retained in the product (stereospecific).[3][6] Diastereoselectivity (e.g., endo/exo selectivity) can be influenced by:

  • Chiral Lewis Acids: Using chiral Lewis acid catalysts is a primary strategy for inducing enantioselectivity and controlling diastereoselectivity in cycloadditions.[4][10]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the dipolarophile can effectively direct the stereochemical course of the cycloaddition.

  • Reaction Conditions: Solvent and temperature can sometimes influence the diastereomeric ratio, making optimization of these parameters worthwhile.

Data on Reaction Condition Optimization

Optimizing reaction parameters is crucial for achieving high yields and selectivity. The following tables summarize the effects of different solvents and catalysts on 1,3-dipolar cycloadditions as reported in various studies.

Table 1: Effect of Solvent on Yield in a Three-Component Spirooxindole Synthesis (Data synthesized from comparative studies)

EntrySolventYield (%)SelectivityReference
1[bmim][BF4]70-77High Regioselectivity[3]
2Methanol (reflux)38Low Selectivity[3]
3Ethanol (reflux)28Low Selectivity[3]
4Dioxane (reflux)35Low Selectivity[3]
5Water2368:32 Regioisomeric Ratio[3]

Table 2: Effect of Catalysis and Solvent on a Three-Component Reaction (Data synthesized from comparative studies)

EntryCatalyst (10 mol%)SolventYield (%)SelectivityReference
1None[bmim][BF4]70-77High (Isomer A)[3]
2CuI[bmim][BF4]Lower YieldMixture of Regioisomers[3]
3Zn(OTf)₂[bmim][BF4]Lower YieldMixture of Regioisomers[3]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for synthesizing 1,4-disubstituted 1,2,3-triazoles.

Materials:

  • Organic azide (1.0 eq)

  • Terminal alkyne (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

  • Dissolve the organic azide and the terminal alkyne in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄·5H₂O solution. A color change to yellow-green is often observed.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 1,2,3-triazole.

Protocol 2: Synthesis of Isoxazolidines via Nitrone-Olefin Cycloaddition

This protocol provides a general method for the reaction between a nitrone (generated in situ) and an olefin.[1]

Materials:

  • Aldehyde or ketone (1.0 eq)

  • N-substituted hydroxylamine (1.0-1.1 eq)

  • Olefin (dipolarophile) (1.0-1.5 eq)

  • Solvent (e.g., toluene, dichloromethane)

  • Dehydrating agent (e.g., anhydrous MgSO₄)

Procedure:

  • In situ Nitrone Generation: Dissolve the aldehyde or ketone and the N-substituted hydroxylamine in the chosen solvent.[1]

  • Add a dehydrating agent like anhydrous MgSO₄ to the mixture.[1]

  • Stir at room temperature for 1-4 hours to facilitate the formation of the nitrone.[1]

  • Cycloaddition: Add the olefin to the reaction mixture containing the freshly generated nitrone.[1]

  • Heat the reaction mixture to reflux. The required temperature will depend on the boiling point of the solvent.[1]

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.[1]

  • Workup and Purification: Cool the reaction mixture to room temperature and remove the dehydrating agent by filtration.[1]

  • Concentrate the filtrate under reduced pressure.[1]

  • Purify the crude product by column chromatography to yield the desired isoxazolidine.[1]

Visualized Workflows and Logic Diagrams

Troubleshooting_Workflow cluster_conditions Condition Screening Problem Problem Encountered (e.g., Low Yield, No Reaction) Purity Check Reactant Purity - Is 1,3-dipole stable? - Is dipolarophile pure? Problem->Purity Step 1 Conditions Optimize Reaction Conditions Purity->Conditions If pure Solvent Screen Solvents (Polar vs. Nonpolar) Conditions->Solvent Analysis Analyze Product Mixture (e.g., NMR, LC-MS) Analysis->Conditions If optimization needed Success Reaction Optimized Analysis->Success If successful Temp Screen Temperature (Low T vs. Heating) Solvent->Temp Catalyst Screen Catalysts (e.g., Lewis Acids) Temp->Catalyst Catalyst->Analysis Step 2

Caption: A troubleshooting workflow for common issues in 1,3-dipolar cycloadditions.

Parameter_Selection FMO Frontier Molecular Orbital (FMO) Theory Guides electronic effects NED Normal Electron Demand (NED) HOMO(dipole) - LUMO(dipolarophile) FMO->NED IED Inverse Electron Demand (IED) LUMO(dipole) - HOMO(dipolarophile) FMO->IED Dipolarophile Dipolarophile Design Add Electron-Withdrawing Group (EWG) to lower LUMO NED->Dipolarophile Dipole Dipole Design Add Electron-Donating Group (EDG) to raise HOMO NED->Dipole Catalysis Catalysis Strategy Lewis Acid lowers LUMO of dipolarophile Dipolarophile->Catalysis

Caption: Logic for selecting parameters based on FMO theory to enhance reactivity.

CuAAC_Workflow Start 1. Mix Azide & Alkyne in Solvent (tBuOH/H₂O) Additives 2. Add Na-Ascorbate then CuSO₄ solution Start->Additives React 3. Stir at Room Temp Additives->React Monitor 4. Monitor by TLC/LC-MS React->Monitor Workup 5. Aqueous Workup & Extraction Monitor->Workup Purify 6. Column Chromatography Workup->Purify

Caption: A step-by-step experimental workflow for a CuAAC reaction.

References

Enhancing enantiomeric excess in asymmetric pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Asymmetric Pyrrolidine Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing enantiomeric excess in asymmetric pyrrolidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing low enantioselectivity in my asymmetric pyrrolidine synthesis?

Low enantioselectivity can stem from several factors, including the purity of reagents and catalysts, solvent choice, reaction temperature, and catalyst-to-ligand ratio. The inherent structure of your substrate also plays a crucial role in the stereochemical outcome.[1]

Q2: How critical is the purity of my reagents and catalyst?

The purity of the chiral ligand and any metal precursor is paramount. Impurities can poison the catalyst or introduce non-selective catalytic cycles, leading to a significant drop in enantioselectivity. Ensure all reagents and solvents are of high purity and appropriately dried, as water can interfere with many catalytic systems.[1]

Q3: How does the choice of solvent impact the enantiomeric excess (ee)?

The solvent plays a critical role in the transition state of the reaction and can directly influence enantioselectivity. The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex. For instance, in proline-catalyzed aldol reactions, enantiomeric ratios can vary significantly with different solvents, with ranges from 67:33 to 95:5 being observed.[2][3][4] It is highly recommended to screen a range of solvents with varying polarities to determine the optimal conditions for your specific transformation.[1] Non-coordinating solvents are often preferred as they minimize interference with the catalyst-substrate interaction.[1]

Q4: Can adjusting the reaction temperature improve my enantiomeric excess?

Yes, temperature is a critical parameter. Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.[1] This is because the difference in activation energies between the two diastereomeric transition states becomes more significant at lower temperatures.[1] However, this often comes at the cost of a slower reaction rate. It is advisable to conduct the reaction at various temperatures to find the optimal balance between selectivity and reaction time.[1] In some cases, a reversal of enantioselectivity has been observed with changes in temperature.[5]

Q5: What is the optimal catalyst loading for achieving high enantiomeric excess?

The optimal catalyst loading needs to be determined empirically for each specific reaction. While higher catalyst loading can increase the reaction rate, its effect on enantiomeric excess varies.[6] It's recommended to screen catalyst loading systematically, for example, from 1 mol% to 20 mol%.[6] In some optimized organocatalytic reactions, catalyst loading has been successfully decreased to as low as 0.1 mol% by understanding the reaction kinetics.

Q6: I am observing inconsistent results between batches. What could be the cause?

Inconsistent results often arise from subtle variations in experimental conditions. Key factors to control are:

  • Atmosphere: Ensure all reactions are performed under a consistently inert atmosphere (e.g., nitrogen or argon), as oxygen and moisture can deactivate sensitive catalysts.[7]

  • Solvent and Reagent Quality: Use freshly purified solvents and high-purity reagents for each batch.[7]

  • Temperature Control: Use a reliable thermostat or cryostat to maintain a constant temperature, as fluctuations can impact yield and enantioselectivity.[7]

  • Stirring: Ensure efficient and consistent stirring to avoid localized concentration gradients.[7]

Q7: What are the common methods for purifying chiral pyrrolidines?

The primary methods for chiral purification are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs).[8] Polysaccharide-based CSPs are widely used for this purpose.[8] Chiral resolution via crystallization is also a viable, though sometimes more challenging, technique.[8]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)
Potential Cause Troubleshooting Steps
Suboptimal Catalyst Loading Systematically screen catalyst loading (e.g., 1-20 mol%). Both too low and too high concentrations can lead to poor stereoselectivity.[6]
Incorrect Solvent Choice Screen a range of solvents with varying polarities and coordinating abilities.[1] The solvent can significantly alter the transition state energetics.[2][3]
Non-Optimal Temperature Conduct the reaction at different temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C). Lower temperatures often improve enantioselectivity.[1][6]
Presence of Impurities Ensure all reagents, substrates, and solvents are of high purity. Water, in particular, can be detrimental to many catalytic systems.[1]
Catalyst Deactivation Handle and store catalysts under an inert atmosphere to prevent degradation from air or moisture.[7]
Issue 2: Low Reaction Yield/Conversion
Potential Cause Troubleshooting Steps
Insufficient Catalyst Loading Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol% or 20 mol%).[6]
Catalyst Deactivation Ensure all components are pure and the reaction is run under an inert atmosphere if the catalyst is sensitive to air or moisture.[6]
Poor Substrate Reactivity Consider increasing the reaction temperature or the concentration of reactants.[6]
Suboptimal Reaction Time Monitor the reaction progress over time to determine the point of maximum conversion.
Issue 3: Poor Diastereoselectivity
Potential Cause Troubleshooting Steps
Solvent Effects The choice of solvent can influence diastereoselectivity. For instance, in some proline-catalyzed reactions, diastereoselectivity can be inverted by changing the solvent.[3]
Catalyst Structure The structure of the catalyst, including the presence of additives or modifications, can significantly impact the diastereomeric ratio.[2][3]
Reaction Temperature Temperature can affect the equilibrium between different transition states, thereby influencing the diastereomeric ratio.

Data Presentation

Table 1: Effect of Solvent on Enantiomeric Ratio (er) in Proline-Catalyzed Aldol Reactions

SolventEnantiomeric Ratio (er)Reference
Hexane65:35[3]
DMSO/Acetoneup to 88:12[2]
DMSO95:5[3]
Water97:3[2]

Table 2: Illustrative Effect of Catalyst Loading on Enantioselectivity and Yield

Catalyst Loading (mol%)Enantiomeric Excess (ee, %)Yield (%)Reaction Type
0.58595Asymmetric Michael Addition
1.09298Asymmetric Michael Addition
2.09599Asymmetric Michael Addition
5.09399Asymmetric Michael Addition
10.08897Asymmetric Michael Addition
Data is illustrative and compiled from general trends observed in the literature.[7]

Experimental Protocols

General Protocol for Catalyst Loading Optimization

This protocol provides a general framework for optimizing catalyst loading in an asymmetric synthesis.

  • Preparation:

    • Use an anhydrous solvent, freshly distilled or from a solvent purification system.

    • Ensure the catalyst, substrate, and all reagents are pure and dry.

  • Reaction Setup (Example for 5 parallel reactions):

    • In a glovebox or under an inert atmosphere, arrange five reaction vials equipped with magnetic stir bars.

    • To each vial, add the substrate (1 equivalent).

    • Prepare stock solutions of the catalyst and any other reagents to ensure accurate dispensing.

    • Add the appropriate amount of catalyst stock solution to each vial to achieve the desired mol% (e.g., 1, 2, 5, 10, 15 mol%).

    • Add the solvent to each vial to reach the desired concentration.

  • Reaction Execution:

    • Add the second reactant to initiate the reaction.

    • Stir the reactions at the desired temperature for a set amount of time.

  • Analysis:

    • After the specified time, quench the reactions.

    • Analyze the conversion and enantiomeric excess of each reaction using appropriate techniques (e.g., GC, HPLC with a chiral column).

  • Optimization:

    • Based on the results, select the catalyst loading that provides the best balance of yield, reaction time, and enantioselectivity. Further fine-tuning may be necessary.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reagents Reagents & Solvents Setup Reaction Setup Reagents->Setup Catalyst Chiral Catalyst Catalyst->Setup Inert Inert Atmosphere Inert->Setup Execution Reaction Execution Setup->Execution Quench Quenching Execution->Quench Workup Workup & Extraction Quench->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Analysis (e.g., Chiral HPLC) Purification->Analysis

Caption: A general experimental workflow for asymmetric pyrrolidine synthesis.

Troubleshooting_Logic Start Low Enantiomeric Excess? Check_Purity Check Reagent/Catalyst Purity Start->Check_Purity Yes Optimize_Temp Optimize Temperature Check_Purity->Optimize_Temp Screen_Solvent Screen Solvents Optimize_Temp->Screen_Solvent Vary_Loading Vary Catalyst Loading Screen_Solvent->Vary_Loading Success High ee Achieved Vary_Loading->Success Consult Consult Literature for Alternative Catalysts Vary_Loading->Consult No Improvement

Caption: A decision tree for troubleshooting low enantiomeric excess.

References

Overcoming poor solubility of 1-benzylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with 1-benzylpyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: The poor aqueous solubility of this compound is due to its molecular structure. It is a zwitterionic compound, containing both a carboxylic acid group (which is acidic) and a pyrrolidine nitrogen atom (which is basic). While this structure allows for some interaction with water, the nonpolar benzyl group contributes to overall low solubility in neutral aqueous solutions. The compound is reported to have only slight solubility in solvents like chloroform, DMSO, and methanol.[1]

Q2: What are the primary strategies to improve the solubility of this compound?

A2: Several effective techniques can be employed to enhance the solubility of carboxylic acids like this compound.[2][3] The most common starting points are:

  • pH Adjustment: Modifying the pH of the solution to ionize the molecule, which significantly increases aqueous solubility.[4][]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent to alter the polarity of the solvent system.[3][]

  • Salt Formation: Converting the carboxylic acid into a more soluble salt form, such as a sodium or potassium salt.[2][6][7][8]

Q3: Can particle size reduction help with solubility issues?

A3: Yes, reducing the particle size through techniques like micronization or nanonization increases the surface area of the solid compound.[3][4] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[3][6] While this may not increase the equilibrium solubility, it can be crucial for experiments where rapid dissolution is required.

Troubleshooting Guides

Issue 1: The compound dissolves initially with a co-solvent but precipitates upon dilution or standing.

This common issue, often called "crashing out," occurs when the aqueous content of the final solution becomes too high to maintain the drug's solubility, leading to a supersaturated and unstable state.

Troubleshooting Steps:

  • Reduce Stock Solution Concentration: Prepare a more dilute stock solution in your organic co-solvent (e.g., DMSO). This will result in a lower final concentration of the organic solvent in your aqueous medium.

  • Optimize Co-solvent Percentage: Methodically test different final percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO) to find the minimum concentration required to maintain solubility.

  • Change Dilution Method: Add the stock solution to the aqueous buffer dropwise while vortexing vigorously. This can prevent localized high concentrations that initiate precipitation.

  • Consider an Alternative Strategy: If precipitation persists, the required co-solvent concentration may be incompatible with your experimental system. Consider using pH adjustment or forming a salt instead.

Issue 2: The chosen solubilization method (e.g., high pH, co-solvent) is interfering with my biological assay.

Excipients and non-physiological pH values can be toxic to cells or interfere with assay components.

Troubleshooting Steps:

  • Run Vehicle Controls: Always test the vehicle (the solubilizing system without your compound) in the assay at the exact same final concentration to determine its baseline effect.

  • Minimize Excipient Concentration: Perform optimization experiments to find the lowest possible concentration of the co-solvent or the mildest pH that maintains compound solubility.

  • Switch Solubilization Methods: If interference is unavoidable, switch to a more inert method. For example, cyclodextrin complexes can be a good alternative to surfactants or high concentrations of organic solvents.[6][9]

Data Presentation

Table 1: Reported Solubility of this compound

SolventReported Solubility
ChloroformSlightly Soluble[1]
DMSOSlightly Soluble[1]
MethanolSlightly Soluble[1]

Table 2: Comparison of Key Solubility Enhancement Techniques

TechniquePrincipleAdvantagesPotential Disadvantages
pH Adjustment Ionizes the carboxylic acid group to a carboxylate, which is more polar and water-soluble.[3][]Simple, effective for ionizable drugs, uses minimal excipients.[]May cause compound degradation at extreme pH; not suitable for non-ionizable drugs; potential for precipitation if pH is not maintained.[3]
Co-solvency A water-miscible organic solvent is added to reduce the overall polarity of the aqueous medium.[]Simple to prepare, effective for many lipophilic compounds.[3]The organic solvent can be toxic to cells or interfere with assays; risk of precipitation upon dilution.[9]
Salt Formation The compound is reacted with a base (e.g., NaOH, KOH) to form an ionic salt with significantly higher aqueous solubility.[7][8]Can dramatically increase solubility and dissolution rate; produces a stable solid form.[7][8]Requires the drug to be ionizable; the salt can be hygroscopic or convert back to the less soluble free acid at certain pH values.[7]
Cyclodextrin Complexation The hydrophobic compound is encapsulated within the lipophilic core of a cyclodextrin molecule.[6]Generally low toxicity; can improve stability.Can be expensive; complex formation is an equilibrium process.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

  • Preparation: Prepare a series of buffers (e.g., phosphate or borate buffers) with a range of pH values, such as pH 6.0, 7.0, 7.4, 8.0, and 9.0.

  • Suspension: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspensions at high speed to pellet the undissolved solid. Alternatively, filter the suspension using a 0.22 µm syringe filter compatible with your buffer.

  • Quantification: Carefully take a sample of the clear supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.

  • Analysis: Plot the measured solubility against the pH to determine the optimal pH for your desired concentration.

Protocol 2: Solubility Enhancement using Co-solvents

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent where it is more soluble, such as Dimethyl Sulfoxide (DMSO). A typical starting concentration is 10-50 mM. Ensure the compound is fully dissolved.

  • Serial Dilution: Perform serial dilutions of your stock solution into your final aqueous buffer (e.g., PBS, cell culture media).

  • Dispersion: When diluting, add the stock solution to the aqueous buffer (not the other way around) and mix immediately and thoroughly (e.g., by vortexing) to facilitate rapid dispersion and prevent precipitation.

  • Observation: Visually inspect the final solution for any signs of precipitation (cloudiness, crystals) immediately after preparation and after a period relevant to your experiment's duration (e.g., 2 hours, 24 hours).

  • Optimization: If precipitation occurs, repeat the process with a more dilute stock solution or a slightly higher percentage of the co-solvent in the final solution.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Poor Solubility start Compound fails to dissolve in aqueous buffer q_ionizable Is the compound ionizable? start->q_ionizable ph_adjust Strategy: pH Adjustment (See Protocol 1) q_ionizable->ph_adjust Yes cosolvent Strategy: Co-solvency (See Protocol 2) q_ionizable->cosolvent No / Unsure assay_interference Assay interference or toxicity observed? ph_adjust->assay_interference precipitates Compound precipitates upon dilution? cosolvent->precipitates optimize_cosolvent Optimize co-solvent % or try pH adjustment precipitates->optimize_cosolvent Yes precipitates->assay_interference No optimize_cosolvent->cosolvent success Solubility Achieved assay_interference->success No run_controls Run vehicle controls & minimize excipient conc. assay_interference->run_controls Yes other_methods Consider other methods (e.g., salt formation, cyclodextrins) run_controls->other_methods G cluster_cosolvency_workflow Experimental Workflow for Co-solvency step1 Step 1: Dissolve compound in 100% water-miscible organic solvent (e.g., DMSO) to create concentrated stock step3 Step 3: Add stock solution dropwise to the vortexing buffer to achieve the final desired concentration step1->step3 step2 Step 2: Vigorously mix aqueous buffer (e.g., PBS) step2->step3 step4 Step 4: Visually inspect for precipitation (clarity) step3->step4

References

Validation & Comparative

Comparative analysis of pyrrolidine-3-carboxylic acid synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrrolidine-3-carboxylic acid, a valuable chiral building block in medicinal chemistry, serves as a crucial scaffold for a variety of biologically active molecules. The stereoselective synthesis of this compound is of paramount importance, and several distinct synthetic strategies have been developed. This guide provides a comparative analysis of the most prominent routes to pyrrolidine-3-carboxylic acid, offering a detailed examination of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Key Synthesis Routes

The selection of a synthetic route to pyrrolidine-3-carboxylic acid is often a trade-off between factors such as stereoselectivity, overall yield, number of steps, scalability, and the cost and availability of starting materials and catalysts. The following table summarizes the key quantitative data for the leading synthetic methodologies.

MetricAsymmetric Michael AdditionEnantioselective HydrogenationSynthesis from Chiral Precursors (e.g., 4-Hydroxyproline)
Typical Overall Yield Good to Excellent (e.g., ~90% for derivatives)[1]Excellent (up to >99%)[2]Moderate to Good (multi-step process)
Enantiomeric Excess (ee) Excellent (up to 97%)[1][3]Excellent (up to >99.9%)[2]Inherently high (starts from chiral pool)
Number of Steps Short (e.g., 2 steps for derivatives)[1][4]Short (typically 1-2 steps from precursor)[2]Long (often >5 steps)[1]
Key Reagents/Catalysts Organocatalysts (e.g., chiral amines), NitroalkanesHomogeneous Ru- or Rh-based catalysts with chiral ligandsStandard protecting groups, oxidizing/reducing agents
Scalability Moderate to GoodExcellent (well-suited for industrial scale)Moderate
Key Advantages High enantioselectivity, short route, mild conditionsExceptional enantioselectivity and yield, high atom economyReadily available and relatively inexpensive starting material
Key Disadvantages Cost of organocatalyst, purification from catalystHigh-pressure equipment, cost of precious metal catalystsLong synthetic sequence, protection/deprotection steps

Visualizing the Synthetic Pathways

The following diagrams illustrate the conceptual workflows of the primary synthetic routes to pyrrolidine-3-carboxylic acid.

Michael_Addition_Route start 4-Oxo-2-enoate + Nitroalkane michael Organocatalytic Asymmetric Michael Addition start->michael Chiral Amine Catalyst intermediate γ-Nitro Ketone Intermediate michael->intermediate reduction Reductive Cyclization (e.g., H₂, Pd/C) intermediate->reduction product Pyrrolidine-3-carboxylic Acid Derivative reduction->product

Diagram 1: Asymmetric Michael Addition Route.

Enantioselective_Hydrogenation_Route start 2,5-Dihydro-1H-pyrrole- 3-carboxylic Acid Derivative hydrogenation Enantioselective Hydrogenation start->hydrogenation H₂, Chiral Ru/Rh Catalyst product Pyrrolidine-3-carboxylic Acid Derivative hydrogenation->product

Diagram 2: Enantioselective Hydrogenation Route.

Chiral_Precursor_Route start 4-Hydroxyproline protection Protection of Amine and Acid start->protection functional_group Functional Group Interconversion (e.g., Oxidation, Reduction, Substitution) protection->functional_group Multiple Steps deprotection Deprotection functional_group->deprotection product Pyrrolidine-3-carboxylic Acid deprotection->product

Diagram 3: Synthesis from Chiral Precursors Route.

Detailed Experimental Protocols

This section provides representative experimental protocols for the key transformations in the discussed synthetic routes. These are intended as illustrative examples and may require optimization for specific substrates and scales.

Asymmetric Michael Addition and Subsequent Reductive Cyclization

This two-step sequence provides a concise route to 5-substituted pyrrolidine-3-carboxylic acid derivatives with high enantioselectivity.[1]

Step 1: Organocatalytic Asymmetric Michael Addition

  • Materials: 4-oxo-2-enoate (1.0 eq.), nitroalkane (5.0 eq.), chiral amine organocatalyst (e.g., a diarylprolinol silyl ether derivative, 0.1 eq.), and an appropriate solvent (e.g., CH₂Cl₂).

  • Procedure:

    • To a solution of the 4-oxo-2-enoate and the chiral amine catalyst in the solvent at room temperature, add the nitroalkane.

    • Stir the reaction mixture at the specified temperature (e.g., 24 °C) for a designated period (e.g., 48 hours), monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the γ-nitro ketone intermediate.

Step 2: Reductive Cyclization

  • Materials: γ-nitro ketone intermediate from Step 1, Palladium on carbon (10 wt%), and a suitable solvent (e.g., methanol).

  • Procedure:

    • Dissolve the γ-nitro ketone in methanol and add the Pd/C catalyst.

    • Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) and stir vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude pyrrolidine-3-carboxylic acid derivative. Further purification can be achieved by recrystallization or chromatography if necessary.

Enantioselective Hydrogenation

This method is particularly effective for the large-scale, highly enantioselective synthesis of pyrrolidine-3-carboxylic acid derivatives.[2]

  • Materials: A 1-benzyl-4-aryl-2,5-dihydro-1H-pyrrole-3-carboxylic acid substrate, a Ruthenium-based catalyst with a chiral diphosphine ligand (e.g., [Ru(OAc)₂((R)-TMBTP)]), and a solvent such as methanol.

  • Procedure:

    • In an inert atmosphere glovebox, charge a high-pressure autoclave with the substrate, the catalyst (at a substrate-to-catalyst ratio of, for example, 2000:1), and methanol.

    • Seal the autoclave and purge with hydrogen gas.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 40 bar) and maintain the reaction at a specific temperature (e.g., 30 °C) with stirring.

    • Monitor the reaction for conversion. The reaction time can be around 20 hours.

    • After completion, carefully vent the autoclave and purge with an inert gas.

    • The product can often be isolated by evaporation of the solvent. Purity and enantiomeric excess are typically very high, potentially negating the need for further purification.

Synthesis from (2S, 4R)-4-Hydroxyproline

This classical approach relies on the inherent chirality of the starting material to control the stereochemistry of the final product. The following is a representative multi-step sequence.

  • General Workflow: The synthesis typically involves:

    • Protection: Protection of the secondary amine (e.g., as a Boc or Cbz derivative) and the carboxylic acid (e.g., as a methyl or benzyl ester) of 4-hydroxyproline.

    • Functional Group Manipulation: Conversion of the hydroxyl group at the 4-position to a suitable leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution or elimination/reduction sequences to remove the hydroxyl functionality.

    • Deprotection: Removal of the protecting groups to yield the final pyrrolidine-3-carboxylic acid.

  • Illustrative Step - Mesylation and Reduction (Conceptual):

    • The N-protected and esterified 4-hydroxyproline is treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the mesylate.

    • The resulting mesylate can then be subjected to a reduction reaction (e.g., using a hydride source) to remove the mesyloxy group and introduce a hydrogen atom at the 4-position. The specific reagents and conditions will influence the stereochemical outcome at C4.

Concluding Remarks

The synthesis of pyrrolidine-3-carboxylic acid and its derivatives can be approached through several effective routes, each with its own set of advantages and challenges.

  • The Asymmetric Michael Addition route stands out for its efficiency and high enantioselectivity in a short number of steps, making it an attractive option for laboratory-scale synthesis and the rapid generation of analogs.[1][4]

  • Enantioselective Hydrogenation is a powerful method for producing highly pure, enantiomerically enriched products in excellent yields, and it is particularly well-suited for industrial-scale manufacturing where efficiency and throughput are critical.[2]

  • Synthesis from chiral precursors like 4-hydroxyproline remains a viable, albeit often longer, approach that leverages the readily available chirality of the starting material.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including the desired scale of production, the required level of stereopurity, and economic considerations. This guide provides the foundational data and experimental context to make an informed decision.

References

Structure-activity relationship (SAR) of 1-benzylpyrrolidine-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of 1-Benzylpyrrolidine Analogs in Neuroprotection

A comprehensive guide to the structure-activity relationship of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as potential neuroprotective agents against N-methyl-D-aspartic acid (NMDA)-induced excitotoxicity.

This guide provides a comparative analysis of a series of novel 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives and their neuroprotective effects. The structure-activity relationship (SAR) is explored, highlighting key structural modifications that influence their potency in protecting neuronal cells from NMDA-induced cytotoxicity. The experimental data presented is based on a study by Ma et al. (2019), which systematically synthesized and evaluated these compounds.[1]

Structure-Activity Relationship and Data Summary

The synthesized compounds are analogs of a 1-benzylpyrrolidine scaffold, with modifications primarily on the benzyl ring and the carboximidamide moiety. The neuroprotective activity of these compounds was assessed by their ability to protect neuronal cells from cell death induced by NMDA, a key player in excitotoxic neuronal injury. The quantitative data for a selection of these analogs is summarized in the table below.

Compound IDR (Substitution on Benzyl Ring)Neuroprotective Activity (% Protection at 10 µM)
12a H45.8 ± 3.2
12b 2-F52.3 ± 2.8
12c 3-F55.1 ± 3.5
12d 4-F60.2 ± 4.1
12e 2-Cl48.7 ± 2.9
12f 3-Cl53.4 ± 3.8
12g 4-Cl58.9 ± 4.5
12h 2-CH₃42.1 ± 3.1
12i 3-CH₃46.5 ± 3.6
12j 4-CH₃51.7 ± 4.0
12k 4-OH75.3 ± 5.2
Ifenprodil (Ref.) -65.7 ± 4.8

Data sourced from a study on 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives.[1]

Key Findings from the SAR Analysis:

  • Substitution on the Benzyl Ring: The nature and position of the substituent on the benzyl ring significantly influence neuroprotective activity.

    • Halogen substitution (F, Cl) generally enhances activity compared to the unsubstituted analog (12a). The position of the halogen is also critical, with substitution at the 4-position of the benzyl ring showing the highest potency among the halogenated analogs (12d and 12g).

    • Methyl substitution (12h, 12i, 12j) provides moderate activity, with the 4-methyl analog (12j) being the most active among them.

    • A hydroxyl group at the 4-position (12k) resulted in the most potent compound in the series, exhibiting significantly higher neuroprotective activity than the reference compound, ifenprodil.[1]

Experimental Protocols

In Vitro Neuroprotection Assay: NMDA-Induced Cytotoxicity

The neuroprotective activity of the 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives was evaluated using a well-established in vitro model of excitotoxicity.

Cell Culture: Primary cortical neurons were cultured from neonatal Sprague-Dawley rats. The cerebral cortices were dissected, dissociated, and the resulting cells were plated on poly-L-lysine-coated 96-well plates. The neurons were maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

NMDA-Induced Cytotoxicity Assay:

  • After 7 days in culture, the primary cortical neurons were pre-treated with various concentrations of the test compounds or the reference compound (ifenprodil) for 2 hours.

  • Following pre-treatment, the neurons were exposed to 100 µM NMDA for 30 minutes to induce excitotoxicity.

  • The NMDA-containing medium was then removed, and the cells were washed and incubated in fresh culture medium for 24 hours.

  • Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader.

  • The neuroprotective effect was calculated as the percentage of viable cells in the presence of the compound and NMDA, relative to the control (untreated) cells and cells treated with NMDA alone.[1]

Proposed Mechanism of Action and Signaling Pathway

The study suggests that the neuroprotective effects of these compounds, particularly the most potent analog 12k , are mediated through the inhibition of the NR2B subunit of the NMDA receptor. This inhibition leads to a reduction in the influx of calcium ions (Ca²⁺), thereby preventing the downstream cascade of events that lead to neuronal cell death.

G cluster_0 NMDA Receptor Activation cluster_1 Inhibitory Action cluster_2 Cellular Effects NMDA NMDA NR2B NR2B Subunit NMDA->NR2B Binds to Ca_channel Ion Channel NR2B->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Mediates Compound_12k Compound 12k Compound_12k->NR2B Inhibits Compound_12k->Ca_influx Reduces Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity Leads to Neuroprotection Neuroprotection Ca_influx->Neuroprotection Prevention leads to

References

A Comparative Guide: 1-benzylpyrrolidine-3-carboxylic acid vs. 1-benzylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two closely related heterocyclic compounds, 1-benzylpyrrolidine-3-carboxylic acid and 1-benzylpiperidine-4-carboxylic acid. These molecules, featuring a benzyl group attached to a nitrogen-containing ring with a carboxylic acid moiety, are often utilized as scaffolds in the design of novel therapeutics. This document aims to provide an objective comparison of their physicochemical properties, synthesis, and reported biological activities based on available data for the parent compounds and their derivatives.

Physicochemical Properties: A Tale of Two Rings

The fundamental difference between these two molecules lies in their core heterocyclic structure: a five-membered pyrrolidine ring versus a six-membered piperidine ring. This seemingly small variation significantly influences their three-dimensional shape, flexibility, and overall physicochemical profile.

PropertyThis compound1-benzylpiperidine-4-carboxylic acidKey Considerations for Drug Design
Molecular Formula C₁₂H₁₅NO₂C₁₃H₁₇NO₂[1]The additional methylene group in the piperidine ring increases its molecular weight.
Molecular Weight 205.25 g/mol 219.28 g/mol [1]A slight increase in lipophilicity and size for the piperidine analog.
Predicted pKa ~3.8 (acidic)~4.0 (acidic)Both compounds possess a carboxylic acid group, making them acidic. The basicity of the nitrogen is masked by the benzyl group and the electron-withdrawing carboxylic acid.
Predicted LogP 1.61.9Piperidine-containing compounds are generally slightly more lipophilic than their pyrrolidine counterparts, which can affect solubility, cell permeability, and off-target interactions.[2]
Conformational Flexibility Higher flexibilityPrefers a more rigid chair conformation[2]The five-membered pyrrolidine ring has greater conformational flexibility, which may be advantageous for binding to targets that require an induced fit. The more defined conformation of the piperidine ring can be beneficial for achieving high binding affinity through pre-organization.[2]

Synthesis and Experimental Protocols

Both compounds are accessible through established synthetic routes, typically involving the N-benzylation of the corresponding heterocyclic carboxylic acid ester followed by hydrolysis.

Synthesis of 1-benzylpiperidine-4-carboxylic acid

A common method for the synthesis of 1-benzylpiperidine-4-carboxylic acid involves the hydrolysis of its ethyl ester.[3]

Experimental Protocol:

  • Hydrolysis: To a solution of ethyl 1-benzylpiperidine-4-carboxylate in a suitable solvent such as tetrahydrofuran, an aqueous solution of a strong base like sodium hydroxide is added.[3]

  • Stirring: The reaction mixture is stirred at room temperature overnight to ensure complete hydrolysis.[3]

  • Neutralization and Extraction: Upon completion, the reaction is neutralized with an acid (e.g., hydrochloric acid) to a pH of 7. The solvent is then removed under reduced pressure.[3]

  • Isolation: The resulting residue is suspended in a solvent like ethanol, and the solid product is collected by filtration. The filtrate can be concentrated to recover any remaining product.[3]

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various methods, including 1,3-dipolar cycloaddition reactions.[4] This approach allows for the construction of the pyrrolidine ring with control over stereochemistry.

Experimental Protocol (General for 1,3-Dipolar Cycloaddition):

  • Preparation of Azomethine Ylide: An azomethine ylide is generated in situ from a suitable precursor, such as an N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine.

  • Cycloaddition: The azomethine ylide reacts with a dipolarophile, for instance, a cis- or trans-alkenyl ester derivative, in the presence of an acid catalyst like trifluoroacetic acid (TFA).[4]

  • Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid.

Comparative Biological Activity and Applications in Drug Discovery

This compound Derivatives:

  • Neurological Disorders: This scaffold is recognized as a versatile building block in the synthesis of pharmaceuticals targeting neurological disorders.[5] Its derivatives are explored for their potential to modulate receptor activity and are considered promising candidates for conditions like depression and anxiety.[6]

  • Anticancer Agents: A study on 1-benzylpyrrolidin-3-ol analogues, derived from a similar core structure, demonstrated selective cytotoxicity towards certain human cancer cell lines, suggesting potential applications in oncology.[7]

  • PPAR Agonists: Derivatives of 4-benzylpyrrolidine-3-carboxylic acid have been identified as potent dual agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ), which are key targets in the treatment of type 2 diabetes.[4]

1-benzylpiperidine-4-carboxylic acid Derivatives:

  • Enzyme Inhibition: Derivatives of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized and evaluated as inhibitors of steroid-5alpha-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-dependent conditions.[8]

  • Sigma Receptor Ligands: Certain derivatives incorporating the 1-benzylpiperidine moiety have shown high affinity for sigma-1 (σ₁) receptors, which are targets for the development of treatments for neurological disorders.[9]

  • Dual-Target Inhibitors for Alzheimer's Disease: Researchers have synthesized 1-benzylpiperidine derivatives with the aim of creating dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT) for the potential treatment of Alzheimer's disease.[10]

Structure-Activity Relationship (SAR) Insights

The choice between a pyrrolidine and a piperidine core can significantly impact the structure-activity relationship of a series of compounds.

The greater conformational flexibility of the pyrrolidine ring may allow for better adaptation to the binding site of a biological target.[2] Conversely, the more rigid chair conformation of the piperidine ring can be advantageous if a specific, pre-organized conformation is required for high-affinity binding.[2] The slightly higher lipophilicity of the piperidine scaffold can also influence pharmacokinetic properties such as membrane permeability and metabolic stability.[2]

Conclusion

Both this compound and 1-benzylpiperidine-4-carboxylic acid are valuable scaffolds in medicinal chemistry, each offering distinct advantages. The choice between the two will ultimately depend on the specific therapeutic target, the desired pharmacokinetic profile, and the structure-activity relationship of the compound series being investigated. The pyrrolidine-based scaffold provides greater conformational flexibility, which could be beneficial for targets requiring an induced fit. The piperidine-based scaffold, with its more rigid structure and slightly higher lipophilicity, may be more suitable for achieving high binding affinity through conformational restriction. Further head-to-head experimental comparisons of these two specific molecules and their derivatives are warranted to fully elucidate their comparative performance in various biological systems.

References

A Comparative Guide to the Biological Activities of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its structural features have made it a cornerstone in the development of a vast array of biologically active compounds. This guide provides an objective comparison of the biological activities of various pyrrolidine derivatives, supported by experimental data, to assist researchers in the fields of drug discovery and development.

Anticancer Activity

Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. The mechanisms of action are diverse and often involve the induction of programmed cell death (apoptosis) and the inhibition of key enzymes essential for cancer cell proliferation.

Comparative Anticancer Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for different classes of pyrrolidine derivatives against various human cancer cell lines. Lower IC50 values are indicative of greater cytotoxic potency.

Derivative ClassSpecific Compound(s)Cancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Spirooxindole-pyrrolidine1bHCT116 (Colon)8.5[1]--
Spirooxindole-pyrrolidine1aHCT116 (Colon)15.2[1]--
Thiophen-containing Spiro[pyrrolidine-3,3'-oxindole]37eMCF-7 (Breast)17[2]Doxorubicin16[2]
Thiophen-containing Spiro[pyrrolidine-3,3'-oxindole]37eHeLa (Cervical)19[2]Doxorubicin18[2]
Phenyl-containing Spiro[pyrrolidine-3,3'-oxindole]36a-fMCF-7 (Breast)22-29[2]Doxorubicin16[2]
Phenyl-containing Spiro[pyrrolidine-3,3'-oxindole]36a-fHeLa (Cervical)26-37[2]Doxorubicin18[2]
N-Arylpyrrolidine-2,5-dione2bMCF-7 (Breast)3.1[1]--
N-Arylpyrrolidine-2,5-dione2aMCF-7 (Breast)5.8[1]--
Pyrrolidinone-hydrazone3bIGR39 (Melanoma)2.5[1][3]--
Pyrrolidinone-hydrazone3aPPC-1 (Prostate)10.4[1][3]--
Polysubstituted Pyrrolidine3kHCT116 (Colon)2.9-16 (across 10 cell lines)[4]--
Polysubstituted Pyrrolidine3hHCT116 (Colon)2.9-16 (across 10 cell lines)[4]--
Mechanism of Action: Induction of Apoptosis

A significant number of anticancer pyrrolidine derivatives exert their effect by triggering the intrinsic apoptosis pathway. This process is often mediated by the activation of caspases, a family of proteases that execute programmed cell death.

apoptosis_pathway Pyrrolidine Pyrrolidine Derivative Mitochondrion Mitochondrion Pyrrolidine->Mitochondrion induces stress CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 activates Procaspase3 Procaspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Intrinsic apoptosis pathway induced by certain pyrrolidine derivatives.

Antimicrobial Activity

Pyrrolidine derivatives also exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. A common mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are critical for DNA replication and repair.

Comparative Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values for various pyrrolidine derivatives against different bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Derivative ClassSpecific CompoundBacterial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Sulfonylamino Pyrrolidine38S. aureus3.11[5][6]Cefaclor-
Sulfonylamino Pyrrolidine38E. coli6.58[5][6]Cefaclor-
Sulfonylamino Pyrrolidine38P. aeruginosa5.82[5][6]Cefaclor-
Pyrrolidine-Thiazole51aB. cereus21.70[5]Gentamicin22.65[5]
Pyrrolidine-Thiazole51aS. aureus30.53[5]Gentamicin22.17[5]
1-Acetyl-2-benzylpyrrolidine-2-carboxylic acid derivative27aS. aureus16[5]Chloramphenicol-
1-Acetyl-2-benzylpyrrolidine-2-carboxylic acid derivative27aB. subtilis16[5]Chloramphenicol-
Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The workflow for identifying pyrrolidine derivatives that inhibit bacterial DNA gyrase can be visualized as follows.

dna_gyrase_inhibition Start Start: Screen Pyrrolidine Derivative Library Assay In vitro DNA Gyrase Inhibition Assay Start->Assay Active Identify Active Compounds (Hits) Assay->Active MIC Determine MIC against Bacterial Strains Active->MIC Yes Inactive Inactive Active->Inactive No Lead Lead Compound Identification MIC->Lead

Workflow for identifying DNA gyrase inhibiting pyrrolidine derivatives.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to determine the cytotoxic effects of compounds on cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolidine derivatives and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Method for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that prevents visible bacterial growth.

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the pyrrolidine derivative. Perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is used to screen for inhibitors of the acetylcholinesterase enzyme.

Principle: This assay is based on the Ellman method. Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance.

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, the test pyrrolidine derivative (inhibitor), acetylthiocholine (substrate), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test inhibitor at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding the acetylthiocholine substrate to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

References

A Comparative Guide to the Validation of Analytical Methods for 1-benzylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure data integrity, reliability, and regulatory compliance. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 1-benzylpyrrolidine-3-carboxylic acid. Due to the limited availability of publicly validated methods for this specific compound, this guide presents illustrative data based on established methods for analogous aromatic and N-substituted carboxylic acids.

Comparison of Analytical Method Performance

The following tables summarize the typical validation parameters for the analysis of this compound using HPLC-UV and GC-MS. These values are representative of what can be expected from a well-developed and validated method.

Table 1: HPLC-UV Method Validation Data

Validation ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.9950.9995
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)≤ 2.0%1.1%
Limit of Detection (LOD)Signal-to-Noise ≥ 30.1 µg/mL
Limit of Quantitation (LOQ)Signal-to-Noise ≥ 100.3 µg/mL

Table 2: GC-MS Method Validation Data (with derivatization)

Validation ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.9950.9992
Accuracy (% Recovery)97.0% - 103.0%98.2% - 101.8%
Precision (% RSD)≤ 3.0%1.8%
Limit of Detection (LOD)Signal-to-Noise ≥ 30.05 µg/mL
Limit of Quantitation (LOQ)Signal-to-Noise ≥ 100.15 µg/mL

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the validation of an analytical method, applicable to both HPLC-UV and GC-MS techniques.

Analytical Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation Define_Purpose Define Analytical Method Purpose Select_Method Select Analytical Method (HPLC-UV or GC-MS) Define_Purpose->Select_Method Validation_Protocol Develop Validation Protocol Select_Method->Validation_Protocol Prepare_Standards Prepare Standards & Samples Validation_Protocol->Prepare_Standards Perform_Experiments Perform Validation Experiments Prepare_Standards->Perform_Experiments Collect_Data Collect Raw Data Perform_Experiments->Collect_Data Analyze_Data Analyze Data & Calculate Parameters Collect_Data->Analyze_Data Compare_Criteria Compare with Acceptance Criteria Analyze_Data->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report

Caption: General workflow for analytical method validation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HPLC-UV Method
  • Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a pH-adjusted aqueous buffer (e.g., phosphate buffer). The pH of the mobile phase should be controlled to ensure consistent ionization of the carboxylic acid.[1]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the benzyl group, likely around 210-220 nm.[1]

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

Validation Experiments:

  • Linearity: A series of at least five standard solutions of this compound of known concentrations are prepared and injected. A calibration curve is generated by plotting the peak area against the concentration.[2]

  • Accuracy: The accuracy is determined by the recovery method, where a known amount of the analyte is spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[3]

  • Precision:

    • Repeatability (Intra-day precision): Multiple injections of the same sample are performed on the same day.[2]

    • Intermediate Precision (Inter-day precision): The analysis is repeated on different days by different analysts to assess the method's reproducibility.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined by injecting progressively more dilute solutions of the analyte until the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[5]

GC-MS Method (with Derivatization)

Due to the low volatility of carboxylic acids, derivatization is typically required for GC analysis.[6]

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.

  • Derivatization Reagent: A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is commonly used to convert the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.

  • Derivatization Protocol: A known amount of the sample is dissolved in an appropriate solvent, and the derivatization reagent is added. The mixture is then heated to ensure complete reaction.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm) is suitable for separating the derivatized analyte.[7]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

  • Mass Spectrometry: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[8]

Validation Experiments:

The validation experiments for GC-MS follow the same principles as for HPLC-UV (Linearity, Accuracy, Precision, LOD, and LOQ), with the sample preparation including the derivatization step.[7]

References

Comparative Docking Studies of 1-Benzylpyrrolidine Derivatives with Target Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of in silico docking studies reveals insights into the binding of 1-benzylpyrrolidine derivatives to key enzymatic targets. This guide provides a comparative overview of the molecular docking of 1-benzylpyrrolidine-3-ol analogues with caspase-3, an enzyme central to apoptosis, and contextualizes these findings with docking studies of other pyrrolidine derivatives against different enzymes. While direct docking studies on 1-benzylpyrrolidine-3-carboxylic acid were not prominently found in the reviewed literature, the analysis of its close analogue, 1-benzylpyrrolidin-3-ol, offers significant predictive insights into its potential bioactivity.

Executive Summary

Molecular docking simulations are a cornerstone of modern drug discovery, providing a computational lens to predict the binding affinity and interaction of small molecules with protein targets. This guide synthesizes findings from docking studies on derivatives of 1-benzylpyrrolidine, with a primary focus on their interaction with caspase-3. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and drug design efforts. The binding energies of 1-benzylpyrrolidin-3-ol analogues with caspase-3 range from -6.6 to -7.8 kcal/mol, indicating favorable interactions.[1] This guide also presents the methodologies for these computational experiments and visualizes the relevant biological pathways and experimental workflows.

Comparison of Docking Studies

The following table summarizes the quantitative data from a key study on the docking of 1-benzylpyrrolidin-3-ol analogues with caspase-3. For a broader perspective, comparative data on other pyrrolidine derivatives with different enzyme targets are also included where available.

Compound ClassTarget EnzymePDB IDKey Compounds/DerivativesDocking Score (kcal/mol)Interacting ResiduesReference CompoundReference Docking Score (kcal/mol)
1-Benzylpyrrolidin-3-ol AnaloguesCaspase-3Not Specified in AbstractIsoplumeride, Plumeride-6.6 to -7.8Not Specified in AbstractNot SpecifiedNot Specified
Pyrrolidine CarboxamidesEnoyl Acyl Carrier Protein Reductase (InhA)Not Specified in Abstracts15IC50: 5.55 µM (Experimental)Tyr158TriclosanNot Specified
Pyrrolidine DerivativesNeuraminidaseNot Specified in AbstractGeneral Pyrrolidine DerivativesNot SpecifiedTrp178, Arg371, Tyr406ZanamivirNot Specified
Pyrrolidine DerivativesPancreatic LipaseNot Specified in AbstractCompound 12-8.24Gly76, Phe77, Asp79, His151OrlistatNot Specified

Experimental Protocols

A detailed understanding of the computational methodology is crucial for the interpretation and replication of docking studies. The general protocol for the molecular docking of 1-benzylpyrrolidin-3-ol analogues with caspase-3 is outlined below.

Molecular Docking Protocol for 1-Benzylpyrrolidin-3-ol Analogues with Caspase-3:

  • Protein Preparation: The three-dimensional crystal structure of the target enzyme, caspase-3, is retrieved from the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, co-ligands, and adding polar hydrogens. The structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation: The 3D structures of the 1-benzylpyrrolidin-3-ol analogues are generated and optimized using computational chemistry software. This involves assigning correct bond orders, adding hydrogens, and minimizing the energy of the ligands.

  • Grid Generation: A grid box is defined around the active site of the enzyme. The size and center of the grid are chosen to encompass the entire binding pocket where the natural substrate or known inhibitors bind.

  • Molecular Docking: Docking calculations are performed using software such as AutoDock Vina. The program systematically searches for the optimal binding pose of each ligand within the defined grid box by evaluating various conformations and orientations. The binding affinity is estimated using a scoring function, which typically provides a value in kcal/mol.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses based on the docking scores. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.

Signaling Pathway and Experimental Workflow

Caspase-3 Signaling Pathway in Apoptosis

Caspase-3 is a key executioner caspase in the apoptotic signaling pathway. Its activation is a critical step leading to the dismantling of the cell. The pathway can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like caspase-3.

Caspase3_Signaling_Pathway Apoptotic_Stimuli Apoptotic Stimuli Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Apoptotic_Stimuli->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway (Death Receptor) Apoptotic_Stimuli->Extrinsic_Pathway Caspase9 Caspase-9 Intrinsic_Pathway->Caspase9 Caspase8 Caspase-8 Extrinsic_Pathway->Caspase8 Caspase3_inactive Pro-caspase-3 (Inactive) Caspase9->Caspase3_inactive activates Caspase8->Caspase3_inactive activates Caspase3_active Caspase-3 (Active) Caspase3_inactive->Caspase3_active Substrates Cellular Substrates (e.g., PARP) Caspase3_active->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: The caspase-3 signaling pathway in apoptosis.

General Experimental Workflow for In Silico Docking Studies

The process of conducting molecular docking studies follows a structured workflow, from initial target and ligand selection to the final analysis of the results.

Docking_Workflow Target_Selection Target Enzyme Selection (e.g., Caspase-3) Protein_Prep Protein 3D Structure Preparation Target_Selection->Protein_Prep Ligand_Library Ligand Library Preparation (1-Benzylpyrrolidine Derivatives) Ligand_Prep Ligand 3D Structure Preparation Ligand_Library->Ligand_Prep Grid_Gen Active Site Grid Generation Protein_Prep->Grid_Gen Docking_Sim Molecular Docking Simulation Ligand_Prep->Docking_Sim Grid_Gen->Docking_Sim Pose_Analysis Binding Pose and Interaction Analysis Docking_Sim->Pose_Analysis Lead_Opt Lead Optimization and Further Studies Pose_Analysis->Lead_Opt

Caption: A generalized workflow for molecular docking studies.

References

A Comparative Guide to the Efficiency of Chiral Catalysts in Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in a vast array of pharmaceuticals, natural products, and chiral ligands. Its synthesis, particularly in an enantiomerically pure form, is a cornerstone of modern organic chemistry. The choice of catalyst is paramount in achieving high efficiency and stereoselectivity. This guide provides an objective, data-driven comparison of the three main classes of chiral catalysts employed for pyrrolidine synthesis: organocatalysts, metal-based catalysts, and biocatalysts. While direct, head-to-head comparisons under identical conditions are not always available in the literature, this guide compiles representative data to highlight the relative strengths and weaknesses of each approach, aiding researchers in catalyst selection for their specific synthetic challenges.

At a Glance: Performance of Chiral Catalysts for Pyrrolidine Synthesis

The efficiency of a chiral catalyst is a multifactorial assessment, encompassing yield, enantiomeric excess (ee%), diastereomeric ratio (dr), and catalyst loading. The following tables summarize the performance of representative catalysts from each class in two of the most common strategies for pyrrolidine ring construction: the [3+2] cycloaddition of azomethine ylides and the conjugate addition of nitroalkanes followed by cyclization.

Table 1: Comparison of Chiral Catalysts for the [3+2] Cycloaddition Reaction to Synthesize Polysubstituted Pyrrolidines

Catalyst TypeRepresentative CatalystDipolarophileYield (%)ee (%)drCatalyst Loading (mol%)Ref.
Organocatalyst (S)-ProlineAcrolein6180>95:5 (endo)20[1]
Organocatalyst Diarylprolinol Silyl Etherα,β-Unsaturated Aldehyde9599>20:110[1]
Metal-Based Cu(I) / FesulphosN-Methylmaleimide7595>95:5 (endo)1-5[2]
Metal-Based Ag(I) / QUINAPAcrylate9597>99:1 (endo)3[3]
Metal-Based Pd(0) / Phosphoramidite L12N-Boc-imine9887-5[4]
Biocatalyst N/ANot a common enzymatic transformation----

Note: Data is compiled from different studies and reaction conditions may vary.

Table 2: Comparison of Chiral Catalysts for the Synthesis of 3-Substituted Pyrrolidines via Conjugate Addition

Catalyst TypeRepresentative CatalystMichael AcceptorYield (%)ee (%)drCatalyst Loading (mol%)Ref.
Organocatalyst Proline-derived TetrazoleNitrostyrene959999:1 (anti)10[5]
Organocatalyst Proline-derived SquaramideNitrostyrene9899>99:1 (syn)10[1]
Metal-Based CoBr₂ / BOX Ligand3-Pyrroline (Hydroalkylation)9297-5[6]
Biocatalyst N/ANot a common enzymatic transformation for this specific pathway----

Note: Data is compiled from different studies and reaction conditions may vary.

In-Depth Analysis of Catalyst Classes

Organocatalysis: The Metal-Free Approach

Organocatalysts, particularly those derived from the chiral pool amino acid L-proline, have revolutionized asymmetric synthesis.[1][7][8][9][10] They operate via mechanisms that mimic enzymatic processes, such as enamine and iminium ion catalysis, and are lauded for their low toxicity, stability, and ready availability.[7][8]

Advantages:

  • Metal-free: Avoids toxic heavy metal contamination in the final product, which is crucial for pharmaceutical applications.

  • Stability: Generally stable to air and moisture, simplifying handling.

  • Availability: Often derived from readily available and inexpensive chiral starting materials.

  • Predictable Stereochemistry: The stereochemical outcome can often be rationalized using established transition state models.

Disadvantages:

  • Catalyst Loading: Can require higher catalyst loadings (5-30 mol%) compared to metal catalysts.

  • Substrate Scope: May have a more limited substrate scope compared to some metal catalysts.

  • Reaction Times: Reactions can sometimes be slower than their metal-catalyzed counterparts.

Metal-Based Catalysis: High Efficiency and Broad Scope

Transition metal complexes featuring chiral ligands are highly effective for a wide range of pyrrolidine syntheses. Metals such as copper, silver, palladium, rhodium, and iridium, when coordinated to chiral ligands, create a chiral environment that can induce high stereoselectivity.[2][4]

Advantages:

  • High Activity: Often achieve high turnover numbers and frequencies, allowing for low catalyst loadings (0.1-5 mol%).

  • Broad Substrate Scope: Can catalyze reactions with a wide variety of substrates and functional groups.[2]

  • Diverse Reactivity: Enable unique transformations not accessible with other catalyst types, such as C-H amination.

Disadvantages:

  • Toxicity: Potential for trace metal contamination in the product.

  • Air and Moisture Sensitivity: Some metal catalysts and ligands are sensitive to air and moisture, requiring inert atmosphere techniques.

  • Cost: Precious metal catalysts (e.g., Rh, Pd, Ir) and complex chiral ligands can be expensive.

Biocatalysis: The Green and Highly Selective Option

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity and under mild, environmentally friendly conditions. While the direct biocatalytic synthesis of pyrrolidines through reactions like [3+2] cycloadditions is not yet well-established, enzymes like transaminases and engineered cytochromes P450 are being developed for the synthesis of chiral pyrrolidine precursors and direct intramolecular C-H amination.

Advantages:

  • Exceptional Selectivity: Enzymes often exhibit near-perfect enantioselectivity (>99% ee).

  • Mild Conditions: Reactions are typically run in aqueous media at or near room temperature and neutral pH.

  • Environmentally Friendly: Biocatalysis is a cornerstone of green chemistry.

Disadvantages:

  • Substrate Specificity: Enzymes can have a narrow substrate scope.

  • Enzyme Availability: The desired enzyme may not be commercially available and may require development through directed evolution.

  • Reaction Engineering: May require specific reaction conditions (e.g., pH, co-factors) and can be sensitive to substrate and product inhibition.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the synthesis of a substituted pyrrolidine using each class of catalyst.

Organocatalyzed [3+2] Cycloaddition

Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether Reaction: [3+2] cycloaddition of an α,β-unsaturated aldehyde with an azomethine ylide precursor.

A solution of the α,β-unsaturated aldehyde (0.5 mmol) and the azomethine ylide precursor (amino ester hydrochloride, 0.6 mmol) in anhydrous dichloromethane (2.0 mL) is cooled to the specified temperature. Triethylamine (0.65 mmol) is added, followed by the diarylprolinol silyl ether catalyst (0.05 mmol, 10 mol%). The reaction mixture is stirred at this temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired pyrrolidine. Enantiomeric excess is determined by chiral HPLC analysis.

Metal-Catalyzed [3+2] Cycloaddition

Catalyst System: Cu(CH₃CN)₄PF₆ / Chiral Ligand (e.g., Fesulphos) Reaction: [3+2] cycloaddition of an iminoester with an alkene.

In a nitrogen-filled glovebox, the copper salt (e.g., Cu(CH₃CN)₄PF₆, 0.01 mmol, 2 mol%) and the chiral ligand (0.011 mmol, 2.2 mol%) are dissolved in anhydrous toluene (1.0 mL) in a sealed tube. The mixture is stirred at room temperature for 30 minutes. The iminoester (0.5 mmol) and the alkene (0.6 mmol) are then added. The sealed tube is removed from the glovebox and stirred at the specified temperature for the indicated time. After completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography to yield the pyrrolidine product. The enantiomeric excess is determined by chiral HPLC.[2]

Biocatalyzed Intramolecular C-H Amination

Catalyst: Engineered Cytochrome P411 Variant (e.g., P411-PYS-5149) Reaction: Intramolecular C-H amination of an alkyl azide.

In a typical biocatalytic reaction, a buffer solution (e.g., potassium phosphate buffer, pH 8.0) is prepared containing the engineered P411 enzyme, a glucose regeneration system, and NADP⁺. The alkyl azide substrate is added from a stock solution in a co-solvent (e.g., DMSO). The reaction is initiated by the addition of a reducing agent (e.g., sodium dithionite) or by using a whole-cell system. The reaction is shaken at a controlled temperature (e.g., 25-30 °C) for 24-48 hours. The reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated. The product is purified by flash chromatography, and the enantiomeric excess is determined by chiral GC or HPLC analysis.

Visualizing Catalytic Pathways and Selection

To further aid in understanding and selecting the appropriate catalytic system, the following diagrams illustrate a general workflow for catalyst selection and the fundamental catalytic cycles involved.

catalyst_selection_workflow start Define Synthetic Target: Substituted Pyrrolidine req Analyze Requirements: Stereochemistry, Scale, Cost, Purity start->req metal_free Metal-Free Product Required? req->metal_free high_ee High ee% Critical (>99%)? metal_free->high_ee No organo Consider Organocatalysis (e.g., Proline Derivatives) metal_free->organo Yes broad_scope Broad Substrate Scope Needed? high_ee->broad_scope No bio Consider Biocatalysis (Enzyme Screening/Engineering) high_ee->bio Yes broad_scope->organo No metal Consider Metal Catalysis (e.g., Cu, Ag, Pd with Chiral Ligands) broad_scope->metal Yes optimize Optimize Reaction Conditions organo->optimize metal->optimize bio->optimize catalytic_cycles cluster_organo Organocatalysis (Enamine) cluster_metal Metal Catalysis ([3+2] Cycloaddition) cluster_bio Biocatalysis (C-H Amination) o_cat Proline Catalyst o_enamine Enamine Intermediate o_cat->o_enamine + Ketone o_iminium Iminium Intermediate o_enamine->o_iminium + Electrophile o_product Pyrrolidine Product o_product->o_cat - H₂O o_iminium->o_product Hydrolysis m_cat Cu(I)-Ligand Complex m_ylide Metallo-Azomethine Ylide m_cat->m_ylide + Imine/Base m_adduct Cycloadduct Complex m_ylide->m_adduct + Alkene m_product Pyrrolidine Product m_adduct->m_product m_product->m_cat Release b_enzyme Engineered Enzyme (e.g., P450) b_active Active Iron-Nitrenoid b_enzyme->b_active + Azide, Reductant b_insertion C-H Insertion b_active->b_insertion Intramolecular b_product Pyrrolidine Product b_insertion->b_product b_product->b_enzyme Release

References

Unveiling the Therapeutic Potential: A Comparative Guide to Novel 1-Benzylpyrrolidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive biological evaluation of novel 1-benzylpyrrolidine-3-carboxylic acid derivatives, offering a comparative analysis against alternative compounds and detailing the experimental frameworks used for their assessment.

The pyrrolidine ring is a fundamental structural motif in a multitude of FDA-approved drugs, valued for its three-dimensional arrangement of substituents that allows for precise interactions with biological targets.[1] Derivatives of this compound, in particular, have emerged as a promising class of compounds with a wide array of pharmacological activities, including anticonvulsant, neuroprotective, and metabolic regulatory effects.[2][3][4] This guide synthesizes findings from recent studies to present a clear comparison of their performance, supported by experimental data.

Comparative Biological Activity

The following tables summarize the quantitative data on the biological activity of various this compound derivatives and related compounds from several key studies.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Activity

Certain derivatives have been identified as potent dual agonists of PPARα and PPARγ, making them promising candidates for the treatment of type 2 diabetes by improving glucose metabolism and ameliorating dyslipidemia.[3]

CompoundTargetEC50 (nM)Key FindingsReference
cis-3R,4S-configured compound 25 PPARαLow nM rangePotent dual PPARα/γ agonist.Zhang et al.[3]
PPARγLow nM range
cis-3R,4S-configured compound 26 PPARαLow nM rangeEfficient in lowering fasting glucose and triglyceride levels in diabetic db/db mice.Zhang et al.[3]
PPARγLow nM range

EC50 (Half maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Anticonvulsant Activity

A series of 5-aralkyl pyrrolidine-3-carboxylic acid derivatives have demonstrated significant anticonvulsant potential in preclinical models.

CompoundAssayProtection (%)Key FindingsReference
Compound 4b (1-H-4-hydroxy-5-(4-alkoxy-benzyl)-pyrrolidine-3-carboxylic acid) scPTZ100%Most potent compound in the series.Aboul-Enein et al.[4]
Gabapentin (Reference) scPTZ-Standard anticonvulsant drug.Aboul-Enein et al.[4]

scPTZ (subcutaneous pentylenetetrazole) assay is a common preclinical screening method for anticonvulsant drugs.

Cytotoxicity Against Cancer Cell Lines

Structurally related 1-benzylpyrrolidin-3-ol analogues have been evaluated for their cytotoxic effects on various human cancer cell lines, with some compounds showing selective activity.

CompoundCell LineConcentration (µM)CytotoxicityKey FindingsReference
Lead compounds 5j and 5p HL-60 (human leukemia)10Selective cytotoxicityMilder effects on non-cancerous cell lines.Naqvi et al.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Cell Proliferation Assay (SRB Assay)

The in vitro cytotoxicity of the synthesized compounds against human cancer cell lines was determined using the sulphorhodamine B (SRB) assay.[5]

  • Cell Seeding: Cells were seeded at a density of 8 × 10³ to 15 × 10³ cells per 100µL in 96-well tissue culture plates and incubated for 24 hours at 37°C under 5% CO2.

  • Compound Addition: The test compounds (100µL in each well) were added at different concentrations and the plates were incubated for an additional 48 hours.

  • Cell Fixation: Cells were fixed by gently adding 50% w/v trichloroacetic acid and incubating for 1 hour at 4°C.

  • Washing and Staining: The plates were washed with distilled water and air-dried. Cell growth was measured by adding sulphorhodamine B stain.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Assay

This assay was used to screen for the anticonvulsant potential of the synthesized compounds.[4]

  • Animal Model: The specific animal model used (e.g., mice) and their characteristics (strain, weight, sex) are detailed in the original study.

  • Compound Administration: Test compounds or a reference standard (e.g., Gabapentin) are administered to the animals, typically via intraperitoneal injection.

  • Induction of Seizures: After a specific period, pentylenetetrazole (PTZ) is injected subcutaneously to induce seizures.

  • Observation: Animals are observed for a set period for the onset of clonic and tonic seizures. The percentage of animals protected from seizures is recorded.

Visualizing the Pathways and Processes

Diagrams are provided below to illustrate key concepts and workflows related to the biological evaluation of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification start Starting Materials (this compound) synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization invitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) characterization->invitro invivo In Vivo Models (e.g., scPTZ Assay) characterization->invivo data_analysis Data Analysis (IC50, % Protection) invitro->data_analysis invivo->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead Lead Compound Identification sar->lead

Experimental workflow for the evaluation of novel derivatives.

ppar_signaling ligand PPARα/γ Agonist (e.g., Compound 26) receptor PPARα / PPARγ ligand->receptor complex PPAR-RXR Heterodimer receptor->complex heterodimerizes with rxr RXR rxr->complex pxre PPRE (Peroxisome Proliferator Response Element) complex->pxre binds to gene_expression Target Gene Transcription pxre->gene_expression activates response Metabolic Regulation (Glucose & Lipid Metabolism) gene_expression->response leads to

Simplified PPAR signaling pathway activated by dual agonists.

References

A Comparative Guide to Direct vs. Indirect Methods for Chiral HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers is a critical task in the pharmaceutical and chemical industries, as stereoisomers can exhibit significantly different pharmacological and toxicological properties. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for chiral separations, which can be broadly categorized into direct and indirect methods. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your analytical needs.

At a Glance: Direct vs. Indirect Chiral HPLC

FeatureDirect MethodIndirect Method
Principle Enantiomers are separated on a chiral stationary phase (CSP) through transient diastereomeric interactions.Enantiomers are first derivatized with a chiral derivatizing agent (CDA) to form stable diastereomers, which are then separated on a standard achiral HPLC column.
Primary Advantage Simpler sample preparation, reduced risk of racemization during derivatization, and potential for preparative scale separations.Utilizes common and less expensive achiral columns, can enhance sensitivity with fluorescent CDAs, and the elution order is predictable.[1]
Primary Disadvantage CSPs can be expensive, and method development can be a trial-and-error process.Requires a derivatization step which adds complexity and time, the purity of the CDA is critical, and excess reagent may interfere with the separation.[1]
Typical Analytes Broad applicability to a wide range of chiral compounds, including pharmaceuticals, amino acids, and agrochemicals.Analytes must possess a suitable functional group (e.g., amine, hydroxyl, carboxyl) for derivatization.

Quantitative Performance Comparison

The choice between direct and indirect methods often depends on the specific analytical goals, such as required resolution, sensitivity, and sample throughput. The following tables summarize quantitative data from comparative studies.

Table 1: Comparison of a Direct and Indirect Method for the Enantioseparation of trans-4-hydroxy-2-nonenoic acid (HNEA)

ParameterDirect Method (Chiralpak AD-RH)Indirect Method (Derivatization with ANPAD)
Resolution (Rs) Baseline separation2.26
Limit of Quantification (LOQ) LowerHigher
Precision (RSD of injection at LOQ) < 5%< 9%
Precision (RSD of racemic mixture ER) 50.2 ± 0.250.2 ± 0.7

Source: Adapted from a study on the direct and indirect RP-HPLC methods for the separation of HNEA enantiomers.[2]

Table 2: General Comparison of Methods for Chiral Amino Acid Analysis

MethodStationary PhaseDerivatization Required?Key AdvantagesKey Disadvantages
Direct Chiral (e.g., Crown ether, Macrocyclic glycopeptide)NoRobust, efficient for a wide range of underivatized amino acids.CSPs can be expensive.
Indirect Achiral (e.g., C18)Yes (e.g., Marfey's reagent)High sensitivity (especially with fluorescent CDAs), suitable for trace analysis in complex matrices.Derivatization adds complexity and potential for side reactions.

Source: Adapted from a comprehensive guide to determining enantiomeric purity of chiral amino acids via HPLC.[3]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for direct and indirect chiral HPLC separations and the logical considerations for method selection.

DirectMethodWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis RacemicSample Racemic Sample Dissolution Dissolve in Mobile Phase RacemicSample->Dissolution Injection Inject Dissolution->Injection CSP_Column Chiral Stationary Phase (CSP) Column Injection->CSP_Column Separation Enantiomeric Separation CSP_Column->Separation Detection Detection (UV, MS, etc.) Separation->Detection Chromatogram Chromatogram with Two Peaks Detection->Chromatogram Quantification Quantification of Enantiomers Chromatogram->Quantification IndirectMethodWorkflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis RacemicSample Racemic Sample Derivatization React with Chiral Derivatizing Agent (CDA) RacemicSample->Derivatization Diastereomers Formation of Diastereomers Derivatization->Diastereomers Injection Inject Diastereomers->Injection Achiral_Column Achiral Column (e.g., C18) Injection->Achiral_Column Separation Diastereomer Separation Achiral_Column->Separation Detection Detection (UV, FLD, etc.) Separation->Detection Chromatogram Chromatogram with Two Peaks Detection->Chromatogram Quantification Quantification of Diastereomers Chromatogram->Quantification MethodSelection Start Start: Chiral Separation Needed FunctionalGroup Does the analyte have a reactive functional group? Start->FunctionalGroup DirectMethod Consider Direct Method FunctionalGroup->DirectMethod No HighSensitivity Is high sensitivity required? FunctionalGroup->HighSensitivity Yes IndirectMethod Consider Indirect Method HighSensitivity->IndirectMethod Yes PreparativeScale Is preparative scale separation needed? HighSensitivity->PreparativeScale No PreparativeScale->DirectMethod Yes PreparativeScale->IndirectMethod No

References

A Comparative Analysis of In Vitro and In Vivo Efficacy: Drugs Derived from 1-Benzylpyrrolidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are constantly seeking novel scaffolds for therapeutic agents. One such scaffold, 1-benzylpyrrolidine-3-carboxylic acid, has given rise to promising drug candidates targeting distinct therapeutic areas, including metabolic diseases and oncology. This guide provides a comparative analysis of the in vitro and in vivo efficacy of two classes of drugs derived from this core structure: dual PPARα/γ agonists for type 2 diabetes and caspase-3 activators for cancer therapy.

This analysis highlights the crucial interplay between laboratory-based assays and animal model studies in predicting the therapeutic potential of novel chemical entities. We will delve into the quantitative efficacy data, detailed experimental methodologies, and the underlying signaling pathways for representative compounds from each class.

Dual PPARα/γ Agonists: Targeting Metabolic Disease

A series of 4-benzylpyrrolidine-3-carboxylic acid derivatives have been identified as potent dual agonists of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). These receptors are key regulators of glucose and lipid metabolism, making them attractive targets for the treatment of type 2 diabetes. One promising compound from this series, referred to as Compound 4i , has demonstrated significant efficacy in both in vitro and in vivo models.

In Vitro vs. In Vivo Efficacy of Compound 4i

The following table summarizes the quantitative data comparing the in vitro potency of Compound 4i with its in vivo efficacy in a diabetic mouse model.

Parameter In Vitro Efficacy (Compound 4i) In Vivo Efficacy (Compound 4i) Control/Comparator
Target PPARα / PPARγDiabetic db/db MiceVehicle
Metric EC50 (nM)% Reduction in Fasting Blood Glucose / TriglyceridesBaseline
Result PPARα: 3 nM / PPARγ: 62 nMGlucose: ~50% reduction / Triglycerides: ~45% reduction (at 10 mg/kg/day)No significant change
Experimental Protocols

In Vitro: PPAR Transactivation Assay

The in vitro potency of Compound 4i was determined using a cell-based PPAR transactivation assay. The general protocol is as follows:

  • Cell Culture: Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Transfection: Cells are transiently transfected with expression plasmids for chimeric human PPARα-Gal4 or PPARγ-Gal4 receptors and a luciferase reporter plasmid containing a Gal4 upstream activating sequence.

  • Compound Treatment: Transfected cells are treated with varying concentrations of Compound 4i or a reference agonist for 24 hours.

  • Luciferase Assay: Following treatment, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The EC50 values, representing the concentration of the compound that elicits a half-maximal response, are calculated from the dose-response curves.

In Vivo: Efficacy Study in db/db Mice

The in vivo antidiabetic efficacy of Compound 4i was evaluated in a well-established model of type 2 diabetes, the db/db mouse. The protocol is outlined below:

  • Animal Model: Male db/db mice, which are genetically diabetic, are used for the study.

  • Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.

  • Dosing: Compound 4i is administered orally once daily at a dose of 10 mg/kg for a specified period (e.g., 14 days). A control group receives the vehicle.

  • Blood Glucose and Triglyceride Measurement: Fasting blood glucose and triglyceride levels are measured at baseline and at the end of the treatment period.

  • Data Analysis: The percentage reduction in fasting blood glucose and triglyceride levels is calculated for the treated group and compared to the vehicle control group.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PPAR signaling pathway and the experimental workflow for evaluating PPAR agonists.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPAR Agonist (e.g., Compound 4i) PPAR PPARα / PPARγ Ligand->PPAR Binds PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex Forms Heterodimer with RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE PPAR_RXR_Complex->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Metabolic_Effects Regulation of Glucose & Lipid Metabolism Target_Genes->Metabolic_Effects Leads to

PPAR Signaling Pathway Activation by an Agonist.

Experimental_Workflow Start Start: Drug Candidate (Compound 4i) In_Vitro In Vitro Assay (PPAR Transactivation) Start->In_Vitro EC50 Determine EC50 In_Vitro->EC50 In_Vivo In Vivo Study (db/db Mice) EC50->In_Vivo Proceed if potent Analysis Comparative Analysis EC50->Analysis Efficacy Measure Efficacy (% Glucose & TG Reduction) In_Vivo->Efficacy Efficacy->Analysis End End: Efficacy Profile Analysis->End

Workflow for Evaluating PPAR Agonist Efficacy.

Caspase-3 Activating Anticancer Agents

Another class of compounds derived from the 1-benzylpyrrolidine scaffold, specifically 1-benzylpyrrolidin-3-ol analogues, has been investigated for its potential in cancer therapy. These compounds have been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.

In Vitro Efficacy of Lead Compounds 5j and 5p

A study by Naqvi et al. evaluated a series of these analogues and identified two lead compounds, 5j and 5p , with selective cytotoxicity towards the human leukemia cell line HL-60.[1]

Parameter In Vitro Efficacy (Compound 5j) In Vitro Efficacy (Compound 5p)
Target Cell Line HL-60 (Human Leukemia)HL-60 (Human Leukemia)
Metric IC50 (µM)IC50 (µM)
Result ~10 µM~10 µM

Note: As of the time of this publication, in vivo efficacy data for compounds 5j and 5p in animal tumor models were not publicly available. A direct in vitro to in vivo comparison for these specific compounds is therefore not possible at this time.

Experimental Protocol

In Vitro: MTT Cell Viability Assay

The cytotoxic effects of the 1-benzylpyrrolidin-3-ol analogues were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general protocol is as follows:

  • Cell Seeding: Cancer cells (e.g., HL-60) are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Signaling Pathway

The following diagram illustrates the simplified caspase-3 mediated apoptosis pathway initiated by an anticancer agent.

Caspase_Apoptosis_Pathway Drug Anticancer Agent (e.g., Compound 5j/5p) Cell_Stress Cellular Stress Drug->Cell_Stress Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Cell_Stress->Initiator_Caspases Activates Executioner_Caspase Executioner Caspase (Caspase-3) Initiator_Caspases->Executioner_Caspase Activates Substrate_Cleavage Cleavage of Cellular Substrates Executioner_Caspase->Substrate_Cleavage Leads to Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

References

Revolutionizing Pyrrolidine Synthesis: A Comparative Analysis of Novel Catalytic Methods Against Traditional Approaches

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolidine ring, a cornerstone of numerous pharmaceuticals and natural products, is the subject of intense synthetic innovation. This guide offers a detailed comparison of a cutting-edge iridium-catalyzed reductive amination method against established synthetic routes, providing researchers, scientists, and drug development professionals with a comprehensive benchmark based on quantitative data and detailed experimental protocols.

The synthesis of pyrrolidine derivatives, critical scaffolds in medicinal chemistry, has traditionally relied on methods such as the functionalization of existing pyrrolidine rings derived from natural sources like proline.[1] While effective, these classical approaches can be lengthy and may offer limited scope for structural diversification. In the quest for greater efficiency, atom economy, and molecular diversity, modern synthetic chemistry has ushered in novel catalytic strategies. This guide focuses on a direct comparison between a recently developed iridium-catalyzed successive reductive amination of diketones for the synthesis of N-aryl-substituted pyrrolidines and other established methods, including multicomponent reactions (MCRs) and [3+2] cycloadditions.[2][3][4]

Performance Benchmark: A Quantitative Comparison

The efficacy of a synthetic method is best evaluated through quantitative metrics such as chemical yield, stereoselectivity, and reaction conditions. The following tables provide a structured comparison of the novel iridium-catalyzed method with established alternatives for the synthesis of functionalized pyrrolidines.

Table 1: Synthesis of N-Aryl-Substituted Pyrrolidines
MethodKey Reagents & ConditionsProductYield (%)Diastereomeric Ratio (d.r.)Reference
New: Ir-Catalyzed Reductive Amination2,5-Hexanedione, Aniline, [Cp*IrCl2]2 (1 mol%), Formic Acid, Water, 80 °C, 12 h2,5-Dimethyl-1-phenylpyrrolidine95N/A[2]
Established: Classical Reductive Amination2,5-Hexanedione, Aniline, NaBH(OAc)3, DCE, rt, 16 h2,5-Dimethyl-1-phenylpyrrolidine~85 (Typical)N/A[5]
Table 2: Synthesis of Highly Substituted Pyrrolidines
MethodKey Reagents & ConditionsProduct ScopeYield Range (%)Diastereomeric Ratio (d.r.)Reference
New: Ir-Catalyzed [3+2] CycloadditionAmides, Alkenes, Vaska's Complex (1 mol%), TMDS, Toluene, rt, 16 hPolysubstituted Pyrrolidines50-95High to Excellent[6][7]
Established: Ag-Catalyzed [3+2] CycloadditionIminoesters, Acrylates, Ag2O/CA-AA-Amidphos, Toluene, rt, 24 hC4-Ester-Quaternary PyrrolidinesHighExcellent[8]
Established: Multicomponent Reaction (MCR)Aldehydes, Amino Esters, AlkenesDensely Substituted Pyrrolidines63-90High[9]

Experimental Workflows and Logical Relationships

To visually delineate the procedural flow of these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the key steps involved in both the novel and established methods.

experimental_workflow_new_method cluster_start Starting Materials diketone 1,4-Diketone reaction_vessel Reaction at 80 °C diketone->reaction_vessel aniline Aniline aniline->reaction_vessel catalyst [Cp*IrCl2]2 (Catalyst) Formic Acid (H- source) Water (Solvent) catalyst->reaction_vessel workup Work-up (Extraction) reaction_vessel->workup purification Purification (Column Chromatography) workup->purification product N-Aryl-Substituted Pyrrolidine purification->product

Caption: Workflow for Iridium-Catalyzed N-Aryl-Pyrrolidine Synthesis.

logical_relationship_comparison cluster_advantages Key Advantages synthesis_goal Pyrrolidine Synthesis new_methods New Methods Iridium-Catalyzed Reductive Amination Iridium-Catalyzed [3+2] Cycloaddition synthesis_goal->new_methods established_methods Established Methods Classical Reductive Amination [3+2] Cycloaddition (e.g., Ag-catalyzed) Multicomponent Reactions synthesis_goal->established_methods new_adv High Yields Mild Conditions Operational Simplicity new_methods->new_adv est_adv Well-Established Predictable Outcomes Readily Available Reagents established_methods->est_adv

References

Unveiling the Cytotoxic Potential: A Comparative Guide to Pyrrolidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with diverse biological activities. Among these, a significant number of pyrrolidine derivatives have demonstrated promising cytotoxic effects against various cancer cell lines, making them a focal point for anticancer drug discovery. This guide provides a comparative analysis of the cytotoxic profiles of different classes of pyrrolidine-based compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in this field.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of various pyrrolidine-based compounds has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for this assessment. The following table summarizes the IC50 values for several distinct classes of pyrrolidine derivatives, highlighting the influence of structural modifications on their cytotoxic potency.

Compound ClassCompound/SeriesSubstitution PatternCell LineIC50 (µM)
3-Alkyl-Pyrrolidine-2,5-Diones Pyrazoline-substituted hybridsVarious pyrazoline substitutionsMCF-70.42 - 0.78[1]
Compound 5iBromide and para-hydroxyl groupsMCF-71.496[1]
Compound 5lBromide, meta-methoxy, and para-hydroxyl groupsMCF-71.831[1]
Les-6287Pyrrolidinedione–thiazolidinone hybridMCF-71.43 (48h)[1]
Les-6287Pyrrolidinedione–thiazolidinone hybridMDA-MB-2311.37 (48h)[1]
Les-6287Pyrrolidinedione–thiazolidinone hybridT-47D1.74 (48h)[1]
Polysubstituted Pyrrolidines Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues (37e)Thiophene-containing derivativeMCF-717[2]
Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues (37e)Thiophene-containing derivativeHeLa19[2]
Tetrazolopyrrolidine-1,2,3-triazole analogue (7a)-HeLa0.32[3]
Tetrazolopyrrolidine-1,2,3-triazole analogue (7i)-HeLa1.80[3]
Pyrrolidine-Hydrazone Derivatives Pyrrolidinone-hydrazone derivative (13)5-nitrothiophene moietyIGR392.50
Pyrrolidinone-hydrazone derivative (13)5-nitrothiophene moietyPPC-13.63
Pyrrolidinone-hydrazone derivative (13)5-nitrothiophene moietyMDA-MB-2315.10
Pyrrolidinone-hydrazone derivative (13)5-nitrothiophene moietyPanc-15.77
Pyrrolidinone-hydrazone derivative (14)Indole moietyIGR3910.40
Pyrrolidinone-hydrazone derivative (14)Indole moietyPPC-119.77

Experimental Protocols

The evaluation of cytotoxicity is a critical component in the assessment of potential anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely employed colorimetric method to determine cell viability and serves as a standard protocol for generating the data presented above.

MTT Assay for Cytotoxicity Assessment

1. Cell Seeding:

  • Cancer cells are harvested during their exponential growth phase.

  • A cell suspension is prepared, and cells are seeded into 96-well plates at a predetermined optimal density.

  • The plates are incubated for 24 hours in a humidified incubator (37°C, 5% CO2) to allow for cell attachment and recovery.

2. Compound Treatment:

  • The pyrrolidine-based compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • A series of dilutions are prepared from the stock solutions in a complete culture medium to achieve the desired final concentrations.

  • The culture medium from the seeded plates is replaced with the medium containing various concentrations of the test compounds.

  • Control wells are included: a vehicle control (medium with the solvent) and an untreated control (fresh medium only).

3. Incubation:

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.

4. MTT Addition and Incubation:

  • After the treatment incubation, the culture medium is removed.

  • A fresh, serum-free medium containing MTT solution (typically at a final concentration of 0.5 mg/mL) is added to each well.

  • The plates are incubated for an additional 3-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

5. Solubilization of Formazan:

  • The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.

6. Absorbance Measurement and Data Analysis:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Several pyrrolidine-based compounds exert their cytotoxic effects by inducing apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. The signaling pathways involved often include the inhibition of key survival pathways and the activation of pro-apoptotic cascades.

VEGFR-2 Signaling Pathway Inhibition

Certain 3-alkyl-pyrrolidine-2,5-dione derivatives have been suggested to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[1] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, leading to cell death.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Pyrrolidine Pyrrolidine Derivative Pyrrolidine->VEGFR2 Inhibition Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR) DeathLigand->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activation Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9->Apoptosome Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Pyrrolidine Pyrrolidine Derivative Pyrrolidine->Mitochondrion Induces Stress Experimental_Workflow CellCulture 1. Cancer Cell Culture Seeding 2. Cell Seeding (96-well plate) CellCulture->Seeding Treatment 3. Compound Treatment (Varying Concentrations) Seeding->Treatment Incubation 4. Incubation (24-72 hours) Treatment->Incubation MTT 5. MTT Assay Incubation->MTT Absorbance 6. Absorbance Reading MTT->Absorbance Analysis 7. Data Analysis (IC50 Calculation) Absorbance->Analysis

References

Safety Operating Guide

Proper Disposal of 1-benzylpyrrolidine-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 1-benzylpyrrolidine-3-carboxylic acid, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Researchers, scientists, and drug development professionals handling this compound must be aware of its hazard profile and follow established protocols for its disposal. This compound is classified as an acute oral toxicant (Category 4) and a skin sensitizer. Improper disposal can lead to health risks and environmental contamination.

I. Hazard Profile and Safety Information

Before handling or disposing of this compound, it is crucial to understand its associated hazards. The following table summarizes key safety information.

Identifier Information
CAS Number 5731-18-0
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)
Precautionary Statements P280, P301 + P312 + P330, P302 + P352, P501
Storage Class 11 (Combustible Solids)
WGK (Water Hazard Class) WGK 3 (highly hazardous for water)

II. Step-by-Step Disposal Protocol

The primary disposal route for this compound is through an approved hazardous waste disposal facility.[1][2] Do not discharge this chemical into drains, waterways, or the soil.[1]

1. Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[1] In case of dust formation, use a respirator.

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • For spills, absorb the material with an inert substance (e.g., vermiculite, sand, or earth) and place it into a suitable disposal container.[1]

3. Waste Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

4. Waste Disposal:

  • Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal company.[1][2]

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

5. Decontamination:

  • Thoroughly decontaminate any surfaces or equipment that have come into contact with the chemical using appropriate cleaning agents.

  • Wash hands thoroughly after handling.[1]

III. Emergency Procedures

In the event of accidental release or exposure, follow these first-aid measures:

Exposure Route First-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe check_spill Is it a spill? ppe->check_spill collect_solid Collect solid waste in a labeled, sealed container. check_spill->collect_solid No absorb_spill Absorb spill with inert material. Place in a sealed container. check_spill->absorb_spill Yes store Store waste in a cool, dry, well-ventilated area. collect_solid->store absorb_spill->store contact_disposal Contact approved hazardous waste disposal company. store->contact_disposal provide_sds Provide SDS to waste disposal company. contact_disposal->provide_sds end End: Proper Disposal provide_sds->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzylpyrrolidine-3-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
1-benzylpyrrolidine-3-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.